molecular formula C9H11BrClNO2 B599394 4-Bromo-D-phenylalanine hydrochloride CAS No. 122852-33-9

4-Bromo-D-phenylalanine hydrochloride

Cat. No.: B599394
CAS No.: 122852-33-9
M. Wt: 280.546
InChI Key: GRWMPXZZFAPLFZ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-D-phenylalanine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClNO2 and its molecular weight is 280.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWMPXZZFAPLFZ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718807
Record name 4-Bromo-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122852-33-9
Record name 4-Bromo-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Bromo-D-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Non-Canonical Amino Acid

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. 4-Bromo-D-phenylalanine hydrochloride stands out as a pivotal building block, offering a unique combination of stereochemical and physicochemical properties that are highly sought after by researchers. The presence of a bromine atom on the phenyl ring and the D-configuration of its chiral center are not trivial modifications; they are deliberate design elements that impart significant advantages.

The D-amino acid configuration provides a fundamental defense against rapid in-vivo degradation by proteases, which are overwhelmingly specific for L-amino acid substrates. This enhanced enzymatic stability can dramatically extend the half-life of peptide-based therapeutics.[1] Concurrently, the 4-bromo substituent introduces profound electronic and steric changes. It increases lipophilicity and can serve as a versatile chemical handle for further molecular modifications, influencing everything from receptor binding affinity to pharmacokinetic profiles.[1][2]

This guide offers a comprehensive technical overview of this compound, synthesizing core scientific data with field-proven insights. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness this compound's potential in their research and development endeavors.

Section 1: Chemical Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of its application. This compound is an unnatural amino acid derivative that serves as a critical intermediate in the synthesis of complex biomolecules and novel pharmaceuticals.[2][3]

The hydrochloride salt form is particularly significant from a practical standpoint. The protonation of the primary amine group enhances the compound's stability and significantly improves its solubility in aqueous media, which is a crucial consideration for many synthetic and biological applications.

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name (2R)-2-amino-3-(4-bromophenyl)propanoic acid hydrochloride[4]
Synonyms (R)-4-Bromophenylalanine Hydrochloride; D-p-Bromophenylalanine HCl[4]
CAS Number 122852-33-9[4]
Molecular Formula C₉H₁₁BrClNO₂[4]
Molecular Weight 280.55 g/mol [4]
Free Base Formula C₉H₁₀BrNO₂[2]
Free Base MW 244.09 g/mol [5]

The structural framework, characterized by the D-alpha-amino acid core, a p-brominated benzyl side chain, and the hydrochloride salt, dictates its chemical behavior. The bromine atom is not merely a steric bulky group; its electron-withdrawing nature can influence the molecule's interactions and it provides a reactive site for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries.[6]

Section 2: Physicochemical Properties and Rationale for Use

The physical properties of this compound directly inform its handling, formulation, and application. These characteristics are summarized below, followed by an expert analysis of their implications.

Table 2: Summary of Physical Properties

PropertyDescriptionSource(s)
Appearance White to off-white powder or crystalline solid[2][4]
Melting Point 216 - 222 °C (for free base); ~260 °C with decomposition (for racemic form)[2][5][7]
Solubility Soluble in water (as HCl salt). One NMR study utilizes Deuterium oxide as a solvent.[7]
Storage Conditions 0-8 °C, in a dry, well-ventilated place[2][8]
ACD/LogP 1.89 (Predicted for HCl salt)[4]
Polar Surface Area 63.32 Ų (Predicted for HCl salt)[4]
Expert Insights on Physicochemical Behavior
  • Solubility Causality: The conversion of the free base amino acid to its hydrochloride salt is a deliberate and critical formulation choice. The primary amine group (pKa ~9-10) is protonated to form an ammonium salt, which can readily form hydrogen bonds with water molecules. This dramatically increases aqueous solubility compared to the zwitterionic free base, which often exhibits lower solubility near its isoelectric point. The solubility is pH-dependent; it will be highest at low pH and decrease as the pH approaches and surpasses the pKa of the ammonium group.

  • The Stereochemical Advantage: The rationale for using the D-enantiomer is rooted in overcoming the primary hurdle of peptide therapeutics: proteolytic degradation. Most endogenous proteases have a highly evolved chiral specificity for L-amino acid residues. By incorporating 4-Bromo-D-phenylalanine at strategic positions within a peptide sequence, researchers can create analogues that are resistant to enzymatic cleavage, thereby extending their biological half-life and therapeutic window.[1]

Section 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A multi-pronged analytical approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.

  • ¹H NMR Analysis: In a suitable solvent like D₂O, the spectrum will exhibit characteristic signals: two doublets in the aromatic region (~7.0-7.6 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring, a triplet for the α-proton (~4.0-4.3 ppm), and a doublet of doublets for the diastereotopic β-protons (~3.1-3.4 ppm).

  • ¹³C NMR Analysis: The spectrum will show distinct signals for the carboxyl carbon (~170-175 ppm), the four unique aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).[7]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium oxide (D₂O) or DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at 25 °C. A standard proton experiment with 16-32 scans is typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TSP for D₂O).

Mass Spectrometry (MS)

MS is essential for confirming molecular weight and providing fragmentation data that supports the structure.

  • Expected Ionization: Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to C₉H₁₁BrNO₂⁺.

  • Diagnostic Isotopic Pattern: A key validation feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with a roughly 1:1 intensity ratio. This is an unambiguous indicator of the presence of one bromine atom.[9]

The following diagram outlines a standard workflow for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

LCMS_Workflow Sample Sample Dissolved in Mobile Phase HPLC HPLC Injection & Chromatographic Separation (Reversed-Phase C18) Sample->HPLC Inject Ionization Electrospray Ionization (ESI+) HPLC->Ionization Elute MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->MassAnalyzer Accelerate Ions Detector Ion Detection MassAnalyzer->Detector Separate by m/z Data Data Acquisition: Mass Spectrum & Chromatogram Detector->Data Signal

Caption: Standard workflow for LC-MS analysis.

Chiral Chromatography

Confirming the enantiomeric purity is non-negotiable, as any contamination with the L-enantiomer could lead to undesired biological activity or increased susceptibility to degradation.

  • Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method. This technique uses a stationary phase (column) that is itself chiral. The two enantiomers (D and L) form transient diastereomeric complexes with the chiral stationary phase, leading to differential retention times and thus, separation. A purity of ≥99% is often required for research applications.[2]

The diagram below illustrates how a chiral stationary phase differentiates between two enantiomers.

Chiral_Separation cluster_column Chiral Stationary Phase (CSP) CSP CSP Active Site Interaction_D Stronger Interaction (3-point fit) Longer Retention Interaction_L Weaker Interaction (2-point fit) Shorter Retention D_Enantiomer D-Enantiomer Port A Port B Port C D_Enantiomer->CSP Binds Tightly L_Enantiomer L-Enantiomer Port A' Port B' Port C' L_Enantiomer->CSP Binds Loosely

Caption: Enantiomers interact differently with a chiral stationary phase.

Section 4: Stability, Storage, and Safe Handling

Proper management of this compound is essential for maintaining its integrity and ensuring laboratory safety.

Stability and Storage
  • Recommended Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be kept in a dry environment to prevent hydrolysis and clumping.

  • Potential Instability: As an amino acid, it is susceptible to degradation under harsh conditions. High temperatures can lead to decomposition, as indicated by its melting point behavior. Exposure to strong acids or bases at elevated temperatures could potentially risk racemization at the α-carbon, compromising its enantiomeric purity.

Safe Handling Protocols

This compound requires careful handling due to its potential hazards.

  • GHS Hazard Information: Safety data sheets indicate that the compound may cause skin and serious eye irritation, and may cause respiratory irritation.[10] The L-isomer is classified as toxic if swallowed.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[10]

    • Inhalation: Move the person to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated design tool for medicinal chemists and peptide scientists. Its defining features—the D-stereochemistry for enzymatic stability and the 4-bromo-phenyl group for modulating bioactivity and providing a synthetic handle—make it an invaluable asset in the development of next-generation therapeutics. A thorough understanding of its chemical identity, physicochemical properties, and analytical characterization, as detailed in this guide, is the critical first step toward unlocking its full potential in the laboratory and beyond.

References

  • This compound Salt CAS 122852-33-9 - Home Sunshine Pharma. (URL: [Link])

  • 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem, NIH. (URL: [Link])

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed Central, NIH. (URL: [Link])

  • 4-Bromo-dl-phenylalanine - [13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PubMed Central, NIH. (URL: [Link])

  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PubMed Central, NIH. (URL: [Link])

  • The Role of Brominated Phenylalanine Derivatives in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

Synthesis and purification of 4-Bromo-D-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromo-D-phenylalanine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. The unique structural features of this compound, namely the D-chiral center and the bromo-substituted phenyl ring, offer distinct advantages in the development of novel peptide-based therapeutics with enhanced stability and modified biological activity.[1][2][3] This document will detail the strategic considerations for its asymmetric synthesis, provide a step-by-step experimental protocol, and outline rigorous purification and characterization methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction: The Significance of 4-Bromo-D-phenylalanine in Modern Drug Discovery

The incorporation of unnatural amino acids into peptide chains is a powerful strategy for modulating the pharmacological properties of therapeutic peptides.[1] 4-Bromo-D-phenylalanine, in particular, offers several key advantages:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid confers resistance to degradation by endogenous proteases, which typically recognize L-amino acids. This leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.

  • Unique Physicochemical Properties: The bromine atom at the para-position of the phenyl ring introduces a bulky, lipophilic, and electron-withdrawing group. This modification can influence peptide conformation, receptor binding affinity, and membrane permeability.[2] The bromine atom can also serve as a handle for further chemical modifications, such as cross-coupling reactions.[4]

  • Probing Molecular Interactions: The distinct electronic and steric properties of the bromophenyl side chain make it a valuable tool for structure-activity relationship (SAR) studies, allowing researchers to probe the binding pockets of target proteins.[2]

Due to these attributes, 4-Bromo-D-phenylalanine is a critical building block in the synthesis of novel peptides and peptidomimetics for therapeutic areas such as oncology, neuroscience, and metabolic diseases.[2][3]

Strategic Approach to Asymmetric Synthesis

The synthesis of enantiomerically pure D-amino acids presents a significant challenge.[5] Several strategies can be employed to obtain 4-Bromo-D-phenylalanine, including chiral resolution of a racemic mixture and direct asymmetric synthesis. This guide will focus on a practical and efficient asymmetric approach.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The target molecule can be obtained from the free base, which in turn can be synthesized from a protected D-amino acid precursor. A key step is the enantioselective synthesis of the D-amino acid core.

Retrosynthesis of this compound target 4-Bromo-D-phenylalanine hydrochloride free_base 4-Bromo-D-phenylalanine target->free_base Hydrochlorination protected_amino_acid Protected 4-Bromo-D-phenylalanine free_base->protected_amino_acid Deprotection chiral_auxiliary_approach Asymmetric Synthesis using a Chiral Auxiliary protected_amino_acid->chiral_auxiliary_approach Alkylation starting_materials 4-Bromobenzaldehyde, Chiral Auxiliary, Glycine equivalent chiral_auxiliary_approach->starting_materials

Caption: Retrosynthetic analysis of this compound.

Rationale for the Chosen Synthetic Route

The chosen synthetic strategy involves the alkylation of a chiral glycine enolate equivalent, a method known for its high stereocontrol.[6] This approach offers several advantages:

  • High Enantioselectivity: The use of a chiral auxiliary directs the incoming electrophile (4-bromobenzyl bromide) to one face of the enolate, resulting in a high diastereomeric excess of the desired product.

  • Convergent Synthesis: This method allows for the late-stage introduction of the 4-bromophenyl side chain, making it adaptable for the synthesis of other D-phenylalanine analogs.

  • Reliability and Scalability: The reactions involved are generally high-yielding and can be scaled up for the production of larger quantities of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound.

Synthesis of the Chiral Glycinate Equivalent

The synthesis begins with the preparation of a chiral Schiff base of a glycine ester. This intermediate will be deprotonated to form the nucleophilic enolate.

Asymmetric Alkylation

This is the key stereochemistry-defining step where the 4-bromophenyl moiety is introduced.

Hydrolysis and Deprotection

Acidic hydrolysis is employed to cleave the chiral auxiliary and the ester group, yielding the free amino acid.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free amino acid to its hydrochloride salt, which often improves stability and handling properties.

Synthetic Workflow for this compound start Starting Materials: - Glycine tert-butyl ester - Benzophenone imine - Chiral Phase-Transfer Catalyst - 4-Bromobenzyl bromide schiff_base Formation of Glycine Schiff Base start->schiff_base alkylation Asymmetric Alkylation schiff_base->alkylation hydrolysis Acidic Hydrolysis (Cleavage of protecting groups and chiral auxiliary) alkylation->hydrolysis free_base Isolation of 4-Bromo-D-phenylalanine hydrolysis->free_base hydrochlorination Hydrochlorination with HCl free_base->hydrochlorination purification Purification by Recrystallization hydrochlorination->purification final_product 4-Bromo-D-phenylalanine hydrochloride purification->final_product

Caption: Synthetic workflow for this compound.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the final product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for obtaining high purity and yield. For amino acid hydrochlorides, a common approach is to dissolve the crude product in a minimal amount of hot water or an alcohol-water mixture and allow it to cool slowly.[7]

Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot deionized water.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether to aid in drying.

  • Dry the crystals under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Technique Purpose Expected Results
¹H NMR Structural elucidation and confirmationAromatic protons in the 7.0-7.6 ppm region, α-proton around 4.0-4.5 ppm, and β-protons around 3.0-3.5 ppm. The integration of the peaks should correspond to the number of protons.
¹³C NMR Confirmation of the carbon skeletonAromatic carbons between 120-140 ppm, the α-carbon around 55 ppm, the β-carbon around 37 ppm, and the carbonyl carbon around 170 ppm.[8]
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the mass of the protonated molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
Chiral HPLC Determination of enantiomeric purityA single peak corresponding to the D-enantiomer, with the absence of the L-enantiomer peak, confirming high enantiomeric excess.[3]
Melting Point Assessment of purityA sharp melting point range, consistent with literature values for the pure compound (approximately 216-222 °C for the free base).[3]

Safety Considerations

  • 4-Bromobenzyl bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong acids and bases: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic solvents: These are flammable and should be used away from ignition sources.

Conclusion

This guide has provided a comprehensive overview of the synthesis and purification of this compound. The described asymmetric synthesis route offers a reliable and efficient method for obtaining this valuable non-proteinogenic amino acid in high enantiomeric purity. The detailed protocols for synthesis, purification, and characterization will be a valuable resource for researchers in the fields of medicinal chemistry and drug development. The strategic incorporation of 4-Bromo-D-phenylalanine into peptide-based drug candidates holds significant promise for the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Arava, V. R., et al. (2013). An Improved and Practical Process for the Synthesis of (S)-2-Amino-3-(4-bromophenyl)propanoic acid.
  • Chem-Impex International Inc. (n.d.). 4-Bromo-D-phenylalanine. Retrieved from [Link]

  • Chem-Impex International Inc. (n.d.). Boc-4-bromo-D-phenylalanine. Retrieved from [Link]

  • de Leeuw, M., et al. (2010). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 12, 3633-3639.
  • Gong, L., et al. (2018).
  • Pollegioni, L., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(9), 2523.
  • SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine. Retrieved from [Link]

  • University of Arizona Campus Repository. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Retrieved from [Link]

  • Willemse, T., et al. (2015). Synthesis of Fluorinated Phenylalanines.

Sources

4-Bromo-D-phenylalanine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides and small molecules, surmounting challenges of metabolic instability and refining interactions with biological targets. Among these, 4-Bromo-D-phenylalanine hydrochloride has emerged as a particularly valuable synthon. Its D-configuration confers inherent resistance to enzymatic degradation, while the para-brominated phenyl ring provides a nuanced yet powerful means to alter electronic and steric properties. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its fundamental characteristics to its synthesis and strategic application, underpinned by field-proven insights and methodologies.

Section 1: Core Molecular Profile

This compound is a synthetic, non-proteinogenic amino acid derivative. As the hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. These parameters are critical for experimental design, from calculating molar concentrations to predicting behavior in biological milieus.

PropertyValueSource(s)
CAS Number 122852-33-9[1][2][3][4][5]
Molecular Formula C₉H₁₀BrNO₂·HCl[1][2][3]
Molecular Weight 280.55 g/mol [1][2][3]
Appearance White to off-white powder[1]
Systematic Name (2R)-2-amino-3-(4-bromophenyl)propanoic acid, hydrochloride[1]
Synonyms (R)-4-Bromophenylalanine hydrochloride, D-p-Bromophenylalanine HCl[1]
Boiling Point 394.9 °C at 760 mmHg[1]
Flash Point 192.6 °C[1]
Spectroscopic Characterization

Unequivocal identification of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific salt is limited, the expected spectral features can be reliably predicted based on data from closely related analogues such as the free amino acid and the racemic mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the para-substituted ring (typically two doublets in the 7.0-7.6 ppm range), the α-proton (a triplet or doublet of doublets around 4.0-4.3 ppm), and the β-protons (two diastereotopic protons appearing as a multiplet, often a doublet of doublets, between 3.0-3.4 ppm). The amine and carboxylic acid protons are labile and may be broad or exchange with deuterated solvents.

    • ¹³C NMR : The carbon spectrum will display distinct signals for the aromatic carbons (with the carbon bearing the bromine atom shifted downfield), the carbonyl carbon (around 170-175 ppm), the α-carbon (around 55-60 ppm), and the β-carbon (around 35-40 ppm). Data for the related 4-Bromo-DL-phenylalanine is available in public databases and serves as a useful reference.

  • Mass Spectrometry (MS) :

    • Mass spectrometry will reveal a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns include the loss of the carboxylic acid group (-COOH) and cleavage of the side chain.

Section 2: Synthesis and Manufacturing

The enantiomeric purity of 4-Bromo-D-phenylalanine is paramount for its application in drug development, as stereochemistry dictates biological activity. The synthesis of the D-enantiomer is typically achieved through the resolution of a racemic mixture or via asymmetric synthesis. Enzymatic resolution is a highly efficient and widely employed method.

Recommended Protocol: Enzymatic Resolution of N-Acetyl-DL-4-bromophenylalanine

This protocol describes a robust and scalable method for the preparation of 4-Bromo-D-phenylalanine, which can then be converted to the hydrochloride salt. The causality behind this experimental choice lies in the high stereoselectivity of enzymes like Acylase I, which preferentially hydrolyze the L-enantiomer of an N-acetylated amino acid, leaving the desired D-enantiomer untouched and easily separable.

Step 1: Synthesis of N-Acetyl-DL-4-bromophenylalanine

  • Suspend DL-4-bromophenylalanine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add acetic anhydride dropwise while maintaining the temperature and pH (typically around 8-9, adjusted with NaOH solution).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with HCl to precipitate the N-acetylated product.

  • Filter, wash with cold water, and dry the crude N-Acetyl-DL-4-bromophenylalanine.

Step 2: Enzymatic Resolution

  • Dissolve the N-Acetyl-DL-4-bromophenylalanine in deionized water, adjusting the pH to ~7.5 with a suitable base (e.g., LiOH or NH₄OH).

  • Add Acylase I (from Aspergillus melleus) to the solution. The enzyme loading is typically between 0.1-1% w/w relative to the substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

  • Monitor the reaction progress. The hydrolysis of the L-enantiomer results in a decrease in pH, which can be maintained at the optimal level for the enzyme by the controlled addition of a base.

  • Once ~50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), stop the reaction by heating or acidification.

Step 3: Separation and Purification

  • Acidify the reaction mixture to a pH of ~3-4. This causes the unreacted N-Acetyl-D-4-bromophenylalanine to precipitate.

  • Filter the mixture to collect the precipitated N-Acetyl-D-4-bromophenylalanine. The filtrate contains the free L-4-bromophenylalanine.

  • Wash the solid N-Acetyl-D-4-bromophenylalanine with cold water and dry.

Step 4: Hydrolysis and Salt Formation

  • Reflux the purified N-Acetyl-D-4-bromophenylalanine in an acidic solution (e.g., 2-3 M HCl).

  • Monitor the deacetylation by TLC or LC-MS.

  • Upon completion, cool the solution. The this compound will crystallize out.

  • Filter the crystals, wash with a small amount of cold acetone or ether, and dry under vacuum to yield the final product.

G cluster_0 Step 1: Acetylation cluster_1 Step 2 & 3: Enzymatic Resolution & Separation cluster_2 Step 4: Hydrolysis & Salt Formation racemate DL-4-bromophenylalanine acetylated N-Acetyl-DL-4-bromophenylalanine racemate->acetylated Acetic Anhydride acetylated_mix N-Acetyl-DL-4-bromophenylalanine (in solution) acetylated->acetylated_mix resolved_mix N-Acetyl-D-4-bromophenylalanine (solid) + L-4-bromophenylalanine (aq) acetylated_mix->resolved_mix Acylase I, pH ~7.5 then Acidification n_acetyl_d N-Acetyl-D-4-bromophenylalanine resolved_mix->n_acetyl_d Filtration final_product 4-Bromo-D-phenylalanine HCl n_acetyl_d->final_product Acid Hydrolysis (HCl)

Caption: Workflow for the synthesis of 4-Bromo-D-phenylalanine HCl.

Section 3: Applications in Drug Discovery and Chemical Biology

The incorporation of this compound into peptide sequences is a strategic decision aimed at enhancing therapeutic potential. Its utility stems from two primary features: the D-configuration and the bromo-substituent.

Enhancing Metabolic Stability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in vivo, leading to short biological half-lives. The introduction of D-amino acids, such as 4-Bromo-D-phenylalanine, at specific positions within a peptide sequence can render the adjacent peptide bonds unrecognizable to many common proteases. This modification is a well-established strategy to significantly increase the metabolic stability and extend the in vivo half-life of peptide-based drug candidates.

Modulating Receptor Interactions and Biological Activity

The bromine atom at the para-position of the phenyl ring is not merely an inert substituent. Its electronic and steric properties can profoundly influence how a peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR).

  • Electronic Effects : Bromine is an electron-withdrawing group, which alters the charge distribution of the aromatic ring. This can impact cation-π interactions, which are often critical for the binding of peptide ligands to their receptors.

  • Steric and Lipophilic Effects : The bromine atom increases the size and lipophilicity of the side chain. This can lead to enhanced binding affinity through improved hydrophobic interactions within the receptor's binding pocket.

Case Study: Modulation of Gonadotropin-Releasing Hormone (GnRH) Receptor Affinity

A compelling example of the strategic use of D-amino acids is found in the development of GnRH peptide analogues for cancer imaging and therapy. Research has demonstrated that the introduction of a D-phenylalanine residue into a DOTA-conjugated GnRH peptide significantly improved its binding affinity for the GnRH receptor.

Peptide ConstructGnRH Receptor Binding Affinity (IC₅₀)
DOTA-Ahx-(D-Lys⁶-GnRH₁)36.1 nM
DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH)7.6 nM

Data adapted from a study on GnRH peptide analogues.[6]

The nearly five-fold increase in binding affinity upon the introduction of D-Phe highlights its crucial role in optimizing the peptide's interaction with the receptor.[6] While this study used D-phenylalanine itself, it provides a strong rationale for using its brominated counterpart to further explore and potentially enhance these interactions through the additional electronic and steric effects of the bromine atom.

GPCR_Signaling Peptide Peptide Ligand (with 4-Br-D-Phe) GPCR GPCR (e.g., GnRH Receptor) Peptide->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Activation Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Modulation of GPCR signaling by a peptide containing 4-Br-D-Phe.

Section 4: Handling and Safety

As a laboratory chemical, this compound requires careful handling to ensure personnel safety. The following information is a summary based on data for related compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

  • Hazard Classification : May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (inspect before use), and a lab coat.

  • Handling : Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or with local exhaust ventilation. Wash hands thoroughly after handling.

  • Storage : Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is often refrigerated (2-8°C).

  • In case of Exposure :

    • Eyes : Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.

    • Skin : Wash off immediately with soap and plenty of water.

    • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration.

Conclusion

This compound is more than a mere catalogue chemical; it is a strategic tool for the medicinal chemist and peptide scientist. Its D-configuration provides a robust defense against proteolysis, while the para-bromo substitution offers a handle for fine-tuning receptor interactions. The methodologies for its synthesis are well-established, allowing for the production of high-purity material essential for reproducible research. By leveraging the unique properties of this non-canonical amino acid, researchers can design more stable, potent, and selective peptide-based therapeutics, pushing the boundaries of what is achievable in drug development.

References

  • Home Sunshine Pharma. This compound Salt CAS 122852-33-9. Available from: [Link]

  • Watson International. This compound CAS 122852-33-9. Available from: [Link]

  • Donboo Amino Acid Co., Ltd. PHE254 4-溴-D-苯丙氨酸盐酸盐122852-33-9 this compound. Available from: [Link]

  • Miao, Y., et al. (2014). Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Solubility Profile of 4-Bromo-D-phenylalanine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to process chemistry. 4-Bromo-D-phenylalanine, a non-canonical amino acid, is a valuable building block in medicinal chemistry, particularly for synthesizing peptides and proteins with modified properties.[1] This guide provides a comprehensive technical overview of the solubility of its hydrochloride salt form (4-Bromo-D-phenylalanine HCl). We will delve into the core physicochemical principles governing its solubility, provide detailed experimental protocols for its determination, and offer a practical guide to solvent selection for research, formulation, and manufacturing applications.

Physicochemical Characteristics and Their Impact on Solubility

The solubility of a compound is not an isolated property but rather the result of its intrinsic physicochemical characteristics interacting with a given solvent. For 4-Bromo-D-phenylalanine HCl, the key parameters are summarized below.

Table 1: Physicochemical Properties of 4-Bromo-D-phenylalanine and its Hydrochloride Salt

PropertyValueSignificance for Solubility
Chemical Formula C₉H₁₁BrClNO₂ (Hydrochloride Salt)Indicates the elemental composition.
Molecular Weight 280.55 g/mol (Hydrochloride Salt)[2]A moderate molecular weight, generally favorable for solubility.
Appearance White to off-white powder[1]Physical state at standard conditions.
Melting Point 216 - 222 ºC (for D-form)[1]The high melting point suggests strong intermolecular forces (ionic attractions) in the solid crystal lattice that must be overcome by solvent interactions for dissolution to occur.[3]
ACD/LogP 1.89 (for free base)[2]A positive LogP value indicates a degree of lipophilicity contributed by the bromophenyl group. However, the hydrochloride salt form significantly increases its hydrophilicity.
Polar Surface Area 63.32 Ų (for free base)[2]This value, reflecting the surface sum over polar atoms, indicates a significant capacity for forming hydrogen bonds and dipole-dipole interactions with polar solvents.
Form Hydrochloride SaltThis is the most critical factor. The salt form ensures the molecule is ionized (cationic), dramatically increasing its affinity for polar solvents, especially water, compared to the neutral zwitterionic form.

The Chemical Rationale: Why Solvents Matter

The structure of 4-Bromo-D-phenylalanine HCl dictates its interaction with different solvents. It possesses a non-polar bromophenyl ring and a highly polar, ionic amino acid backbone, made even more so by the hydrochloride salt.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are excellent solvents. Water, in particular, can effectively solvate the positive charge on the ammonium group and the negative chloride counter-ion through strong ion-dipole interactions. The carboxyl group and ammonium group can also participate in hydrogen bonding. As such, high solubility is expected in aqueous systems.[3] The solubility in alcohols is also generally good but may decrease as the non-polar alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol).

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are highly effective due to their large dipole moment, enabling them to solvate the ionic portions of the molecule. DMSO is a common choice for creating concentrated stock solutions in biological screening campaigns.[4]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are poor choices for dissolving 4-Bromo-D-phenylalanine HCl. The energy gained from the weak van der Waals interactions between the solvent and the bromophenyl ring is insufficient to overcome the strong ionic forces holding the crystal lattice together.[3]

  • The Role of pH: For aqueous solutions, pH is a critical determinant of solubility. As an amino acid hydrochloride, the compound is the salt of a weak acid and a strong acid. In solution, it will establish an equilibrium. The solubility is generally highest at low pH where the cationic form is overwhelmingly favored. As the pH increases towards the isoelectric point (pI), the molecule will convert to the less soluble zwitterionic form, potentially causing precipitation.[5][6] Further increasing the pH above the pKa of the ammonium group will form the anionic species, which again increases solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The Saturated Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7][8] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Step-by-Step Workflow: Shake-Flask Method
  • Preparation: Add an excess amount of 4-Bromo-D-phenylalanine HCl to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure equilibrium is reached with the solid phase.[7]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The agitation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours.[9] Preliminary experiments are often needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium. This is typically achieved by centrifugation or filtration using a chemically inert filter (e.g., PTFE, 0.22 µm) that does not adsorb the solute.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, to determine the concentration. A standard calibration curve must be prepared to ensure accurate quantification.[4][10]

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Add excess 4-Bromo-D-phenylalanine HCl to known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B Seal vial C Centrifuge or Filter (0.22 µm PTFE filter) B->C Allow to settle D Withdraw clear supernatant C->D Collect filtrate E Dilute sample accurately D->E F Analyze via HPLC or UV-Vis against a standard curve E->F

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 4-Bromo-D-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-D-phenylalanine hydrochloride, a critical reagent in contemporary biochemical research and pharmaceutical development. As a halogenated derivative of the amino acid D-phenylalanine, its structural confirmation is paramount for its application in peptide synthesis, enzyme inhibition studies, and as a building block in medicinal chemistry.[1] This document outlines the expected spectroscopic characteristics based on foundational principles and data from closely related analogs, and provides detailed, field-proven protocols for data acquisition.

Introduction: The Significance of this compound

4-Bromo-D-phenylalanine is a non-natural amino acid whose incorporation into peptides and other molecules allows for the introduction of a unique biophysical probe. The bromine atom at the para-position of the phenyl ring offers several advantages: it is a heavy atom useful in X-ray crystallography for phasing, a site for further chemical modification through cross-coupling reactions, and its presence subtly alters the electronic and steric properties of the phenyl ring, influencing molecular interactions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a wide range of experimental conditions.

Precise spectroscopic characterization is the bedrock of its reliable use. This guide will delve into the key analytical techniques for its structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic signature. The key structural components to be identified are the protonated amine, the carboxylic acid, the chiral alpha-carbon, the beta-methylene group, and the para-substituted aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The spectra are typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (H-2', H-6')7.5 - 7.6Doublet (d)2HProtons ortho to the bromine atom.
Aromatic (H-3', H-5')7.2 - 7.3Doublet (d)2HProtons meta to the bromine atom.
α-H4.2 - 4.4Triplet (t)1HCoupled to the two β-protons.
β-CH₂3.1 - 3.3Multiplet (m)2HDiastereotopic protons coupled to the α-proton.
-NH₃⁺8.0 - 8.5Broad Singlet3HExchangeable with D₂O.
-COOH10.0 - 13.0Broad Singlet1HExchangeable with D₂O.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will identify all the unique carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxyl)170 - 175
C-1' (Aromatic)135 - 140Quaternary carbon attached to the β-carbon.
C-3', C-5' (Aromatic)130 - 135Carbons meta to the bromine atom.
C-2', C-6' (Aromatic)128 - 132Carbons ortho to the bromine atom.
C-4' (Aromatic)120 - 125Carbon attached to the bromine atom.
55 - 60
35 - 40
Experimental Protocol: NMR Spectroscopy

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL D₂O or DMSO-d₆) instrument High-Field NMR Spectrometer (e.g., 400 MHz or higher) prep->instrument h1_acq ¹H NMR Acquisition (16-32 scans, 1-2s delay) instrument->h1_acq c13_acq ¹³C NMR Acquisition (1024-4096 scans, 2-5s delay) instrument->c13_acq process Data Processing (Referencing, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis process->analysis

Caption: Generalized workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include 16 to 32 scans, a relaxation delay of 1-2 seconds, and a spectral width of approximately 15 ppm.[2]

    • Reference the spectrum to the residual solvent peak or an internal standard like TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[2]

    • The spectral width should be set to around 200-250 ppm.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad
N-H Stretch (Protonated Amine)3000 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1730Strong
N-H Bend (Protonated Amine)1500 - 1600Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-Br Stretch500 - 600Strong

Note: These values are based on typical ranges for the specified functional groups and may vary slightly.[2][3]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum is typically presented in terms of transmittance or absorbance.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a common technique for this type of compound.

Predicted Mass Spectrometry Data

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2] The molecular weight of 4-Bromo-D-phenylalanine is approximately 244.09 g/mol .[4] The hydrochloride salt will likely not be observed in the gas phase.

IonExpected m/z (⁷⁹Br / ⁸¹Br)Notes
[M+H]⁺244.0 / 246.0Protonated molecular ion.
[M-COOH]⁺198.0 / 200.0Loss of the carboxylic acid group.
[M-CH(NH₂)COOH]⁺155.0 / 157.0Cleavage of the Cα-Cβ bond.

Note: The exact mass will be slightly different from the nominal mass. The exact mass of the neutral molecule C₉H₁₀BrNO₂ is 242.98949 Da.[5]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., <1 mg) in a suitable solvent such as a mixture of methanol, acetonitrile, and/or water.[2]

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[2]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • The presence of the characteristic M / M+2 isotopic pattern with nearly equal intensities for bromine-containing ions is a key diagnostic feature.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The data presented in this guide, based on established spectroscopic principles and analysis of related compounds, serves as a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any research or development endeavor utilizing this important compound.

References

  • New Journal of Chemistry Supporting Information. (n.d.).
  • PubChem. (n.d.). 4-Bromo-L-phenylalanine. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine. John Wiley & Sons, Inc.
  • Chem-Impex. (n.d.). 4-Bromo-D-phenylalanine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
  • BenchChem. (n.d.). Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide.
  • NIST Chemistry WebBook. (n.d.). Benzenamine, 4-bromo-. National Institute of Standards and Technology.
  • ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red).
  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.

Sources

The Biological Activity of Halogenated Phenylalanine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Modulating Biology with Atomic Precision

The substitution of hydrogen with a halogen atom on the phenyl ring of phenylalanine, a fundamental aromatic amino acid, offers a subtle yet powerful tool to modulate biological activity. This "minimalist" chemical modification can profoundly alter the physicochemical properties of the amino acid, including its size, hydrophobicity, and electronic distribution.[1][2] These alterations, in turn, can have a significant impact on the structure, stability, and function of peptides and proteins into which they are incorporated, leading to a diverse range of biological effects.[1][3] This technical guide provides an in-depth exploration of the biological activities of halogenated phenylalanine derivatives, offering insights into their mechanisms of action, experimental evaluation, and applications in drug discovery and biomedical research.

The Physicochemical Impact of Halogenation on Phenylalanine

The introduction of a halogen (fluorine, chlorine, bromine, or iodine) onto the phenyl ring of phenylalanine induces a cascade of changes in its fundamental properties. Understanding these changes is crucial to predicting and interpreting the biological consequences of such substitutions.

Steric and Hydrophobic Effects

Halogenation incrementally increases the van der Waals radius and hydrophobicity of the phenylalanine side chain.[1][4] This seemingly minor alteration can have significant consequences for protein folding and stability, as the modified residue occupies more space within the hydrophobic core of a protein.[1] The precise positioning and nature of the halogen atom dictate the extent of these effects.[5]

Electronic Perturbations

Halogens are highly electronegative, and their introduction withdraws electron density from the aromatic ring. This can alter cation-π interactions, which are crucial for many protein-ligand and protein-protein interactions.[6] Perfluorination of the aromatic ring, in particular, can significantly change its electronic properties.[1]

Impact on Protein and Peptide Structure and Function

The incorporation of halogenated phenylalanine derivatives into peptides and proteins has become a valuable strategy in protein engineering and drug design.

Enhancing Protein Stability

Halogenation can be a tool to enhance the structural stability of proteins, a desirable trait for therapeutic proteins.[1] The increased hydrophobicity of the halogenated side chain can strengthen hydrophobic interactions within the protein core, leading to a more stable folded state. However, the steric bulk of the halogen can also introduce strain, and the net effect on stability is context-dependent.[1]

Modulating Amyloid Formation

The role of hydrophobic and aromatic interactions is critical in the aggregation of amyloidogenic peptides, which are implicated in neurodegenerative diseases.[4][7] Halogenation of phenylalanine residues within these peptides provides a means to systematically modulate these interactions and study their impact on amyloid formation kinetics.[4][7] Studies on the NFGAIL peptide, a core sequence of the human islet amyloid polypeptide (hIAPP), have shown that increasing the hydrophobicity of the phenylalanine residue through fluorination can influence the rate of amyloid fibril formation.[4][7]

Biological Activities and Therapeutic Applications

The unique properties of halogenated phenylalanine derivatives have led to their exploration in various therapeutic areas.

Neuroscience and Neuroprotection
  • p-Chlorophenylalanine (PCPA): An Irreversible Inhibitor of Tryptophan Hydroxylase

    p-Chlorophenylalanine (PCPA), also known as fenclonine, is a well-characterized irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[8][9] This leads to a profound and long-lasting depletion of serotonin in the brain.[8][9] PCPA is widely used as a research tool to investigate the role of the serotonergic system in various physiological and pathological processes, including depression, anxiety, and aggressive behavior.[8][10]

  • Neuroprotective Effects of Brominated and Iodinated Derivatives

    Certain halogenated derivatives of phenylalanine have demonstrated neuroprotective properties. For instance, 3,5-dibromo-L-tyrosine (a derivative of phenylalanine) has been shown to protect neurons from ischemic damage in both in vitro and in vivo models of stroke.[11][12] These compounds appear to exert their effects by attenuating excitatory glutamatergic synaptic transmission.[11][12]

    neuroprotection_pathway Ischemia Ischemia / Excitotoxicity Glutamate Excess Glutamate Release Ischemia->Glutamate GST Glutamatergic Synaptic Transmission Glutamate->GST Overactivation DBrT 3,5-Dibromo-L-tyrosine DBrT->GST Attenuates NeuronalDamage Neuronal Damage GST->NeuronalDamage

    Caption: Proposed mechanism of neuroprotection by 3,5-dibromo-L-tyrosine.

Oncology
  • Antiproliferative Activity

    Halogenated phenylalanine derivatives have shown promise as anticancer agents. For example, 4-fluoro-L-phenylalanine inhibits the growth of MCF-7 breast cancer cells.[13] The incorporation of halogenated phenylalanine into peptides and other molecules can also confer or enhance cytotoxic activity against cancer cell lines.[14][15][16][17] For instance, halogenation of the phenylalanine residue in the potent cytotoxic agent monomethyl auristatin F (MMAF) was found to retain its high toxicity.[14]

  • Radiopharmaceuticals for Imaging and Therapy

    The incorporation of radiohalogens, such as iodine-123, iodine-131, and astatine-211, into phenylalanine creates radiopharmaceuticals with applications in cancer diagnosis and therapy.[18][19][20][21][22][23] These radiolabeled amino acids can be selectively taken up by tumor cells that overexpress amino acid transporters.[22][23] This allows for targeted delivery of radiation for imaging (e.g., PET, SPECT) or therapeutic purposes.[6][20][22]

    radiopharmaceutical_workflow cluster_synthesis Synthesis cluster_application Application Precursor Halogenated Phe Precursor Radiolabeling Radiolabeling Reaction Precursor->Radiolabeling Radioisotope Radioisotope (e.g., ¹²³I, ¹³¹I) Radioisotope->Radiolabeling Uptake Selective Uptake Radiolabeling->Uptake TumorCell Tumor Cell (overexpressing amino acid transporters) Imaging Tumor Imaging (PET/SPECT) TumorCell->Imaging Therapy Targeted Radiotherapy TumorCell->Therapy Uptake->TumorCell

    Caption: Workflow for the use of radiolabeled phenylalanine derivatives.

Protein Engineering and Structural Biology

The unique properties of halogenated phenylalanine make it a valuable tool for probing protein structure and function.

  • ¹⁹F-NMR Spectroscopy

    Fluorine has a nuclear spin of 1/2 and is 100% naturally abundant, making 4-fluoro-L-phenylalanine an excellent probe for ¹⁹F-NMR studies.[13] By replacing a native phenylalanine with its fluorinated analog, researchers can gain site-specific information about the local environment within a protein, including solvent accessibility and conformational changes upon ligand binding.[13]

  • X-ray Crystallography

    The heavy atoms of bromine and iodine can be used as anomalous scatterers in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of proteins.[18]

Experimental Protocols

Synthesis of Halogenated Phenylalanine Derivatives

A variety of methods exist for the synthesis of halogenated phenylalanine derivatives, including enzymatic and chemical approaches.

  • Enzymatic Synthesis

    Enzymes such as phenylalanine ammonia lyase can be used to synthesize halogenated L-phenylalanine derivatives.[24] This method offers high stereoselectivity.

  • Chemical Synthesis

    Chemical methods, such as the Negishi cross-coupling reaction, provide a versatile route to a wide range of fluorinated phenylalanine analogs.[6]

    Step-by-Step: Negishi Cross-Coupling for Fluorinated Phenylalanine Analogs [6]

    • Preparation of the Organozinc Reagent: Prepare the zinc homoenolate of a protected (R)-iodoalanine.

    • Cross-Coupling Reaction: React the organozinc reagent with an appropriate aryl halide in the presence of a Pd(0) catalyst.

    • Deprotection: Remove the protecting groups to yield the desired fluorinated phenylalanine analog.

Assessing Biological Activity
  • Enzyme Inhibition Assays

    To evaluate the inhibitory activity of a halogenated phenylalanine derivative against a target enzyme (e.g., tryptophan hydroxylase), a standard enzyme kinetics assay can be performed.

    Protocol: Tryptophan Hydroxylase Inhibition Assay

    • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (tryptophan), and the necessary cofactors in a suitable buffer.

    • Inhibitor Addition: Add varying concentrations of the halogenated phenylalanine derivative to the reaction mixtures.

    • Incubation: Incubate the reactions at a constant temperature for a defined period.

    • Quantification: Stop the reaction and quantify the amount of product formed (5-hydroxytryptophan) using a suitable analytical method, such as HPLC with fluorescence detection.

    • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

  • Cell Proliferation Assays

    The antiproliferative effects of halogenated phenylalanine derivatives on cancer cells can be assessed using standard cell viability assays, such as the MTT or MTS assay.

  • Amyloid Aggregation Assays

    The Thioflavin T (ThT) fluorescence assay is a common method to monitor the kinetics of amyloid fibril formation in real-time.[4][25]

    Protocol: Thioflavin T (ThT) Fluorescence Assay [4][25]

    • Peptide Preparation: Dissolve the synthetic peptide containing the halogenated phenylalanine derivative in a suitable buffer.

    • Assay Setup: In a microplate, mix the peptide solution with ThT dye.

    • Fluorescence Monitoring: Monitor the increase in ThT fluorescence over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm using a plate reader. The fluorescence intensity is proportional to the amount of amyloid fibrils formed.

    • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves, from which parameters like the lag time and the maximum fluorescence intensity can be determined.

Quantitative Data Summary

DerivativeBiological ActivityModel SystemKey FindingReference
p-ChlorophenylalanineTryptophan hydroxylase inhibitionRat brainDepletes serotonin to undetectable levels[8]
4-Fluoro-L-phenylalanineInhibition of cell growthMCF-7 breast cancer cellsIC₅₀ = 11.8 µM[13]
3,5-Dibromo-L-tyrosineNeuroprotectionRat model of strokeDecreased brain infarct volume to 52.7% of control[11][12]
Halogenated MMAFCytotoxicityCancer cell linesHalogenation at the para-position of the phenylalanine residue does not diminish cytotoxicity[14]

Conclusion and Future Directions

Halogenated phenylalanine derivatives represent a versatile class of molecules with a broad spectrum of biological activities. From their use as pharmacological tools to their potential as therapeutic agents and probes for structural biology, these modified amino acids continue to be of great interest to the scientific community. Future research will likely focus on the development of more selective and potent derivatives, the expansion of their applications in protein engineering and drug discovery, and a deeper understanding of the structure-activity relationships that govern their biological effects. The continued exploration of this chemical space holds significant promise for advancing our understanding of biological systems and for the development of novel therapeutics.

References

  • Pałka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Chowdhary, S., Moschner, J., Mikolajczak, D. J., Becker, M., Thünemann, A. F., Kästner, C., ... & Koksch, B. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. [Link]

  • Yang, K., Liu, Y., & Liu, J. (2016). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Chowdhary, S., Moschner, J., Mikolajczak, D. J., Becker, M., Thünemann, A. F., Kästner, C., ... & Koksch, B. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal. [Link]

  • Chowdhary, S., Moschner, J., Mikolajczak, D. J., Becker, M., Thünemann, A. F., Kästner, C., ... & Koksch, B. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS FAU. [Link]

  • Radiology Key. (2016). Radiopharmaceuticals for Nuclear Medicine Therapy. [Link]

  • Svatunek, D., Asgar, M., Raitanen, J., & Waller, D. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega. [Link]

  • Bauwens, M., Kersemans, K., Van de Wiele, C., & Dierckx, R. A. (2010). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Dembinski, R., Pająk, M., & Kańska, M. (2016). Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Cuthbert, A. W., & Spencer, P. S. J. (1973). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthetic Utility of Brominated Phenylalanine Derivatives. [Link]

  • Vesic, V., Mitrovic, N., & Radenovic, L. (2011). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. [Link]

  • Zha, Z., Vāvere, A. L., & Goodman, M. M. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules. [Link]

  • Vergnes, M., & Karli, P. (1980). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior. [Link]

  • Vesic, V., Mitrovic, N., & Radenovic, L. (2011). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]

  • Doan, N. D., de Molliens, M. P., Létourneau, M., Fournier, A., & Chatenet, D. (2020). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. [Link]

  • Wikipedia. (n.d.). Fenclonine. [Link]

  • Chatterjee, A., & Schultz, P. G. (2014). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Chemical Biology. [Link]

  • Al-Masoudi, N. A., Al-Salihi, A. I., & Al-Amiery, A. A. (2022). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]

  • Dong, C., & van Pée, K. H. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. [Link]

  • Huttunen, K. M., Gynther, M., & Rautio, J. (2018). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • Chen, Y., & Van Eps, N. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. (1940). The growth effect and toxicity of some halogen derivatives of the isomeric monohydroxyphenylalanines. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Augusti, R., & Zheng, X. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. Journal of Mass Spectrometry. [Link]

  • Goger, M. J., & Martin, S. F. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science. [Link]

  • Dong, C., & van Pée, K. H. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. [Link]

  • Li, W., Liu, Y., Wang, W., & Li, D. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules. [Link]

  • Payne, J. T., & Poelarends, G. J. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. [Link]

  • van Pée, K. H., & Patallo, E. P. (2016). Specific Enzymatic Halogenation—From the Discovery of Halogenating Enzymes to Their Applications In Vitro and In Vivo. Angewandte Chemie International Edition. [Link]

  • Weerawarna, P. G., & van der Donk, W. A. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Current Opinion in Chemical Biology. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. [Link]

  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Phenylalanine. [Link]

  • Beuth, J. (2022). Anticancer properties of bromelain: State-of-the-art and recent trends. Frontiers in Oncology. [Link]

  • Akyüz, E., & Dinçkaya, E. (2022). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Journal of Fluorescence. [Link]

  • González, N., & Uribe, E. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. International Journal of Molecular Sciences. [Link]

  • Luo, H., Chen, Y., & Li, Y. (2023). A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. Biomedicine & Pharmacotherapy. [Link]

  • Báez-Viveros, J. L., & Bolívar, F. (2006). Metabolic engineering and protein directed evolution increase the yield of L-phenylalanine synthesized from glucose in Escherichia coli. Biotechnology and Bioengineering. [Link]

  • An, D., & Chen, Z. S. (2023). Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation. Marine Drugs. [Link]

Sources

Understanding the effects of bromination on protein structure and function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Understanding the Effects of Bromination on Protein Structure and Function

This guide provides a comprehensive exploration of protein bromination, a post-translational modification with significant implications in biological systems and drug development. We will delve into the fundamental chemistry, the resulting structural and functional alterations to proteins, and the analytical methodologies used to study these changes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this critical oxidative modification.

The Fundamental Chemistry of Protein Bromination

Protein bromination is the covalent addition of a bromine atom to a protein, primarily targeting specific amino acid residues. This process is often mediated by reactive bromine species (RBS) generated endogenously by enzymatic activity or introduced through external agents.

Generation of Reactive Bromine Species

In biological systems, the primary enzymatic sources of reactive bromine species are peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase (EPO). These enzymes catalyze the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a potent oxidizing and brominating agent[1][2][3][4].

  • Myeloperoxidase (MPO): Found predominantly in neutrophils, MPO can utilize both chloride and bromide ions. However, at physiological pH, the production of hypobromous acid can be significant, especially in environments with elevated bromide concentrations[1][5].

  • Eosinophil Peroxidase (EPO): Primarily found in eosinophils, EPO shows a preference for bromide over chloride, making hypobromous acid its major product[1].

  • Peroxidasin (PXDN): An extracellular peroxidase that generates hypobromous acid to form essential sulfilimine cross-links in collagen IV networks, highlighting a physiological role for protein bromination in tissue architecture[6][7][8].

The chemical reactivity of bromine is intermediate between chlorine and iodine, making it a potent but selective oxidizing agent in biological contexts[9].

Targeted Amino Acid Residues

Hypobromous acid reacts readily with several amino acid side chains. The rate constants for these reactions vary significantly, leading to a hierarchy of targeted residues[10].

  • Cysteine and Methionine: The sulfur-containing side chains of cysteine and methionine are highly susceptible to oxidation by HOBr[10].

  • Tryptophan and Histidine: The indole ring of tryptophan and the imidazole ring of histidine are also primary targets for bromination[10][11].

  • Tyrosine: The phenolic ring of tyrosine is readily brominated to form 3-bromotyrosine, a stable marker of protein bromination[1][10]. The formation of 3-bromotyrosine is considerably more facile than the formation of 3-chlorotyrosine[1].

  • Lysine: The primary amine of the lysine side chain can react with HOBr to form bromamines[10][11].

The following table summarizes the relative reactivity of various amino acid residues with hypobromous acid.

Amino Acid ResidueRelative Reactivity with HOBrPrimary Modification
CysteineVery HighOxidation of thiol group
TryptophanHighBromination of indole ring
MethionineHighOxidation of thioether
HistidineHighBromination of imidazole ring
TyrosineModerateBromination of phenolic ring
LysineModerateFormation of bromamines

Table 1: Relative reactivity of amino acid residues with hypobromous acid. Data compiled from multiple sources.[10]

The specific sites of bromination within a protein are also influenced by the protein's tertiary structure, as the accessibility of residues to the brominating agent plays a crucial role[12].

Structural Consequences of Protein Bromination

The covalent modification of amino acid residues by bromine can induce significant alterations in protein structure at all levels of organization.

Primary and Secondary Structure

The addition of a bulky, electronegative bromine atom to an amino acid side chain directly alters the primary structure. This can disrupt local secondary structures like alpha-helices and beta-sheets. For instance, the bromination of bovine serum albumin (BSA) by HOBr has been shown to lead to a loss of helical content, as observed through circular dichroism spectroscopy[13].

Tertiary Structure and Protein Folding

Changes in the primary and secondary structure can cascade, leading to alterations in the protein's overall three-dimensional conformation. The introduction of bromine can disrupt critical non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the tertiary structure. This can lead to protein unfolding and, in some cases, aggregation[11][13]. The modification of aromatic amino acids, in particular, can significantly impact the protein's stability[11]. Interestingly, in some engineered systems, bromine substitution has been shown to slightly increase protein stability, suggesting the context of the modification is critical[14].

Quaternary Structure

For multimeric proteins, bromination can affect the interfaces between subunits, potentially leading to the dissociation of the complex or, conversely, the formation of non-native aggregates.

The following diagram illustrates the hierarchical impact of bromination on protein structure.

Bromination Bromination of Amino Acid Residues Primary Alteration of Primary Structure Bromination->Primary Covalent Modification Secondary Disruption of Secondary Structure (α-helices, β-sheets) Primary->Secondary Impacts local folding Tertiary Changes in Tertiary Structure (Unfolding, Aggregation) Secondary->Tertiary Affects global conformation Quaternary Modification of Quaternary Structure Tertiary->Quaternary Alters subunit interactions start Protein Sample digest Proteolytic Digestion (e.g., Trypsin) start->digest lc Liquid Chromatography (Peptide Separation) digest->lc ms1 Mass Spectrometry (MS1) (Intact Peptide Mass) lc->ms1 select Selection of Brominated Peptides (Isotopic Pattern) ms1->select ms2 Tandem MS (MS2) (Peptide Fragmentation) select->ms2 analysis Data Analysis (Sequence Database Search) ms2->analysis result Identification of Bromination Site analysis->result

Sources

A Senior Application Scientist's Guide to High-Purity 4-Bromo-D-phenylalanine Hydrochloride: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of high-purity 4-Bromo-D-phenylalanine hydrochloride, a critical building block in modern pharmaceutical and biochemical research. This guide offers practical insights into sourcing this specialized non-proteinogenic amino acid, understanding its quality parameters, and its application in experimental workflows.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound is a derivative of the essential amino acid phenylalanine. The introduction of a bromine atom onto the phenyl ring and the use of the D-enantiomer are strategic modifications that impart unique and valuable properties for drug design and biochemical studies.[1][2] The bromine atom can influence molecular interactions, such as binding affinity with biological targets, and can alter the metabolic stability of a compound.[3] Furthermore, the D-configuration provides resistance to enzymatic degradation by proteases, which can extend the in-vivo half-life of peptide-based therapeutics.[2][4]

This unique combination of properties makes this compound a valuable tool in various research areas, including:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel drugs, particularly those targeting specific receptors, to enhance efficacy and specificity.[1][5]

  • Neuroscience Research: This compound is utilized to study neurotransmitter systems and their roles in various neurological conditions, offering insights into potential therapeutic interventions.[1]

  • Peptide Synthesis and Protein Engineering: Researchers incorporate this amino acid into peptides and proteins to modify their properties, leading to the design of molecules with enhanced stability or specific activities.[1][6]

  • Biochemical Assays: It is used in assays to assess the impact of brominated amino acids on enzyme activity, aiding in the identification of potential inhibitors or activators in metabolic pathways.[1]

Sourcing High-Purity this compound: A Comparative Guide to Commercial Suppliers

The quality and purity of starting materials are paramount in research and development. The following table provides a comparative overview of several commercial suppliers of high-purity this compound and its related free amino acid form. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify the purity and identity of the compound.

SupplierProduct NameCAS NumberOffered PurityAvailable Grades
Alfa Chemistry This compound122852-33-999+% (HPLC)Reagent Grade
US Biological Life Sciences 4-Bromo-D-phenylalanine62561-74-499+% (HPLC)Reagent Grade
Chem-Impex 4-Bromo-D-phenylalanine62561-74-4≥ 99.9% (Chiral HPLC)High Purity
Home Sunshine Pharma This compound salt122852-33-9≥98.0%API, Intermediates
GIHI CHEMICALS CO.,LIMITED This compound122852-33-9>99%Dietary supplements chemicals
Thermo Scientific 4-Bromo-DL-phenylalanineNot specified for D-form99%Research Grade

Decoding the Certificate of Analysis: Ensuring Quality and Purity

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a chemical.[7] For this compound, a comprehensive CoA should include the following analytical data:

  • Purity by High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to assess the percentage of the desired compound in the sample. A high purity value (e.g., >99%) is crucial for most research applications to avoid the interference of impurities in experimental results.[8][9]

  • Chiral Purity by Chiral HPLC: Since the D-enantiomer is the desired form, it is essential to determine the enantiomeric excess (e.e.). Chiral HPLC separates the D and L enantiomers, and a high chiral purity (e.g., ≥99.9% e.e.) ensures that the biological effects observed are due to the D-form.[1]

  • Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): ¹H NMR and ¹³C NMR spectra provide information about the molecular structure of the compound, confirming its identity. Mass spectrometry confirms the molecular weight of the compound.[9]

  • Appearance and Physical Properties: The CoA will also describe the physical appearance of the compound (e.g., white to off-white powder) and may include other physical constants like the melting point.[1][10]

Experimental Workflow: Incorporation of 4-Bromo-D-phenylalanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The incorporation of unnatural amino acids like 4-Bromo-D-phenylalanine into peptides is a common strategy in drug discovery.[2] Solid-Phase Peptide Synthesis (SPPS) is the standard method for this purpose. The following is a generalized protocol.

Materials and Reagents
  • Fmoc-4-Bromo-D-phenylalanine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC grade water and acetonitrile

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-4-Bromo-D-phenylalanine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide containing 4-Bromo-D-phenylalanine by mass spectrometry and analytical HPLC.

Visualizing Key Concepts

To further aid in the understanding of the technical aspects discussed, the following diagrams illustrate the chemical structure, a typical supplier qualification workflow, and a conceptual signaling pathway where a peptide containing 4-Bromo-D-phenylalanine might be investigated.

Caption: Chemical structure and properties of this compound.

G cluster_workflow Supplier Qualification Workflow A Identify Potential Suppliers B Request Technical Data Sheets & CoAs A->B C Evaluate Purity & Analytical Methods B->C D Assess Manufacturing Capabilities (e.g., GMP) C->D E Request & Test Sample Lot D->E F Approve Supplier & Establish Quality Agreement E->F

Caption: A typical workflow for qualifying a new supplier of critical raw materials.

G cluster_pathway Conceptual Signaling Pathway Inhibition Ligand Peptide with 4-Bromo-D-Phe Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Binds & Inhibits G_Protein G-Protein Activation Receptor->G_Protein Blocked Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Inhibition of a signaling pathway by a peptide containing 4-Bromo-D-phenylalanine.

Conclusion

High-purity this compound is a powerful tool for researchers and drug developers. Its unique properties enable the creation of novel peptides and small molecules with enhanced therapeutic potential. By carefully selecting suppliers, rigorously evaluating the quality of the material, and employing robust experimental protocols, scientists can effectively leverage this versatile building block to advance their research and development efforts.

References

  • Home Sunshine Pharma. This compound Salt CAS 122852-33-9. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine. Retrieved from [Link]

Sources

Safety, handling, and storage of 4-Bromo-D-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of 4-Bromo-D-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of the essential amino acid phenylalanine, playing a significant role in contemporary biochemical research and pharmaceutical development.[1][2] Its incorporation into peptides and proteins allows researchers to probe protein structure and function, develop novel therapeutic agents, and create advanced biomaterials.[1][3] The presence of the bromine atom on the phenyl ring provides a unique probe for studying molecular interactions and can enhance the biological activity of synthetic peptides.[1][3] As with any specialized chemical reagent, a comprehensive understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Compound Identification and Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the chemical and physical properties of the substances being handled. This data informs risk assessments and dictates appropriate handling and storage protocols.

PropertyValueSource(s)
Chemical Name (2R)-2-amino-3-(4-bromophenyl)propanoic acid hydrochlorideN/A
Synonyms (R)-2-amino-3-(4-bromophenyl)propanoic acid hydrochlorideN/A
CAS Number 122839-59-2 (for hydrochloride salt)[4]
Molecular Formula C₉H₁₁BrClNO₂[4]
Molecular Weight 280.55 g/mol [4]
Appearance White to off-white powder/solid[1][2][4]
Melting Point ~265°C (decomposes) (for L-isomer)[5]
Solubility Slightly soluble in methanol and water (with heating/sonication) (for L-isomer)[5]

Note: Some physical properties are reported for the L-isomer due to limited data on the D-isomer hydrochloride salt. These are expected to be very similar.

Hazard Identification and GHS Classification

Understanding the potential hazards is critical for risk mitigation. 4-Bromo-phenylalanine is classified as acutely toxic if swallowed. The following is a summary of its GHS classification, primarily based on data for the closely related 4-Bromo-L-phenylalanine.

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger💀
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Source: Aggregated GHS information from multiple suppliers.[6][7][8]

Precautionary Statements (Selected):

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7][9]

  • Response: P301+P316 (IF SWALLOWED: Get emergency medical help immediately), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][10][11]

  • Storage: P405 (Store locked up).[6][12][13]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

The primary line of defense is to minimize exposure through engineering solutions.

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[7] For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory.[10][14]

  • Safety Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[7]

Personal Protective Equipment (PPE)

PPE is a critical barrier between the researcher and the chemical. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being performed.[15]

  • Eye and Face Protection: Chemical safety goggles are required for protection against splashes.[7][15] For tasks with a higher splash risk, such as preparing solutions or handling larger quantities, a face shield should be worn in addition to safety goggles.[7][15]

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For handling larger quantities or when there is a significant risk of skin contact, impervious clothing should be worn.[6][7] Long pants and closed-toe shoes are mandatory in the laboratory.[15]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific solvent being used if preparing solutions. For handling the dry powder, disposable nitrile gloves are generally sufficient. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[9][15]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[7][13]

PPE_Workflow cluster_ppe PPE Selection Workflow start Start: Task Involving 4-Bromo-D-phenylalanine HCl assess_task Assess Task: - Weighing Solid? - Preparing Solution? - Large/Small Scale? start->assess_task weighing Weighing Solid assess_task->weighing Solid solution Preparing Solution assess_task->solution Liquid ppe_solid Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves weighing->ppe_solid ppe_solution Required PPE: - Lab Coat - Goggles & Face Shield - Solvent-rated Gloves solution->ppe_solution fume_hood_check Is Dust/Aerosol Possible? ppe_solid->fume_hood_check ppe_solution->fume_hood_check fume_hood_yes Work in a Chemical Fume Hood fume_hood_check->fume_hood_yes Yes end_ppe Proceed with Task fume_hood_check->end_ppe No fume_hood_yes->end_ppe

PPE selection workflow for handling the compound.

Safe Handling and Experimental Protocols

Adherence to a strict protocol minimizes the risk of exposure and contamination.

General Handling Precautions
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[7][13]

  • Wash hands and any exposed skin thoroughly after handling.[13]

  • Minimize dust generation and accumulation.[12]

Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation: a. Don all required PPE as determined by your risk assessment (lab coat, safety goggles, nitrile gloves). b. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. c. Designate a specific area within the fume hood for handling the powder. d. Assemble all necessary equipment (analytical balance, weigh paper/boat, spatula, vial for the solution, solvent, vortex mixer/sonicator).

  • Weighing the Solid Compound: a. Place a piece of weigh paper or a weigh boat on the analytical balance and tare it. b. Carefully retrieve the this compound container from storage. c. Inside the fume hood, slowly open the container to avoid creating airborne dust. d. Using a clean spatula, carefully transfer the desired amount of powder onto the weigh paper. Avoid any sudden movements. e. Securely close the primary container and place it to the side.

  • Solution Preparation: a. Carefully transfer the weighed powder into the labeled vial. b. Add the desired volume of solvent to the vial. c. Cap the vial securely. d. If necessary, use a vortex mixer or a sonicator to fully dissolve the compound. Slight heating may be required for aqueous solutions.[5]

  • Cleanup: a. Dispose of the used weigh paper and any other contaminated disposable materials in the designated solid chemical waste container. b. Wipe down the spatula, the balance, and the work surface inside the fume hood with an appropriate solvent and cleaning cloths. Dispose of cloths in the solid waste container. c. Remove gloves and dispose of them in the appropriate waste bin. d. Wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7][10] Recommended storage temperatures can vary, with some suppliers suggesting 0-8°C[1] and others room temperature[5]. Always follow the specific storage instructions on the manufacturer's label.

  • Hygroscopic Nature: The compound may be hygroscopic.[7] Storing under an inert gas like argon or nitrogen can help prevent degradation from moisture.[7]

  • Security: Due to its acute toxicity, the compound should be stored in a locked cabinet or an area with restricted access.[6][12][13]

  • Incompatibilities: Keep away from strong oxidizing agents.[7][10]

Storage_Decision_Tree cluster_storage Storage Decision Logic start Ready to Store 4-Bromo-D-phenylalanine HCl container_check Is container tightly sealed? start->container_check location_check Is storage area cool, dry, and well-ventilated? container_check->location_check Yes seal_container Action: Tightly seal container container_check->seal_container No incompatibles_check Is it away from strong oxidizing agents? location_check->incompatibles_check Yes find_good_location Action: Find a suitable storage location location_check->find_good_location No security_check Is area secure/locked? incompatibles_check->security_check Yes remove_incompatibles Action: Relocate incompatible chemicals incompatibles_check->remove_incompatibles No secure_area Action: Store in a locked cabinet security_check->secure_area No storage_ok Storage Conditions Met security_check->storage_ok Yes seal_container->container_check find_good_location->location_check remove_incompatibles->incompatibles_check secure_area->security_check

Decision tree for proper storage of the compound.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][13]

  • Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Call a physician or poison control center immediately.[6][7][13]

  • Accidental Release/Spill:

    • Evacuate unnecessary personnel from the area.[7]

    • Ensure adequate ventilation.

    • Wearing full PPE (including respiratory protection), prevent further leakage if it is safe to do so.[12]

    • For a dry spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7][9]

    • Do not let the chemical enter drains or waterways.[6][12]

Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][12] Offer surplus and non-recyclable solutions to a licensed disposal company.[10]

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[10]

Conclusion

This compound is a valuable tool in scientific research, but its potential hazards demand rigorous adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following standardized procedures for handling, storage, and disposal, researchers can mitigate risks and ensure a safe laboratory environment. A culture of safety, predicated on a thorough understanding of the chemicals in use, is the cornerstone of responsible and successful research.

References

  • 4-bromo-L-phenylalanine - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]

  • 4-Bromo-L-phenylalanine Hydrochloride Salt CAS 122839-59-2. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • 4-Bromo-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - Fmoc-Phe(4-Br)-OH. (n.d.). AAPPTec, LLC. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

Sources

Methodological & Application

Protocol for incorporating 4-Bromo-D-phenylalanine into recombinant proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Incorporating 4-Bromo-D-phenylalanine into Recombinant Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Proteomic Alphabet with 4-Bromo-D-phenylalanine

The site-specific incorporation of non-canonical amino acids (ncAAs) into recombinant proteins represents a significant advancement in protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. 4-Bromo-D-phenylalanine, a D-enantiomer of a halogenated phenylalanine, is a particularly intriguing ncAA. Its incorporation can confer unique properties to peptides and proteins, such as increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2] The bromine atom can also serve as a heavy atom for X-ray crystallography, aiding in structure determination, and can participate in unique non-covalent interactions, potentially modulating receptor binding and protein stability.[1]

However, the in vivo incorporation of D-amino acids into proteins is a formidable challenge. The cellular translational machinery has evolved to be highly specific for L-amino acids.[3][4] This stereoselectivity is enforced at several key stages, including aminoacylation by aminoacyl-tRNA synthetases (aaRSs) and proofreading by elongation factors.[3][5] Therefore, the successful incorporation of a D-amino acid like 4-Bromo-D-phenylalanine requires the engineering of the fundamental components of protein synthesis.

This application note provides a comprehensive overview and a detailed protocol for the site-specific incorporation of 4-Bromo-D-phenylalanine into recombinant proteins expressed in Escherichia coli. It covers the principles of engineering the necessary orthogonal translation system, a step-by-step experimental workflow, and the analytical methods required for validation.

The Orthogonal System: A Re-engineered Translational Machinery

The cornerstone of ncAA incorporation is the orthogonal system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[6][7] This pair must function independently of the host cell's endogenous aaRSs and tRNAs to ensure the high fidelity of ncAA incorporation at a designated codon.[8] For the incorporation of 4-Bromo-D-phenylalanine, a highly specific OTS is required.

Key Components of the Orthogonal System:
  • Engineered Aminoacyl-tRNA Synthetase (aaRS): A mutant aaRS must be developed that specifically recognizes and charges 4-Bromo-D-phenylalanine. This is typically achieved through directed evolution or site-directed mutagenesis of an existing aaRS, often from a different organism to minimize cross-reactivity.[6][7] The active site of the synthetase is mutated to accommodate the unique structure of the D-amino acid and the bromo-substituted phenyl ring, while excluding all 20 canonical amino acids.

  • Orthogonal Suppressor tRNA: A tRNA that is not recognized by any of the host's endogenous aaRSs is required. This tRNA's anticodon is mutated to recognize a nonsense codon, typically the amber stop codon (UAG), which is the least used stop codon in E. coli.[8] When this suppressor tRNA is charged with 4-Bromo-D-phenylalanine by the engineered aaRS, it delivers the ncAA to the ribosome in response to the UAG codon in the mRNA of the target protein.

  • Engineered Host Strain: To enhance the efficiency and fidelity of D-amino acid incorporation, several modifications to the expression host may be necessary:

    • D-aminoacyl-tRNA Deacylase (DTD) Knockout: DTD is an enzyme that removes D-amino acids from charged tRNAs, acting as a key quality control mechanism.[3] Knocking out the gene for DTD can increase the availability of D-aminoacyl-tRNA for protein synthesis.[9]

    • Release Factor 1 (RF1) Knockout: In strains where the UAG codon is repurposed, knocking out or downregulating RF1, which normally terminates translation at UAG codons, can significantly improve the yield of the full-length protein containing the ncAA.[10]

    • Engineered Ribosome/Elongation Factor: In some cases, the ribosome itself or the elongation factor Tu (EF-Tu) may need to be engineered to better accommodate the D-aminoacyl-tRNA at the ribosomal A-site.[5][11]

Experimental Workflow for 4-Bromo-D-phenylalanine Incorporation

The following diagram illustrates the overall workflow for the incorporation of 4-Bromo-D-phenylalanine into a recombinant protein.

Workflow_4-Bromo-D-phenylalanine_Incorporation cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis & Purification plasmid_prep Plasmid Preparation transformation Co-transformation plasmid_prep->transformation host_prep Host Strain Engineering host_prep->transformation culture Cell Culture & Induction transformation->culture harvest Cell Harvest & Lysis culture->harvest purification Protein Purification harvest->purification validation Incorporation Validation purification->validation desc1 Target gene with UAG codon in pET vector. Engineered aaRS and tRNA genes in pEVOL vector. desc2 E. coli strain (e.g., BL21(DE3)) - DTD knockout - RF1 knockout (optional) desc3 Co-transform both plasmids into the engineered E. coli host. desc4 Grow cells in minimal media supplemented with 4-Bromo-D-phenylalanine. Induce protein expression with IPTG and arabinose. desc5 Affinity chromatography (e.g., Ni-NTA) Size-exclusion chromatography desc6 SDS-PAGE Western Blot Mass Spectrometry Chiral Amino Acid Analysis Mechanism_4-Bromo-D-phenylalanine_Incorporation cluster_trouble Troubleshooting aa 4-Bromo-D-phenylalanine aaRS Engineered aaRS aa->aaRS charged_tRNA 4-Br-D-Phe-tRNA(CUA) aaRS->charged_tRNA ATP -> AMP + PPi tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Recombinant Protein with 4-Br-D-Phe ribosome->protein mrna mRNA with UAG codon mrna->ribosome low_yield Low Protein Yield: - Optimize inducer concentrations and temperature. - Use an RF1 knockout strain. - Co-express an engineered EF-Tu. misincorporation Misincorporation of Canonical Amino Acids: - Further evolve aaRS for higher specificity. - Ensure high purity of 4-Bromo-D-phenylalanine. no_incorporation No Incorporation: - Confirm activity of the engineered aaRS. - Check for DTD activity in the host strain. - Verify the sequence of the plasmids.

Sources

Application Notes and Protocols: Site-Specific Incorporation of 4-Bromo-D-phenylalanine for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Transcending the Canonical Alphabet of Life

The central dogma of molecular biology describes a universal language of life, written with a 20-letter alphabet of canonical amino acids. However, the field of synthetic biology is rapidly expanding this vocabulary, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This powerful technology, known as genetic code expansion, unlocks a vast new chemical space for protein engineering, drug discovery, and fundamental biological research.[1][2][3]

Among the most intriguing frontiers in this field is the incorporation of D-amino acids into the proteome. While life on Earth is overwhelmingly homochiral, based on L-amino acids, the introduction of their D-enantiomers can bestow proteins with remarkable new properties.[1][4] D-amino acids can enhance protein stability by conferring resistance to proteolysis, introduce novel structural constraints, and alter enzymatic activity.

This guide provides a comprehensive overview and detailed protocols for the incorporation of a particularly valuable ncAA: 4-Bromo-D-phenylalanine (4-Br-D-Phe). The bromine atom serves as a versatile bio-orthogonal handle for further chemical modifications and as a heavy atom for X-ray crystallography, while the D-configuration offers unique stereochemical advantages.[5][6][7] We will explore the challenges inherent in incorporating D-amino acids and present a robust methodology based on an engineered aminoacyl-tRNA synthetase (aaRS) to overcome these hurdles.

The Biological Challenge: Overcoming Nature's L-Amino Acid Bias

The ribosomal machinery has evolved to be highly specific for L-amino acids, presenting significant barriers to the incorporation of their D-counterparts.[8][9] Understanding these challenges is crucial for the successful implementation of D-amino acid incorporation strategies.

The primary obstacles include:

  • Ribosomal Chirality Discrimination: The peptidyl-transferase center (PTC) of the ribosome, where peptide bonds are formed, is a chiral environment that inherently disfavors D-aminoacyl-tRNAs.[8][9][10] While not an absolute barrier, this discrimination significantly slows down the kinetics of peptide bond formation and can lead to translational arrest.[8][9]

  • D-aminoacyl-tRNA Deacylases (DTDs): Most organisms possess enzymes called D-aminoacyl-tRNA deacylases, which act as a key proofreading mechanism.[8] These enzymes efficiently hydrolyze the bond between a D-amino acid and its tRNA, effectively removing them from the pool of available building blocks for protein synthesis.

  • Aminoacyl-tRNA Synthetase Specificity: The endogenous aaRSs are highly specific for their cognate L-amino acids and will not typically charge tRNAs with D-amino acids. Therefore, an engineered, orthogonal aaRS/tRNA pair is essential.

G cluster_0 Cellular Environment cluster_1 Biological Barriers Engineered Orthogonal Pair Engineered Orthogonal Pair D_aa_tRNA 4-Br-D-Phe-tRNA_CUA Engineered Orthogonal Pair->D_aa_tRNA Charges tRNA with 4-Br-D-Phe Ribosome Ribosome D_aa_tRNA->Ribosome Binds to Amber Codon (UAG) DTD D-aminoacyl-tRNA Deacylase (DTD) D_aa_tRNA->DTD Hydrolysis Target Protein Protein with 4-Br-D-Phe Ribosome->Target Protein Incorporation Chiral Discrimination Ribosomal PTC Chiral Discrimination Ribosome->Chiral Discrimination Slows/Arrests Translation

Diagram 1: Overcoming Biological Barriers to D-Amino Acid Incorporation.

An Engineered Solution: The Polyspecific Pyrrolysyl-tRNA Synthetase System

To successfully incorporate 4-Br-D-Phe, a specially engineered orthogonal aaRS/tRNA pair is required. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea has proven to be an exceptionally versatile platform for genetic code expansion due to its inherent orthogonality in bacteria and eukaryotes and the remarkable plasticity of the PylRS active site.[11][12][13]

Recent studies have demonstrated that through rational design and directed evolution, PylRS mutants can be created that not only recognize D-phenylalanine analogs but also efficiently charge them to the cognate tRNAPyl, thereby overcoming the host's proofreading mechanisms.[1] A novel, polyspecific Methanosarcina mazei PylRS mutant, termed DFRS2, has been reported to be capable of incorporating D-phenylalanine analogs into proteins in vivo.[1] This system typically relies on key mutations within the PylRS active site, such as N346A and C348A, which expand the binding pocket to accommodate different phenylalanine analogs.[1][14]

G start Start with Wild-type PylRS Gene library Create PylRS Mutant Library (e.g., via site-directed or error-prone PCR) start->library positive_selection Positive Selection: Express library in cells with a reporter gene (e.g., GFP) containing an amber codon (UAG). Provide 4-Br-D-Phe. library->positive_selection negative_selection Negative Selection: Express surviving library in cells with a toxic gene containing a UAG codon. Do NOT provide 4-Br-D-Phe. positive_selection->negative_selection Surviving colonies isolate Isolate and Sequence Plasmids from surviving colonies negative_selection->isolate Surviving colonies validate Characterize Mutant Synthetase: - Test specificity for 4-Br-D-Phe - Assess efficiency of protein expression isolate->validate end Validated D-PheRS Mutant for 4-Br-D-Phe validate->end

Diagram 2: Directed Evolution Workflow for a D-Amino Acid Specific Synthetase.

Experimental Protocol: In Vivo Incorporation of 4-Bromo-D-phenylalanine

This protocol outlines the steps for the site-specific incorporation of 4-Br-D-Phe into a target protein in E. coli.

1. Plasmid and Strain Preparation:

  • Synthetase Plasmid: Obtain or construct a plasmid expressing the engineered D-phenylalanine-specific PylRS mutant (e.g., DFRS2) and the cognate M. mazei tRNAPylCUA. A common vector for this is pEVOL, which uses an arabinose-inducible promoter for the synthetase and a constitutive promoter for the tRNA.

  • Target Protein Plasmid: Your protein of interest should be cloned into a compatible expression vector (e.g., a pET vector with a T7 promoter). Introduce an amber stop codon (TAG) at the desired site of 4-Br-D-Phe incorporation using site-directed mutagenesis.

  • Expression Host: A suitable E. coli strain, such as BL21(DE3), is recommended. For higher fidelity and yield, strains with a deleted release factor 1 (RF1) can be used to reduce competition at the amber codon.

2. Transformation:

  • Co-transform the E. coli expression host with both the synthetase plasmid and the target protein plasmid using standard heat shock or electroporation protocols.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., chloramphenicol for pEVOL and ampicillin for the pET vector).

  • Incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate a larger volume of minimal medium (e.g., M9 minimal medium) supplemented with the antibiotics. Minimal medium is used to prevent scavenging of endogenous phenylalanine.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Add 4-Bromo-D-phenylalanine to a final concentration of 1-2 mM.

  • Induce the expression of the synthetase by adding L-arabinose to a final concentration of 0.2% (w/v).

  • After 15-20 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.

4. Protein Purification:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme and DNase I).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

Verification of 4-Bromo-D-phenylalanine Incorporation by Mass Spectrometry

Confirmation of successful and site-specific incorporation of 4-Br-D-Phe is critical. Mass spectrometry (MS) is the gold standard for this analysis.[15][16][17]

1. Sample Preparation:

  • After purification, run a sample of the protein on an SDS-PAGE gel to confirm its size and purity.

  • Excise the protein band from the gel and perform in-gel tryptic digestion.

  • Alternatively, for a more quantitative analysis that can distinguish between hydrolysis-induced racemization and true incorporation, perform protein hydrolysis in deuterated acid (e.g., 6 M DCl in D2O).[15] This method allows for the determination of L- and D-amino acid ratios.[15]

2. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against the sequence of your target protein, specifying a variable modification at the site of the amber codon corresponding to the mass of 4-Br-D-Phe minus the mass of a standard amino acid that might be mis-incorporated (e.g., phenylalanine or tyrosine).

Table 1: Expected Mass Shifts for MS Analysis

Amino AcidMonoisotopic Mass (Da)Mass Shift upon Substitution with 4-Br-D-Phe
Phenylalanine (Phe)147.0684+77.9193
Tyrosine (Tyr)163.0633+61.9244
Tryptophan (Trp)186.0793+38.9084

Note: The mass of 4-Bromo-D-phenylalanine is 244.9877 Da. The mass shifts are calculated as (Mass of 4-Br-D-Phe) - (Mass of the canonical amino acid).

3. Data Interpretation:

  • Successful incorporation will be confirmed by the identification of peptides containing 4-Br-D-Phe at the correct position, with the corresponding mass shift.

  • The absence of peptides with canonical amino acids at the amber codon site indicates high fidelity of incorporation.

  • Tandem mass spectrometry techniques such as electron capture dissociation (ECD) can provide more distinct chiral recognition than collision-activated dissociation (CAD) for distinguishing between D- and L-isomers within a peptide.

Applications and Future Perspectives

The ability to site-specifically incorporate 4-Bromo-D-phenylalanine opens up a plethora of applications for researchers, scientists, and drug development professionals:

  • Enhanced Protein Stability: The D-configuration can render specific peptide bonds resistant to cleavage by proteases, leading to therapeutic proteins with longer half-lives.[1]

  • Structural Biology: The bromine atom is a powerful tool for X-ray crystallography, aiding in phase determination through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.

  • Bio-orthogonal Chemistry: The bromo-phenyl group can participate in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the site-specific labeling of proteins with fluorescent probes, affinity tags, or other small molecules.[7]

  • Drug Development: The unique stereochemistry and chemical properties of 4-Br-D-Phe can be used to modulate receptor-ligand interactions and enzyme activity, providing a novel avenue for drug design.[5][6]

The continued development of more efficient and specific orthogonal pairs for D-amino acids, coupled with advances in ribosome engineering, promises to further expand the capabilities of this technology.[18][19][20] The ability to create proteins with precisely placed D-amino acids will undoubtedly lead to the development of novel biologics, advanced biomaterials, and a deeper understanding of the fundamental principles of protein structure and function.

References

  • Wang, Y. S., et al. (2021). Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Prasanna, A. S., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites. Available at: [Link]

  • Julian, R. R., & Beauchamp, J. L. (2003). Distinguishing and quantifying peptides and proteins containing D-amino acids by tandem mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Mainz, A., et al. (2015). The ribosome can discriminate the chirality of amino acids within its peptidyl-transferase center. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Available at: [Link]

  • Dedkova, L. M., et al. (2003). Construction of modified ribosomes for incorporation of D-amino acids into proteins. Journal of the American Chemical Society. Available at: [Link]

  • Chen, S., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Available at: [Link]

  • Wan, W., et al. (2014). Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Kothe, U., & Rodnina, M. V. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research. Available at: [Link]

  • Dumas, A., et al. (2015). Using Genetic Code Expansion for Protein Biochemical Studies. Molecules. Available at: [Link]

  • Guo, J., et al. (2011). Stereochemical Basis for Engineered Pyrrolysyl-tRNA Synthetase and the Efficient in Vivo Incorporation of Structurally Divergent Non-native Amino Acids. ACS Chemical Biology. Available at: [Link]

  • Mainz, A., et al. (2015). The ribosome can discriminate the chirality of amino acids within its peptidyl-transferase center. PubMed. Available at: [Link]

  • Guo, J., et al. (2014). Polyspecific pyrrolysyl-tRNA synthetases from directed evolution. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wu, B., et al. (2013). Genetic incorporation of d-amino acids into green fluorescent protein based on polysubstrate specificity. RSC Advances. Available at: [Link]

  • Guo, Q., & Cao, Y. J. (2024). Applications of genetic code expansion technology in eukaryotes. Protein & Cell. Available at: [Link]

  • D'Amico, D. C., et al. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences. Available at: [Link]

  • Drienovská, I., & Roelfes, G. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry. Available at: [Link]

  • Lajoie, M. J., et al. (2013). Overcoming challenges in engineering the genetic code. Current Opinion in Chemical Biology. Available at: [Link]

  • Exner, M. P., et al. (2017). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. Molecules. Available at: [Link]

  • Chen, S., et al. (2012). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. Journal of the American Chemical Society. Available at: [Link]

  • Antonczak, A. K., et al. (2019). Making Sense of “Nonsense” and More: Challenges and Opportunities in the Genetic Code Expansion, in the World of tRNA Modifications. International Journal of Molecular Sciences. Available at: [Link]

  • Sella, C., et al. (2015). Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function. FEBS Letters. Available at: [Link]

  • Chen, S., et al. (2012). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. Journal of the American Chemical Society. Available at: [Link]

  • Drienovská, I., & Roelfes, G. (2021). Genetic Code Expansion: A Brief History and Perspective. ACS Publications. Available at: [Link]

  • Nowak, M. W., et al. (1998). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods in Molecular Biology. Available at: [Link]

  • O'Donoghue, P., et al. (2017). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Chemical Biology. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of Amino Acid Derivatives: A Focus on 4-Bromo-L-phenylalanine. Available at: [Link]

  • Dedkova, L. M., et al. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. Available at: [Link]

  • Lio, N., et al. (2009). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry. Available at: [Link]

  • Dedkova, L. M., et al. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. US9815855B2 - Method for producing 4-borono-L-phenylalanine having 18F atom.
  • Kwon, I., et al. (2006). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note & Protocol: Site-Specific Incorporation of p-Bromophenylalanine in E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for modern biochemistry, drug discovery, and structural biology. This guide provides a comprehensive overview and detailed protocols for the incorporation of p-bromophenylalanine (pBpa), a photo-crosslinkable phenylalanine analog, into recombinant proteins expressed in Escherichia coli. By leveraging the amber stop codon (TAG) suppression methodology, researchers can introduce pBpa at any desired position within a protein sequence. This enables the study of protein-protein interactions, conformational changes, and the structural dynamics of protein complexes through UV-induced covalent cross-linking. This document outlines the underlying molecular mechanisms, provides step-by-step experimental protocols, offers troubleshooting guidance, and details methods for verifying successful incorporation.

Introduction: The Power of an Expanded Genetic Code

The 20 canonical amino acids offer a remarkable, yet finite, chemical diversity for protein structure and function. Genetic code expansion technology allows for the site-specific insertion of ncAAs with novel chemical functionalities, effectively broadening the chemical repertoire of biological systems. p-Bromophenylalanine (pBpa) is a particularly valuable ncAA. Its benzophenone moiety can be activated by UV light (approx. 365 nm) to form a reactive triplet diradical, which can then covalently cross-link to interacting molecules within a few angstroms, providing a high-resolution snapshot of protein-protein interactions in their native context.[1][2] This technique is instrumental in identifying both stable and transient binding partners, mapping interaction interfaces, and validating drug targets.[1]

Mechanism: Orthogonal Translation via Amber Codon Suppression

The site-specific incorporation of pBpa relies on hijacking the cellular translation machinery through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][4] An orthogonal pair is one that functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively incorporated at the designated site and that the engineered tRNA is not charged by any of the host's native aaRSs.[4][5]

The most common strategy employs the suppression of the UAG amber stop codon.[6][7] The core components of this system are:

  • Engineered Gene of Interest: The gene encoding the target protein is mutated at the desired incorporation site to a TAG codon.

  • Orthogonal aaRS: A synthetase, typically derived from an archaeal species like Methanocaldococcus jannaschii (MjTyrRS) or a yeast species[8][9], is evolved to specifically recognize and activate pBpa instead of its natural amino acid substrate.[3][4]

  • Orthogonal Suppressor tRNA: A cognate tRNA (e.g., tRNATyr) is engineered to have a CUA anticodon, which recognizes the UAG stop codon on the mRNA.[3] This tRNA is not recognized by any of the endogenous E. coli synthetases.

When these components are co-expressed in E. coli in the presence of pBpa, the orthogonal aaRS charges the suppressor tRNA with pBpa. During translation, when the ribosome encounters the in-frame UAG codon, the pBpa-charged suppressor tRNA binds to this codon, leading to the incorporation of pBpa into the growing polypeptide chain instead of terminating translation.[6]

G cluster_0 E. coli Cytoplasm cluster_1 Ribosome pBpa pBpa (in media) aaRS Orthogonal pBpaRS (e.g., MjTyrRS mutant) pBpa->aaRS 1. Recognition & Activation (ATP) charged_tRNA pBpa-tRNA(CUA) aaRS->charged_tRNA 2. Charging tRNA Suppressor tRNA(CUA) tRNA->aaRS ribosome Ribosome stalls at TAG codon charged_tRNA->ribosome 3. Amber Codon Suppression mRNA mRNA with TAG codon mRNA->ribosome protein Protein with pBpa ribosome->protein 4. Translation Continues

Figure 1. Workflow of amber codon suppression for pBpa incorporation.

Experimental Protocols

This section provides a step-by-step guide for expressing a target protein containing pBpa in E. coli. The protocol assumes the use of a two-plasmid system: one plasmid for the target gene with an amber codon and a second plasmid (e.g., pEVOL-pBpF) encoding the orthogonal pBpa-specific synthetase/tRNA pair.

Plasmid and Strain Preparation
  • Site-Directed Mutagenesis: Introduce a TAG amber stop codon at the desired position in your target gene using standard site-directed mutagenesis protocols. The target gene should be in an expression vector with a suitable antibiotic resistance marker (e.g., ampicillin).

  • Plasmid System: Obtain a plasmid encoding the orthogonal pair for pBpa, such as pEVOL-pBpF (Addgene #31190), which carries a chloramphenicol resistance marker.[10]

  • Host Strain Selection: Use a competent E. coli expression strain like BL21(DE3). Strains such as BL21(DE3) are suitable for T7 promoter-based expression systems.[11]

  • Co-transformation: Transform the competent E. coli cells with both the target protein plasmid and the pEVOL-pBpF plasmid simultaneously. Plate the transformation mixture on LB agar plates containing both antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).

  • Colony Selection: Incubate the plates overnight at 37°C. Select a single, well-isolated colony for subsequent experiments.

Protein Expression and pBpa Incorporation
  • Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing both antibiotics. Grow overnight at 37°C with shaking (approx. 200-250 rpm).

  • Main Culture Inoculation: The next day, inoculate 1 L of LB medium (containing both antibiotics) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • pBpa Addition: Prepare a stock solution of pBpa. Due to its low solubility in neutral pH, pBpa can be dissolved in 1 M NaOH to make a 100-1000 mM stock.[10] Add the pBpa stock solution to the culture to a final concentration of 0.5-1 mM.[12]

    • Causality Insight: Adding pBpa before induction ensures that a sufficient intracellular pool is available for the orthogonal synthetase once expression of the system is induced.

  • Induction: Induce the expression of both the target protein and the orthogonal system. For many systems, this involves adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM and L-arabinose to a final concentration of 0.02-0.2% (w/v) to induce the pEVOL plasmid.

  • Expression at Reduced Temperature: Immediately transfer the culture to a shaker at a lower temperature, typically 18-25°C, and continue expression for 16-20 hours.

    • Expertise & Experience: Lowering the temperature slows down protein synthesis, which often improves the folding of recombinant proteins and can increase the efficiency of ncAA incorporation by giving the orthogonal system more time to compete with translation termination factors.[11]

  • Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15-20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.

Figure 2. Step-by-step experimental workflow for pBpa incorporation.

Verification of pBpa Incorporation

It is critical to verify both the expression of the full-length protein and the successful incorporation of pBpa.

SDS-PAGE and Western Blotting

A simple first check is to compare protein expression in the presence and absence of pBpa.

  • Negative Control: A culture grown without pBpa should show a truncated protein product (if stable) or no product at all, as translation terminates at the amber codon.

  • Positive Sample: The culture grown with pBpa should produce a full-length protein. Run samples on an SDS-PAGE gel and visualize with Coomassie staining or perform a Western blot using an antibody against your protein of interest (or an affinity tag). The appearance of a band corresponding to the full-length protein only in the "+pBpa" lane is a strong indicator of successful suppression.

Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the site-specific incorporation of pBpa.[13][14]

  • Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

  • Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can confirm the mass shift. The expected mass of the protein with pBpa will be higher than the same protein with a canonical amino acid at that position.

  • Peptide Mass Fingerprinting: For precise confirmation, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The peptide fragment containing the amber codon site should show a mass corresponding to pBpa incorporation.[15]

Amino AcidMonoisotopic Mass (Da)Mass Difference (Da)
Phenylalanine (Phe)147.0684(Reference)
Tyrosine (Tyr)163.0633+15.9949
Tryptophan (Trp)186.0793+39.0109
p-Bromophenylalanine (pBpa) 224.9790 +77.9106 (vs. Phe)

Table 1. Mass comparison of pBpa and common aromatic amino acids.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of full-length protein 1. Inefficient amber suppression.[16] 2. Toxicity of the orthogonal system or target protein. 3. pBpa degradation or poor uptake.1. Optimize inducer (IPTG, arabinose) and pBpa concentrations. 2. Lower the expression temperature further (e.g., to 16°C). 3. Use a richer medium like Terrific Broth (TB) for higher cell density. 4. Ensure pBpa stock solution is fresh and properly prepared.[10]
High level of truncation product 1. Competition from Release Factor 1 (RF1), which recognizes UAG. 2. Insufficient levels of charged suppressor tRNA.1. Consider using an E. coli strain engineered to have a lower RF1 activity or a genomically recoded strain where all UAG codons are replaced.[17] 2. Increase the copy number of the pEVOL plasmid or use a stronger promoter for the orthogonal pair.[12]
Mischarging with natural amino acids The orthogonal synthetase is not perfectly specific and may charge the suppressor tRNA with a natural amino acid (e.g., Tyr, Phe).[8][9]1. This is an inherent property of the evolved synthetase. Verify fidelity with mass spectrometry. 2. Use synthetase variants that have been further evolved for higher fidelity.[8][18]
Host cell instability / plasmid loss The expression of the orthogonal system can impose a metabolic burden, leading to mutations that inactivate the system.[16]1. Minimize the duration of pre-induction growth. 2. Always start expressions from a fresh transformation and a single colony, not from a stored liquid culture or re-streaked plate.

Table 2. Common problems and solutions for pBpa incorporation.

References

  • Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. (n.d.). MDPI. [Link]

  • De Novo Generation of Mutually Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs. (2010-02-01). Journal of the American Chemical Society. [Link]

  • Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. (n.d.). PubMed. [Link]

  • Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. (n.d.). Journal of the American Chemical Society. [Link]

  • Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. (2025-08-10). Nature Protocols. [Link]

  • Design of a Bacterial Host for Site-Specific Incorporation of p -Bromophenylalanine into Recombinant Proteins. (n.d.). ResearchGate. [Link]

  • Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. (2015-08-18). NIH. [Link]

  • Orthogonal introduction of pBpa (photo‐crosslink site) and AllocLys‐OH... (n.d.). ResearchGate. [Link]

  • Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. (n.d.). Semantic Scholar. [Link]

  • Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids. (n.d.). H1 Connect. [Link]

  • A general approach for the generation of orthogonal tRNAs. (n.d.). ResearchGate. [Link]

  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.). PubMed. [Link]

  • Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking. (n.d.). PMC - NIH. [Link]

  • Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast. (2023-10-25). NIH. [Link]

  • Reliable Identification of Cross-Linked Products in Protein Interaction Studies by 13C-Labeled p-Benzoylphenylalanine. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]

  • Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. (2024-03-15). Analytical Chemistry. [Link]

  • (a) Covalent chemical capture mechanism of pBpa. Upon irradiation with... (n.d.). ResearchGate. [Link]

  • A High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. (2024-06-11). Analytical Chemistry. [Link]

  • Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. (n.d.). PMC - NIH. [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (n.d.). Frontiers. [Link]

  • Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. (n.d.). PMC - NIH. [Link]

  • Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. (n.d.). NIH. [Link]

  • Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. (2023-11-30). bio-protocol.org. [Link]

  • Strategies to Optimize Protein Expression in E. coli. (n.d.). PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for 4-Bromo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Advanced Peptide Design

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery.[1] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including improved stability, receptor affinity, and novel functionalities.[2] 4-Bromo-D-phenylalanine, a halogenated derivative of D-phenylalanine, stands out as a particularly versatile building block.[3] Its D-configuration confers significant resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based therapeutics.[1] Furthermore, the bromine atom on the phenyl ring introduces unique steric and electronic properties that can modulate biological activity and serves as a chemical handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions.[4][5]

This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of Fmoc-D-4-bromophenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, address potential challenges, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their pursuit of next-generation peptide therapeutics.

Core Principles and Strategic Advantages

The strategic incorporation of 4-Bromo-D-phenylalanine offers several key advantages in peptide design:

  • Enhanced Proteolytic Stability: The D-chiral center of the amino acid sterically hinders recognition and cleavage by endogenous proteases, which are highly specific for L-amino acids. This intrinsic resistance to enzymatic degradation leads to a longer circulating half-life and improved pharmacokinetic profiles of the resulting peptides.[1]

  • Modulation of Biological Activity: The bulky and electronegative bromine atom can influence peptide conformation and binding affinity to biological targets.[3] This allows for fine-tuning of receptor recognition and can lead to more selective and potent therapeutic agents.[1]

  • Post-Synthesis Modification Handle: The carbon-bromine bond provides a reactive site for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] This enables the site-specific introduction of diverse functional groups after the peptide has been assembled, opening avenues for creating complex peptide conjugates and libraries.

  • Increased Lipophilicity: The bromine atom can increase the lipophilicity of the peptide, which may enhance its ability to cross cellular membranes.[3]

Experimental Protocols: A Validated Workflow

The following protocols are designed for the manual solid-phase synthesis of a peptide containing 4-Bromo-D-phenylalanine on a 0.1 mmol scale using standard Fmoc/tBu chemistry. These procedures can be readily adapted for automated peptide synthesizers.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide. Rink Amide resin is used for C-terminal amides, while Wang resin is suitable for C-terminal carboxylic acids.[4]

  • Protocol:

    • Place the appropriate amount of resin (e.g., Rink Amide or Wang resin, 100-200 mesh) in a reaction vessel.

    • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. Proper swelling is crucial for efficient synthesis.[4]

    • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.

  • Protocol:

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for an additional 5-10 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Amino Acid Coupling: Incorporating Fmoc-D-4-bromophenylalanine

This is a critical step where the Fmoc-D-4-bromophenylalanine is added to the growing peptide chain. The choice of coupling reagents is vital for achieving high efficiency, especially when dealing with sterically hindered or unnatural amino acids.

  • Protocol:

    • In a separate vial, dissolve 3.0 equivalents of Fmoc-D-4-bromophenylalanine and 3.0 equivalents of an activator (e.g., HOBt) in DMF.

    • Add 3.0 equivalents of a coupling reagent (e.g., HBTU) to the amino acid solution.

    • Add 6.0 equivalents of a tertiary base, such as Diisopropylethylamine (DIEA), to activate the amino acid. A color change is often observed.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings involving D-amino acids or hydrophobic sequences, extending the reaction time may be beneficial.[4]

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Diagram of the SPPS Cycle

SPPS_Cycle Resin Resin Support SwollenResin Swollen Resin Resin->SwollenResin 1. Swelling (DMF) DeprotectedResin Deprotected Resin (Free N-terminus) SwollenResin->DeprotectedResin 2. Fmoc Deprotection (20% Piperidine/DMF) CoupledResin Coupled Resin (Peptide Elongated) DeprotectedResin->CoupledResin 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Coupling Reagent, Base) CoupledResin->DeprotectedResin Repeat Cycle FinalPeptide Cleaved & Deprotected Peptide CoupledResin->FinalPeptide 4. Cleavage & Deprotection (TFA Cocktail)

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Capping (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted N-terminal amines can be blocked by acetylation.

  • Protocol:

    • Prepare a capping solution of 5% acetic anhydride and 5% DIEA in DMF.

    • Add the capping solution to the resin and agitate for 15-30 minutes.

    • Drain the solution and wash the resin with DMF.[4]

Cleavage and Side-Chain Deprotection

The final step involves cleaving the completed peptide from the resin support and removing any side-chain protecting groups.

  • Protocol:

    • Wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in vacuo.

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS). TIPS acts as a scavenger to prevent side reactions.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[4]

Peptide Precipitation and Purification

The crude peptide is precipitated from the cleavage cocktail and then purified.

  • Protocol:

    • Add the TFA solution containing the peptide to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.[4]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.[4]

Quantitative Data and Performance Metrics

The efficiency of incorporating 4-Bromo-D-phenylalanine is generally high, comparable to other standard Fmoc-amino acids. However, factors such as steric hindrance and the hydrophobicity of the growing peptide chain can influence coupling efficiency and overall yield.[7]

ParameterTypical Value/ObservationRationale and Causality
Coupling Reagents HBTU, HATU, HCTU, PyBOPThese are highly efficient coupling reagents that minimize racemization and are effective for coupling sterically hindered amino acids.[8]
Coupling Time 1-2 hoursGenerally sufficient for complete coupling. Can be extended for difficult sequences.
Typical Crude Purity >70%Dependent on the overall peptide sequence and synthesis efficiency at each step.[7]
Final Yield (after purification) 10-40%Varies significantly based on peptide length, sequence complexity, and purification efficiency.[7]

Potential Challenges and Mitigation Strategies

While the incorporation of 4-Bromo-D-phenylalanine is generally straightforward, researchers should be aware of potential challenges:

  • Aggregation: Peptides containing hydrophobic residues, including 4-Bromo-D-phenylalanine, can be prone to aggregation on the solid support. This can lead to incomplete coupling and deprotection steps.

    • Mitigation:

      • Use of specialized resins designed to minimize aggregation.

      • Incorporation of backbone-disrupting elements like pseudoproline dipeptides.[2]

      • Performing the synthesis at elevated temperatures (microwave-assisted SPPS).[9]

  • Steric Hindrance: The D-configuration and the bulky bromophenyl side chain can present some steric hindrance during coupling.

    • Mitigation:

      • Employing more potent coupling reagents like HATU or HCTU.[8]

      • Extending the coupling reaction time or performing a double coupling.[4]

  • Side Reactions:

    • Racemization: While generally low with modern coupling reagents, racemization can be a concern, especially with prolonged activation times.[1] Using additives like HOBt or Oxyma Pure can suppress this side reaction.[1]

    • Dehalogenation: While not a commonly reported issue under standard Fmoc-SPPS conditions, prolonged exposure to harsh reagents or certain catalytic conditions could potentially lead to dehalogenation. Careful control of reaction conditions is advised.

Logical Flow of a Coupling Reaction

Coupling_Reaction cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_D_Phe_Br Fmoc-D-Phe(4-Br)-OH Activated_AA Activated Amino Acid (Active Ester) Fmoc_D_Phe_Br->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_AA Activator Activator (e.g., HOBt) Activator->Activated_AA Base Base (DIEA) Base->Activated_AA Elongated_Peptide Elongated Peptide-Resin Activated_AA->Elongated_Peptide Deprotected_Resin Deprotected Peptide-Resin (Free Amine) Deprotected_Resin->Elongated_Peptide

Sources

Application of 4-Bromo-L-phenylalanine in X-ray Crystallography for Phasing: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Structural Biologist

In the pursuit of novel macromolecular structures, the infamous "phase problem" remains a critical bottleneck. While methods like molecular replacement have streamlined structure solution for proteins with known homologs, de novo phasing is indispensable for novel folds. The strategic introduction of heavy atoms to generate anomalous diffraction signals is a cornerstone of experimental phasing. Among the available tools, the site-specific incorporation of halogenated amino acids offers a powerful and precise approach.

This guide provides an in-depth exploration of 4-Bromo-L-phenylalanine (pBrF), a potent tool for solving the phase problem using Single-wavelength or Multi-wavelength Anomalous Diffraction (SAD/MAD) techniques. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into recombinant proteins, and outline the workflow from data collection to structure solution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant method for high-resolution structural insights.

A Note on Chirality: This guide focuses on 4-Bromo-L-phenylalanine, the biologically active isomer incorporated during ribosomal protein synthesis. While 4-Bromo-D-phenylalanine is a valuable chemical entity, for the applications described herein involving recombinant protein expression, the L-isomer is the relevant molecule.[1][2]

The Phasing Challenge and the Bromine Advantage

X-ray diffraction experiments measure the intensities of diffracted rays, but the phase information is lost.[3][4] To reconstruct the electron density of a molecule, both amplitude (derived from intensity) and phase are required. Experimental phasing methods overcome this by introducing atoms that scatter X-rays differently from the bulk C, N, and O atoms.[4][5]

These "heavy atoms" can be used for isomorphous replacement or, more commonly today, for their anomalous scattering properties.[4][6] Anomalous scattering occurs when the X-ray energy is near an absorption edge of an atom, causing a phase shift in the scattered X-rays.[4] This effect breaks Friedel's law (Ihkl ≠ I-h-k-l), and the resulting differences in Bijvoet pairs can be used to locate the anomalous scatterers and calculate initial phases for the entire structure.[4]

Why Bromine?

Bromine is an excellent candidate for anomalous phasing for several key reasons:

  • Accessible K-absorption Edge: The bromine K-edge is at approximately 13.47 keV (λ ≈ 0.92 Å).[1][7] This energy range is readily accessible at most synchrotron beamlines, making MAD experiments feasible.[7]

  • Strong Anomalous Signal: Bromine provides a significant anomalous signal (f'' of ~3.9 e⁻ at the peak), which is strong enough for SAD phasing even with a moderate number of incorporated atoms.[8][9]

  • Covalent Incorporation: Unlike soaking crystals with bromide salts, which can lead to non-specific binding and lack of isomorphism, covalently incorporating bromine as part of an amino acid ensures its position is well-defined within the protein structure.[2][10]

4-Bromo-L-phenylalanine, in particular, offers the advantage of being structurally similar to natural phenylalanine, minimizing potential perturbations to the protein's structure and folding.[2][11]

Site-Specific Incorporation via Genetic Code Expansion

The most robust method for introducing pBrF into a protein is through the expansion of the genetic code.[7][12][13] This technique allows for the residue-specific, covalent incorporation of a non-canonical amino acid (ncAA) at any desired position within the protein sequence.

The core components of this system, typically employed in an E. coli expression host, are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and charges pBrF, but not any of the 20 canonical amino acids. A mutant yeast phenylalanyl-tRNA synthetase (yPheRS) is often used for this purpose.[14]

  • An Orthogonal Suppressor tRNA: A tRNA, often a yeast tRNAPhe, with an anticodon (e.g., CUA) that recognizes a nonsense codon, typically the amber stop codon (UAG), which is introduced into the gene of interest at the desired incorporation site.[13][14]

  • Expression Host and Plasmids: A suitable E. coli strain (e.g., BL21(DE3)) is co-transformed with two plasmids: one carrying the gene of interest with the UAG codon and another carrying the genes for the orthogonal aaRS/tRNA pair (e.g., pEVOL or pSUPAR plasmids).

  • Supplemented Growth Medium: The expression medium must be supplemented with 4-Bromo-L-phenylalanine to make it available for charging by the orthogonal aaRS.

G

This method's primary advantage is precision. By introducing the bromine atom at a specific site, often in a flexible loop or a region unlikely to disrupt crystal packing, the risk of structural perturbation is minimized. Furthermore, knowing the exact number and location of the anomalous scatterers simplifies the substructure solution step during phasing.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-Bromo-L-phenylalanine

This protocol outlines the expression of a target protein containing pBrF at a site corresponding to an introduced amber (TAG) stop codon.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with a TAG codon at the desired site.

  • pEVOL or pSUPAR plasmid encoding the orthogonal pBrF-synthetase/tRNACUA pair.

  • 4-Bromo-L-phenylalanine (purity >99%).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Procedure:

  • Transformation: Co-transform the E. coli host cells with the target protein plasmid and the pEVOL/pSUPAR-pBrF plasmid. Plate on LB-agar plates containing both selection antibiotics and incubate overnight at 37°C.[15]

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics. Grow overnight at 37°C in a shaking incubator.

  • Expression Culture: The next day, inoculate the starter culture into 1 L of fresh LB medium with antibiotics. Grow at 37°C with shaking until the OD600 reaches 0.5-0.7.

  • Supplementation: Add 4-Bromo-L-phenylalanine to a final concentration of 1 mM (approximately 244 mg/L). Ensure it is fully dissolved.

  • Induction: Induce protein expression by adding IPTG (final concentration ~0.5-1 mM) and L-arabinose (final concentration ~0.02%). The arabinose induces the expression of the orthogonal synthetase from the pEVOL/pSUPAR plasmid.

  • Expression: Reduce the temperature to 30°C and continue shaking for 12-16 hours. Lower temperatures often improve protein folding and solubility.

  • Harvest and Purification: Harvest the cells by centrifugation. Purify the pBrF-containing protein using standard chromatography techniques (e.g., Ni-NTA, ion exchange, size exclusion) as you would for the wild-type protein.

Trustworthiness Check: Verify successful incorporation and fidelity using mass spectrometry. The mass of the labeled protein should increase by 78.9 Da per incorporation site (mass of Br minus H).

Protocol 2: Crystallization of pBrF-labeled Protein

Crystallizing the labeled protein follows standard procedures, but the presence of the bulky, hydrophobic pBrF may require some optimization.

Procedure:

  • Purity and Concentration: Ensure the purified protein is >95% pure and concentrated to a typical screening concentration (e.g., 5-15 mg/mL).[16] The buffer should be minimal and well-defined.

  • Initial Screening: Use commercial sparse-matrix screens to test a wide range of crystallization conditions (precipitants, pH, salts).[17][18] The hanging-drop vapor diffusion method is commonly used.[19]

  • Optimization: If initial hits (microcrystals, precipitates) are found, optimize these conditions by systematically varying the precipitant concentration, pH, and protein concentration around the hit condition. The addition of small-molecule additives may also be beneficial.

  • Consideration for pBrF: The bromophenyl ring is hydrophobic. Conditions that favor the crystallization of the wild-type protein are a good starting point, but you may need to adjust precipitant concentrations (e.g., slightly lower PEG concentrations) to accommodate potential changes in solubility.

Protocol 3: SAD/MAD Data Collection and Phasing

Data collection must be performed at a synchrotron source to tune the X-ray wavelength precisely.

G start pBrF-Protein Crystal xrf Perform XRF Scan to locate Br K-edge start->xrf sad sad xrf->sad Choose SAD mad mad xrf->mad Choose MAD process Data Processing (Indexing, Integration, Scaling) substructure Substructure Determination (Locate Br atoms using Anomalous Patterson or Direct Methods) process->substructure phasing Phase Calculation & Density Modification substructure->phasing build Model Building & Refinement phasing->build final Final Structure build->final sad->process mad->process

Procedure:

  • Crystal Mounting and Freezing: Mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen, using an appropriate cryoprotectant.

  • X-ray Fluorescence (XRF) Scan: At the synchrotron beamline, perform an XRF scan on the crystal to precisely determine the energy of the bromine K-absorption edge.[20]

  • Wavelength Selection:

    • For SAD: Select a single wavelength corresponding to the peak of the anomalous signal (f'').[21]

    • For MAD: Select at least three wavelengths: the peak (for maximal f''), the inflection point (for maximal f'), and a remote wavelength away from the edge.[20]

  • Data Collection: Collect a highly redundant dataset. High multiplicity is crucial for accurately measuring the small anomalous differences.[8] A total oscillation of 180-360° is common. Use a low X-ray dose per frame to minimize radiation damage, which can cleave the C-Br bond.[21]

  • Data Processing: Process the diffraction data using software like XDS or HKL2000. Pay close attention to scaling, ensuring that Friedel pairs are kept separate.

  • Phasing and Model Building: Use phasing software (e.g., SHELXC/D/E, Phenix.AutoSol, SOLVE/RESOLVE) to locate the bromine substructure, calculate initial experimental phases, perform density modification, and build an initial model.[3]

Data Presentation and Expected Outcomes

The success of bromine-based phasing relies on the quality of the anomalous signal. Below is a table summarizing the key properties and typical data statistics.

ParameterTypical Value / DescriptionRationale & Significance
Bromine K-edge ~13.47 keV (~0.92 Å)Defines the required X-ray energy; accessible at synchrotrons.[7]
Anomalous Signal (f'') ~3.9 e⁻ at peakSufficiently strong for SAD/MAD phasing.[9]
Data Redundancy > 6-fold (SAD)High redundancy is critical for accurately measuring small Bijvoet differences.[8]
Anomalous Correlation > 30%Indicates a measurable and consistent anomalous signal in the data.
Phasing Power > 0.8A statistical measure of the strength of the phasing signal.
Figure of Merit (FOM) Initial: ~0.3-0.4After DM: >0.7Indicates the quality of the experimental phases. A high FOM after density modification (DM) suggests an easily interpretable electron density map.

Conclusion and Outlook

The site-specific incorporation of 4-Bromo-L-phenylalanine represents a sophisticated and powerful strategy for de novo protein structure determination. By combining the precision of genetic code expansion with the favorable anomalous scattering properties of bromine, researchers can overcome the phase problem for novel proteins with high efficiency. This method avoids the pitfalls of traditional heavy-atom soaking, such as non-isomorphism and non-specific binding, and provides a direct path to high-quality experimental phases. As synchrotron sources and phasing software continue to improve, the utility of bromine-based phasing with pBrF is set to become an even more valuable tool in the structural biologist's arsenal, accelerating discoveries in basic science and structure-based drug design.

References

  • Kwon, I., Wang, P., & Tirrell, D. A. (2006). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society, 128(36), 11778–11783. [Link]

  • Bauman, J. D., Harrison, J. J. E., & Arnold, E. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCrJ, 3(Pt 1), 51–60. [Link]

  • Li, J., & Wang, Q. (2019). Recent Development of Genetic Code Expansion for Posttranslational Modification Studies. International Journal of Molecular Sciences, 20(22), 5659. [Link]

  • Wan, W., et al. (2024). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews. [Link]

  • Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • Truong, K., et al. (2020). Simplified heavy-atom derivatization of protein structures via co-crystallization with the MAD tetragon tetrabromoterephthalic acid. Acta Crystallographica Section D: Structural Biology, 76(Pt 10), 986–994. [Link]

  • Wikipedia. (n.d.). Single-wavelength anomalous diffraction. Retrieved from [Link]

  • Hubbell, W. L., et al. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]

  • Li, J., & Wang, Q. (2019). Recent Development of Genetic Code Expansion for Posttranslational Modification Studies. MDPI. [Link]

  • Unkefer, P. J., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The Journal of Physical Chemistry B, 126(48), 10138–10148. [Link]

  • Wan, W., et al. (2024). Genetic Code Expansion: Recent Developments and Emerging Applications. ACS Publications. [Link]

  • Wolfe, C. M., et al. (2021). Native SAD phasing at room temperature. IUCrJ, 8(Pt 5), 724–733. [Link]

  • Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology, 22(10), 1297–1301. [Link]

  • Fox Chase Cancer Center. (2016). Solved Protein Structure Holds Key To Much-Needed Therapies For Metabolic Disorder. [Link]

  • Nango, E., et al. (2016). Experimental phase determination with selenomethionine or mercury-derivatization in serial femtosecond crystallography. Scientific Reports, 6, 29919. [Link]

  • Wikipedia. (n.d.). Protein crystallization. Retrieved from [Link]

  • Sakamoto, K., et al. (2009). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, 4(4), 511–522. [Link]

  • Drexel University. (2016). Solved protein structure holds key to much-needed therapies for metabolic disorder. ScienceDaily. [Link]

  • Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318. [Link]

  • Hubbell, W. L., et al. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]

  • Drexel University. (2016). Solved Protein Structure Holds Answers to Metabolic Disease That Afflicts Infants. Drexel University News. [Link]

  • Read, R. J. (2010). Introduction to phasing. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 353–360. [Link]

  • Chen, Z., et al. (2024). Broadening the Utility of Farnesyltransferase-Catalyzed Protein Labeling Using Norbornene–Tetrazine Click Chemistry. Bioconjugate Chemistry, 35(5), 906–916. [Link]

  • Taira, H., et al. (2010). Site-specific incorporation of 4-Iodo-L-phenylalanine through opal suppression. Journal of the Korean Chemical Society, 54(6), 737-741. [Link]

  • Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. Quarterly Reviews of Biophysics, 47(1), 49–93. [Link]

  • de la Mora, E., et al. (2023). Experimental phasing opportunities for macromolecular crystallography at very long wavelengths. Nature Communications, 14, 6386. [Link]

  • Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. ResearchGate. [Link]

  • Lee, J. Y., et al. (2012). Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1361–1365. [Link]

  • Kwon, I., et al. (2008). Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine. Journal of the American Chemical Society, 130(12), 3704–3705. [Link]

  • Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160–1166. [Link]

  • ResearchGate. (n.d.). Case 67: Phenylalanine hydroxylase: An investigation of its structure leads to the development of PKU new therapies. Retrieved from [Link]

  • Warkentin, M., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Biophysics, 4(4), 557–575. [Link]

  • McPherson, A. (2001). Introduction to protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 8), 1073–1080. [Link]

  • Ramagopal, U. A., Dauter, M., & Dauter, Z. (2003). Phasing on anomalous signal of sulfurs: what is the limit? Acta Crystallographica Section D: Biological Crystallography, 59(Pt 6), 1020–1027. [Link]

  • Langan, P., et al. (2016). Macromolecular structure phasing by neutron anomalous diffraction. Scientific Reports, 6, 31528. [Link]

Sources

Techniques for labeling proteins with 4-Bromo-D-phenylalanine for imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Advanced Techniques for Site-Specific Protein Labeling with 4-Bromo-D-phenylalanine for Proximity-Based Imaging

Introduction: Beyond the Canonical 20 Amino Acids

The ability to modify proteins at specific sites opens up unparalleled avenues for understanding their structure, function, and interaction networks. While traditional mutagenesis can swap canonical amino acids, the introduction of non-canonical amino acids (ncAAs) with unique chemical functionalities has revolutionized protein science. This technology, known as genetic code expansion (GCE), allows for the site-specific incorporation of probes, crosslinkers, and modified residues directly during protein synthesis.[1][2]

This guide focuses on the incorporation of 4-Bromo-D-phenylalanine (4-Bpa) , a particularly interesting ncAA. The heavy bromine atom serves as an excellent probe for X-ray crystallography, while its D-chiral configuration can be used to introduce unique structural constraints or resistances to proteolysis.[3] Furthermore, the carbon-bromine bond can be activated by UV light to generate a reactive radical, enabling its use as a proximity-based photo-crosslinker to map protein-protein interactions within a cellular context. This document provides the scientific background, detailed experimental protocols, and data interpretation guidelines for labeling proteins with 4-Bpa in Escherichia coli and its subsequent use in imaging applications.

Principle of the Method: Reprogramming the Genetic Code

The site-specific incorporation of 4-Bpa is achieved by hijacking the cell's translational machinery. This requires two key components that are "orthogonal" – meaning they function independently of the host cell's endogenous systems.[1][4]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A synthetase enzyme is engineered to exclusively recognize and charge 4-Bpa, ignoring all 20 canonical amino acids.[5][6] For the incorporation of a D-amino acid like 4-Bromo-D-phenylalanine, a specifically evolved Pyrrolysyl-tRNA Synthetase (PylRS) mutant, such as DFRS2, is required to overcome the enzyme's natural chiral discrimination.[3]

  • An Orthogonal Suppressor tRNA: A unique tRNA is engineered to recognize a reassigned codon, typically the amber stop codon (UAG).[7][8] This tRNA's anticodon is changed to CUA to pair with UAG codons on the mRNA. The orthogonal aaRS specifically attaches 4-Bpa to this suppressor tRNA.

When a gene of interest is engineered to contain a UAG codon at the desired labeling site, the ribosome pauses at this position. Instead of translation termination, the 4-Bpa-charged suppressor tRNA recognizes the UAG codon and incorporates 4-Bpa into the growing polypeptide chain, producing a full-length, site-specifically labeled protein.[7]

GCE_Mechanism cluster_synthesis Orthogonal Pair Activity cluster_translation Ribosomal Translation 4Bpa 4-Bromo-D-phenylalanine aaRS Engineered D-aaRS (e.g., DFRS2) 4Bpa->aaRS Recognizes & Binds Charged_tRNA 4Bpa-tRNA(CUA) aaRS->Charged_tRNA Charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Delivers 4-Bpa Charged_tRNA->Ribosome Protein Growing Polypeptide Ribosome->Protein Incorporates 4-Bpa mRNA mRNA ...NNN-UAG-NNN... mRNA->Ribosome

Caption: Mechanism of 4-Bpa incorporation via amber suppression.

Experimental Protocols: Incorporation of 4-Bpa in E. coli

This protocol is designed for the expression of a target protein containing a single 4-Bpa residue in E. coli. It requires two plasmids: one for the target gene with an in-frame amber (TAG) codon and another carrying the engineered aaRS/tRNA pair (e.g., pEVOL-DFRS2).

Materials and Reagents
Reagent/MaterialSpecificationTypical Supplier
4-Bromo-D-phenylalanine≥98% purityChem-Impex, Sigma-Aldrich
E. coli StrainBL21(DE3) or similar expression strainNEB, Agilent
Target Gene Plasmide.g., pET vector with TAG codon at desired site(User-generated)
Orthogonal Pair PlasmidpEVOL-DFRS2 or equivalent D-amino acid synthetase(From research lab)
Luria-Bertani (LB) BrothMiller or LennoxFisher Scientific, Difco
AntibioticsAmpicillin (100 µg/mL), Chloramphenicol (25 µg/mL)(As required by plasmids)
L-Arabinose≥99% puritySigma-Aldrich
Isopropyl β-D-1-thiogalactopyranoside (IPTG)≥99% puritySigma-Aldrich
Purification ResinNi-NTA Agarose (for His-tagged proteins)Qiagen, Thermo Fisher
Step-by-Step Protocol

Step 1: Transformation

  • Co-transform chemically competent E. coli BL21(DE3) cells with both the target gene plasmid and the pEVOL-DFRS2 plasmid.

  • Plate the transformation mixture on an LB agar plate containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).

  • Incubate overnight at 37°C.

Step 2: Starter Culture

  • Inoculate a single colony from the plate into 5-10 mL of LB medium containing both antibiotics.

  • Grow overnight at 37°C with shaking (220 rpm).

Step 3: Expression Culture

  • The next morning, inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Expert Tip: Slower growth at 30°C can sometimes improve protein folding and incorporation efficiency.

  • Add 4-Bromo-D-phenylalanine to a final concentration of 1 mM . Swirl gently to dissolve.

  • Induce the expression of the orthogonal aaRS/tRNA pair by adding L-Arabinose to a final concentration of 0.02% (w/v) .

  • Incubate for 15 minutes to allow for the expression of the orthogonal machinery.

  • Induce expression of the target protein by adding IPTG to a final concentration of 0.5 mM .

  • Reduce the temperature to 25-30°C and express the protein for 12-16 hours (overnight).

Step 4: Protein Harvest and Purification

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

  • Purify the protein using a standard protocol appropriate for its tag (e.g., Ni-NTA affinity chromatography for a His-tagged protein). Causality Note: The azide group in some other ncAAs can be sensitive to reducing agents like DTT. While 4-Bpa is stable, it's good practice to be aware of the chemical stability of your ncAA during purification.

Step 5: Verification of Incorporation

  • Run a sample of the purified protein on an SDS-PAGE gel. A successful incorporation will yield a full-length protein band. A truncated product may be visible if suppression efficiency is low.

  • Crucial Step: Confirm the precise mass of the incorporated 4-Bpa by intact protein mass spectrometry or by peptide mapping after trypsin digestion. The expected mass increase compared to a canonical amino acid (e.g., Phenylalanine) should be observed.

Amino AcidMonoisotopic Mass (Da)Mass Shift (vs. Phe)
Phenylalanine (Phe)147.068-
4-Bromo-phenylalanine (L or D)224.979+77.911

Application: Photo-Crosslinking for Imaging Protein Interactions

Incorporated 4-Bpa can be used to covalently trap interacting proteins in close proximity, allowing for the identification of transient or weak binding partners. This is achieved by activating the carbon-bromine bond with UV light, which generates a reactive phenyl radical capable of inserting into nearby C-H or N-H bonds.

Workflow cluster_exp Experimental Workflow Start Protein with 4-Bpa Incorporated Incubate Incubate with Potential Interacting Partner(s) Start->Incubate UV Expose to UV Light (~254 nm) Incubate->UV Crosslink Covalent Crosslink Formed UV->Crosslink Analyze Analyze via SDS-PAGE & Mass Spectrometry Crosslink->Analyze Result Identify Interacting Protein Analyze->Result

Caption: Workflow for photo-crosslinking and interaction mapping.

Photo-Crosslinking Protocol
  • Sample Preparation: Prepare your purified 4-Bpa-labeled protein and its potential binding partner(s) in a suitable buffer (e.g., PBS or HEPES). Recommended protein concentration is in the low micromolar range (1-10 µM).

  • UV Irradiation: Place the sample in a quartz cuvette or on a parafilm drop directly on a UV transilluminator or in a UV crosslinker.

  • Irradiate the sample with UV light. The optimal wavelength for C-Br bond cleavage is around 254 nm. Irradiation time can range from 5 to 60 minutes. Trustworthiness Note: The optimal irradiation time is a critical parameter that must be empirically determined. Too little time results in low crosslinking efficiency, while too much can cause protein damage. Perform a time-course experiment to find the best conditions.

  • Quenching (Optional): Add a radical scavenger like DTT to quench any remaining reactive species, although this is often unnecessary.

Analysis of Crosslinked Products
  • SDS-PAGE: Add SDS-loading buffer to the irradiated sample and run it on an SDS-PAGE gel alongside a non-irradiated control. A successfully crosslinked complex will appear as a new, higher molecular weight band.

  • Mass Spectrometry: To identify the crosslinked partner, excise the higher molecular weight band from the gel. Perform an in-gel digest (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. Database searching of the MS/MS spectra will reveal the identity of both the bait (4-Bpa labeled) and prey (crosslinked partner) proteins.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of full-length protein 1. Low suppression efficiency.2. 4-Bpa is toxic or not being imported by the cell.3. Insufficient expression of aaRS/tRNA.1. Increase the copy number of the pEVOL plasmid or use a stronger promoter for the aaRS/tRNA.2. Lower the concentration of 4-Bpa or test different E. coli strains.3. Ensure proper concentration of L-Arabinose is used for induction.
No crosslinking observed 1. Proteins are not interacting.2. Insufficient UV exposure.3. Steric hindrance at the 4-Bpa site.1. Confirm interaction with an orthogonal method (e.g., co-IP).2. Increase UV irradiation time or intensity.3. Redesign the experiment with 4-Bpa at a different, more exposed site.
High background of non-specific crosslinking 1. Excessive UV exposure causing protein damage.2. High protein concentrations leading to aggregation.1. Reduce UV irradiation time.2. Lower the protein concentration during the crosslinking reaction.

References

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. [Link]

  • Neumann, H., et al. (2008). A new approach for the construction of specific histone modification states in chromatin. Molecular Cell, 32(2), 169-170. [Link]

  • Blight, S. K., et al. (2004). Direct charging of tRNA(CUA) with pyrrolysine in vitro and in vivo. Nature, 431(7006), 333-335. [Link]

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53-60. [Link]

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444. [Link]

  • Jiang, Z., et al. (2021). Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids. Frontiers in Bioengineering and Biotechnology, 9, 738225. [Link]

  • Anderson, J. C., & Schultz, P. G. (2003). Adaptation of an orthogonal leucyl-tRNA and synthetase pair for four-base, amber, and opal suppression. Biochemistry, 42(39), 11548-11558. [Link]

  • Addgene. (n.d.). Genetic Code Expansion. Retrieved from [Link]

  • O’Donoghue, P., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 38(8), 989-999. [Link]

  • Italia, J. S., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 38(8), 989-999. [Link]

  • Tippmann, E. M., et al. (2008). Protein evolution with an expanded genetic code. Proceedings of the National Academy of Sciences, 105(46), 17688-17693. [Link]

  • Lee, H., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 80. [Link]

  • Welegedara, A. P., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 654, 3-18. [Link]

  • Kirshenbaum, K., et al. (2002). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. ChemBioChem, 3(2-3), 235-237. [Link]

  • Zhang, W., et al. (2024). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews. [Link]

  • Wang, L., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Medicinal Chemistry, 14(1), 116-121. [Link]

  • Wang, Z., et al. (2021). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews, 121(24), 15302-15351. [Link]

  • Wang, L., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC Medicinal Chemistry, 14(1), 116-121. [Link]

  • Chen, Z., et al. (2020). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. ChemBioChem, 21(19), 2736-2749. [Link]

  • Fiser, I., et al. (1980). Photo-induced crosslinking between phenylalanine transfer RNA and messenger RNA on the Escherichia coli ribosome. European Journal of Biochemistry, 112(1), 169-178. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo-crosslinking methodology and structures. Retrieved from [Link]

  • Nardelli, T. C., et al. (2021). Elucidation of the Effects of Bisphenol A and Structural Analogs on Germ and Steroidogenic Cells Using Single Cell High-Content Imaging. Toxicological Sciences, 180(2), 241-255. [Link]

  • ResearchGate. (n.d.). Photo-crosslinking reaction. Retrieved from [Link]

  • Cox, A. M., et al. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. Organic & Biomolecular Chemistry, 18(11), 2137-2144. [Link]

  • Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]

  • MDPI. (2024). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. International Journal of Molecular Sciences, 25(11), 5937. [Link]

  • Hubbell, W. L. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]

  • ResearchGate. (n.d.). Cellular localization of BPA. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular localization of BPA. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Bromo-D-phenylalanine in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Bromo-D-phenylalanine

In the landscape of modern drug discovery and medicinal chemistry, the use of non-proteinogenic amino acids offers a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics and small molecules. Among these, 4-Bromo-D-phenylalanine ([D-Phe(4-Br)]) has emerged as a particularly valuable building block. Its strategic utility stems from a unique combination of physicochemical properties conferred by the bromine substituent and the D-chiral center.

The introduction of a bromine atom onto the phenyl ring of D-phenylalanine significantly alters its electronic and steric profile. This halogenation can enhance binding affinities through the formation of halogen bonds, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition at protein-ligand interfaces.[1] Furthermore, the bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of complex molecular architectures.[1]

The D-configuration of the amino acid provides a crucial advantage in the development of peptide therapeutics by conferring resistance to proteolytic degradation by endogenous proteases. This increased metabolic stability translates to a longer in vivo half-life and improved pharmacokinetic profiles, critical attributes for effective drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key applications of 4-Bromo-D-phenylalanine, complete with detailed experimental protocols.

Physicochemical Properties of 4-Bromo-D-phenylalanine

A thorough understanding of the physicochemical properties of 4-Bromo-D-phenylalanine is essential for its effective application in drug design and peptide synthesis. The following table summarizes key parameters for the unprotected D-enantiomer.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.1 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 216 - 222 °C[2]
Solubility Soluble in water, slightly soluble in alcohol.[3]
pI (Isoelectric Point) ~5.4 (estimated)
Chirality D-enantiomer[2]

Core Applications in Medicinal Chemistry

The unique attributes of 4-Bromo-D-phenylalanine have led to its widespread adoption in several key areas of medicinal chemistry and drug design.

Enhancing Peptide Stability and Bioavailability

The incorporation of D-amino acids is a well-established strategy to protect peptides from rapid degradation by proteases. The D-configuration of 4-Bromo-D-phenylalanine sterically hinders the recognition and cleavage of peptide bonds by these enzymes, thereby extending the therapeutic window of peptide-based drugs.

Causality Behind the Choice: The rationale for using a D-amino acid is to increase the metabolic stability of a peptide. The choice of 4-Bromo-D-phenylalanine specifically introduces the additional benefits of the bromo-substituent, which can enhance receptor binding affinity and provide a site for further chemical diversification.

Modulating Receptor Binding and Specificity

The bromine atom at the para position of the phenyl ring can significantly influence the interaction of a peptide or small molecule with its biological target. The electron-withdrawing nature of bromine can alter the electronics of the aromatic ring, while its size and ability to form halogen bonds can lead to enhanced binding affinity and specificity for target receptors.[1] This makes it a valuable tool for fine-tuning the pharmacological profile of a lead compound.

A Versatile Scaffold for Further Chemical Modification

The carbon-bromine bond on the phenyl ring of 4-Bromo-D-phenylalanine is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the site-specific introduction of diverse chemical moieties, enabling the construction of complex peptidomimetics and small molecules with tailored properties.

Workflow for Chemical Modification:

G cluster_0 Peptide Synthesis cluster_1 Post-Synthetic Modification cluster_2 Diverse Molecular Architectures Incorporate\n4-Bromo-D-phenylalanine Incorporate 4-Bromo-D-phenylalanine Suzuki Coupling Suzuki Coupling Incorporate\n4-Bromo-D-phenylalanine->Suzuki Coupling Pd-catalyzed reaction Sonogashira Coupling Sonogashira Coupling Incorporate\n4-Bromo-D-phenylalanine->Sonogashira Coupling Pd-catalyzed reaction Other Cross-Coupling Other Cross-Coupling Incorporate\n4-Bromo-D-phenylalanine->Other Cross-Coupling Pd-catalyzed reaction Biaryl Peptides Biaryl Peptides Suzuki Coupling->Biaryl Peptides Alkynylated Peptides Alkynylated Peptides Sonogashira Coupling->Alkynylated Peptides Complex Peptidomimetics Complex Peptidomimetics Other Cross-Coupling->Complex Peptidomimetics

Caption: Post-synthetic modification workflow.

Application in Structural Biology: A Phasing Tool for X-ray Crystallography

The heavy bromine atom in 4-Bromo-D-phenylalanine provides a powerful tool for solving the phase problem in X-ray crystallography. The anomalous scattering of X-rays by the bromine atom can be utilized in Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) experiments to determine the initial phases required for structure solution.[4][5]

Why Bromine is an Effective Phasing Atom: Bromine possesses a significant anomalous signal at commonly used X-ray wavelengths, making it an excellent choice for SAD phasing.[4] Its covalent incorporation into the protein structure at specific sites provides a well-defined and localized source of anomalous scattering, which simplifies the process of substructure determination and phasing.

Protocols

Protocol 1: Incorporation of Fmoc-D-Phe(4-Br)-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing 4-Bromo-D-phenylalanine using standard Fmoc/tBu chemistry on a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-D-Phe(4-Br)-OH (≥98.0%)

  • Rink Amide or Wang Resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

  • Dichloromethane (DCM), ACS Grade or higher

  • Piperidine, Reagent Grade

  • N,N-Diisopropylethylamine (DIEA), Reagent Grade

  • HBTU, HOBt, or HATU, Peptide Synthesis Grade

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Triisopropylsilane (TIS), Reagent Grade

  • Diethyl ether, Anhydrous

Experimental Procedure:

  • Resin Swelling:

    • Place the appropriate amount of resin in a reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[1]

    • After swelling, drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-D-Phe(4-Br)-OH:

    • In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Phe(4-Br)-OH and 3.0 equivalents of an activator (e.g., HOBt) in DMF.

    • Add 3.0 equivalents of the coupling reagent (e.g., HBTU) to the amino acid solution.

    • Add 6.0 equivalents of DIEA to the solution and mix well.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, the coupling step can be repeated.

    • Drain the solution and wash the resin with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram:

G Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Final Amino Acid? Final Amino Acid? Wash->Final Amino Acid? Final Amino Acid?->Fmoc Deprotection No Final Deprotection Final Deprotection Final Amino Acid?->Final Deprotection Yes Cleavage & Deprotection Cleavage & Deprotection Final Deprotection->Cleavage & Deprotection Purification Purification Cleavage & Deprotection->Purification End End Purification->End

Caption: Standard Fmoc-SPPS cycle.

Protocol 2: Bromine Single-Wavelength Anomalous Dispersion (Br-SAD) Phasing

This protocol provides a general framework for utilizing a protein containing 4-Bromo-D-phenylalanine for SAD phasing.

Prerequisites:

  • Crystals of the protein containing 4-Bromo-D-phenylalanine.

  • Access to a synchrotron beamline with a tunable X-ray source.

Experimental Procedure:

  • Data Collection:

    • Mount a suitable crystal and cryo-cool it in a nitrogen stream.

    • Tune the X-ray wavelength to the absorption edge of bromine (approximately 0.92 Å).

    • Collect a highly redundant dataset (multiplicity > 7) with a sufficient number of images to ensure accurate measurement of anomalous differences.[4]

  • Data Processing:

    • Process the diffraction data using a suitable software package (e.g., HKL-2000, XDS).

    • Scale and merge the data, ensuring that the anomalous signal is preserved.

  • Substructure Determination and Phasing:

    • Use a phasing program (e.g., PHENIX AutoSol, SHELXD) to locate the bromine atoms in the unit cell.[4]

    • The program will use the anomalous differences to calculate the positions of the heavy atoms.

  • Phase Calculation and Density Modification:

    • Once the bromine substructure is determined, the initial phases for the protein can be calculated.

    • Improve the initial electron density map through density modification procedures (e.g., solvent flattening, histogram matching).

  • Model Building and Refinement:

    • Build an initial model of the protein into the improved electron density map.

    • Refine the model against the experimental data to obtain the final structure.

SAD Phasing Workflow:

G Crystal with\n4-Br-D-Phe Crystal with 4-Br-D-Phe X-ray Data Collection\n(Br absorption edge) X-ray Data Collection (Br absorption edge) Crystal with\n4-Br-D-Phe->X-ray Data Collection\n(Br absorption edge) Data Processing Data Processing X-ray Data Collection\n(Br absorption edge)->Data Processing Substructure Determination\n(Locate Br atoms) Substructure Determination (Locate Br atoms) Data Processing->Substructure Determination\n(Locate Br atoms) Initial Phasing Initial Phasing Substructure Determination\n(Locate Br atoms)->Initial Phasing Density Modification Density Modification Initial Phasing->Density Modification Model Building Model Building Density Modification->Model Building Refinement Refinement Model Building->Refinement Final Structure Final Structure Refinement->Final Structure

Caption: Bromine-SAD phasing workflow.

Conclusion

4-Bromo-D-phenylalanine is a powerful and versatile tool in the arsenal of the medicinal chemist and structural biologist. Its ability to enhance peptide stability, modulate biological activity, and facilitate structure determination makes it a valuable component in the design and development of novel therapeutics. The protocols provided herein offer a practical guide for the effective utilization of this unique amino acid in research and drug discovery endeavors.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine. Benchchem.
  • Arnold, E., et al. (2016).
  • Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties. Thermo Fisher Scientific.
  • Benchchem. (2025).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Hampton Research. (n.d.). Halides for Phasing. Hampton Research.
  • ResearchGate. (n.d.). The full list of 20 amino acids and their physicochemical properties.
  • Arnold, E., et al. (2015).
  • Alfa Chemistry. (n.d.). Table of Properties of Common Amino Acids. Alfa Chemistry.
  • Burgess, K. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(9), 624-634.
  • Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Beck, T., et al. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 437-444.
  • PubChem. (n.d.). 4-Bromo-L-phenylalanine.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Chem-Impex. (n.d.). Boc-4-bromo-D-phenylalanine. Chem-Impex.
  • Microbe Notes. (2022).
  • PubChem. (n.d.). (R)-2-amino-3-(4-bromophenyl)propionic acid.
  • Duggan, P. J., & Offermann, D. A. (2007). The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-L-phenylalanine and their Affinity for Alizarin. Australian Journal of Chemistry, 60(11), 829-834.
  • Wikipedia. (n.d.). Amino acid. Wikipedia.
  • Royo, M., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(21), 9852-9858.
  • Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303-318.
  • Arnold, E., et al. (2016).
  • Chem-Impex. (n.d.). 4-Bromo-D-phenylalanine. Chem-Impex.

Sources

Application Notes and Protocols for the Use of 4-Bromo-D-phenylalanine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics, inhibitor screening, and neuropharmacology.

Introduction: A Strategic Tool for Probing Enzyme Mechanisms

4-Bromo-D-phenylalanine is a non-proteinogenic amino acid that has emerged as a valuable tool in biochemical and pharmaceutical research.[1][2] Its unique structural features—the D-chiral configuration and the electron-withdrawing bromine atom on the phenyl ring—confer properties that make it particularly useful for investigating the mechanisms of certain enzymes, especially those involved in amino acid metabolism. These application notes provide a comprehensive guide to the use of 4-Bromo-D-phenylalanine as an enzyme inhibitor, with a particular focus on pyridoxal-5'-phosphate (PLP)-dependent enzymes such as Aromatic L-amino Acid Decarboxylase (AADC).

The D-configuration of 4-Bromo-D-phenylalanine provides inherent resistance to proteolytic degradation, a desirable trait for in vivo studies. Furthermore, the bromine substitution enhances its utility as a molecular probe and can influence its binding affinity and reactivity within an enzyme's active site.[1] This document will delve into the theoretical underpinnings of its inhibitory action, provide detailed protocols for its application in enzyme assays, and offer insights into the interpretation of the resulting data.

Theoretical Framework: The Mechanism of Inhibition

The inhibitory potential of 4-Bromo-D-phenylalanine against PLP-dependent enzymes like AADC is rooted in the fundamental catalytic mechanism of this enzyme class. PLP-dependent enzymes catalyze a variety of reactions involving amino acids, including decarboxylation, transamination, and racemization. The catalytic cycle begins with the formation of an external aldimine between the amino group of the substrate and the PLP cofactor.

While L-amino acids are the natural substrates for enzymes like AADC, D-amino acids can also enter the active site. However, their stereochemistry can lead to an abortive reaction pathway. Instead of undergoing efficient decarboxylation, the D-amino acid can participate in a side reaction, such as transamination. This process involves the transfer of the amino group from the D-amino acid to the PLP cofactor, converting it to pyridoxamine-5'-phosphate (PMP) and releasing a keto acid. This conversion of the essential PLP cofactor to PMP can effectively inactivate the enzyme, as PMP is not competent for the primary decarboxylation reaction. This mechanism can be considered a form of suicide inhibition, where the enzyme processes a substrate analog that ultimately leads to its own inactivation.[3][4]

The presence of the bromine atom on the phenyl ring of 4-Bromo-D-phenylalanine can further enhance its inhibitory potential by influencing its binding affinity to the active site and potentially increasing the rate of the abortive transamination reaction.

Target Enzyme Profile: Aromatic L-Amino Acid Decarboxylase (AADC)

Aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28) is a key enzyme in the biosynthesis of several critical neurotransmitters, including dopamine and serotonin.[5] It catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin.[5] Given its central role in neurotransmitter metabolism, AADC is a significant target for drug development, particularly in the context of Parkinson's disease and other neurological disorders.[6]

PropertyDescription
Enzyme Commission No. EC 4.1.1.28
Cofactor Pyridoxal-5'-phosphate (PLP)
Natural Substrates L-DOPA, 5-HTP, L-Phenylalanine, L-Tyrosine, L-Histidine, L-Tryptophan
Products Dopamine, Serotonin, Phenethylamine, Tyramine, Histamine, Tryptamine
Physiological Relevance Neurotransmitter biosynthesis, regulation of monoamine levels in the CNS

Experimental Protocols

The following protocols provide a framework for investigating the inhibitory effects of 4-Bromo-D-phenylalanine on AADC activity. The primary method described is a robust and widely cited High-Performance Liquid Chromatography (HPLC)-based assay that directly measures the enzymatic product.[7][8][9][10]

Protocol 1: Determination of AADC Inhibitory Activity using an HPLC-Based Assay

This protocol is designed to quantify the inhibition of AADC by 4-Bromo-D-phenylalanine by measuring the rate of dopamine formation from the substrate L-DOPA.

Materials and Reagents:

  • Recombinant or purified Aromatic L-Amino Acid Decarboxylase (AADC)

  • 4-Bromo-D-phenylalanine (inhibitor)

  • L-3,4-dihydroxyphenylalanine (L-DOPA) (substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.2)

  • Perchloric acid (HClO4) for reaction termination

  • HPLC system with electrochemical or fluorescence detection

  • C18 reverse-phase HPLC column

Experimental Workflow:

A visual representation of the experimental workflow.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-Bromo-D-phenylalanine in an appropriate solvent (e.g., water or buffer).

    • Prepare a stock solution of L-DOPA in the assay buffer. Note: L-DOPA is susceptible to oxidation, so prepare this solution fresh.

    • Prepare a stock solution of PLP in the assay buffer.

    • Prepare the AADC enzyme solution in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Enzyme Inhibition Assay:

    • Set up a series of microcentrifuge tubes for the control (no inhibitor) and various concentrations of 4-Bromo-D-phenylalanine.

    • To each tube, add the following in order:

      • Sodium phosphate buffer

      • PLP solution (to a final concentration of ~10-20 µM)

      • 4-Bromo-D-phenylalanine solution (at varying final concentrations) or vehicle for the control.

    • Pre-incubate the enzyme with the inhibitor and cofactor for a defined period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate.

    • Incubate the reaction for a specific time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 0.4 M).

    • Vortex the tubes and incubate on ice for 10 minutes to precipitate the protein.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto the C18 reverse-phase column.

    • Use an appropriate mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent) to separate the substrate (L-DOPA) and the product (dopamine).

    • Detect the separated compounds using an electrochemical detector (highly sensitive for catecholamines) or a fluorescence detector.

    • Quantify the amount of dopamine produced by integrating the area of the corresponding peak and comparing it to a standard curve of known dopamine concentrations.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for the control and each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration of 4-Bromo-D-phenylalanine relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinetic Analysis to Determine the Mode of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis should be performed.

Methodology:

  • Follow the general procedure outlined in Protocol 1.

  • Vary the concentration of the substrate (L-DOPA) at several fixed concentrations of the inhibitor (4-Bromo-D-phenylalanine).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition and calculate the inhibition constant (Ki).

Expected Outcomes from Kinetic Analysis:

Inhibition TypeLineweaver-Burk PlotEffect on VmaxEffect on Km
Competitive Lines intersect on the y-axisUnchangedIncreases
Non-competitive Lines intersect on the x-axisDecreasesUnchanged
Uncompetitive Lines are parallelDecreasesDecreases

Visualization of the Proposed Inhibitory Mechanism

The following diagram illustrates the proposed mechanism of AADC inhibition by 4-Bromo-D-phenylalanine, leading to an abortive transamination reaction.

G cluster_0 AADC Active Site AADC_PLP AADC-PLP (Internal Aldimine) External_Aldimine External Aldimine with 4-Bromo-D-phenylalanine AADC_PLP->External_Aldimine Transimination Quinonoid Quinonoid Intermediate External_Aldimine->Quinonoid Cα-H Abstraction Ketimine Ketimine Intermediate Quinonoid->Ketimine Protonation at C4' AADC_PMP AADC-PMP (Inactive) Ketimine->AADC_PMP Hydrolysis Keto_Acid 4-Bromo-phenylpyruvic acid AADC_PMP->Keto_Acid Release

Proposed pathway of AADC inactivation by 4-Bromo-D-phenylalanine.

Conclusion and Future Perspectives

4-Bromo-D-phenylalanine represents a powerful tool for the investigation of PLP-dependent enzymes. Its unique stereochemistry and the presence of a halogen substituent allow for the probing of active site architecture and catalytic mechanisms. The protocols outlined in these application notes provide a robust starting point for researchers to explore the inhibitory effects of this compound on AADC and other related enzymes. Further studies, including detailed kinetic analyses and structural biology approaches, will be invaluable in fully elucidating the molecular interactions that underpin its inhibitory activity. This knowledge will not only advance our fundamental understanding of enzyme function but also contribute to the rational design of novel therapeutics targeting these crucial metabolic pathways.

References

  • Assay of L-aromatic amino acid decarboxylase by high performance liquid chrom
  • 4-Bromo-D-phenylalanine - Chem-Impex.
  • Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency. PubMed Central.
  • Determination of aromatic L-amino acid decarboxylase in serum of various animals by high-performance liquid chromatography with electrochemical detection. PubMed.
  • Aromatic L-Amino Acid Decarboxylase Deficiency: Diagnostic Methodology. Clinical Chemistry.
  • Inhibition of aromatic l-amino acid decarboxylase activity by human autoantibodies. PubMed Central.
  • Aromatic L-amino acid decarboxylase deficiency: diagnostic methodology. PubMed.
  • PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Beilstein-Institut.
  • Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery. BenchChem.
  • Acetyl-4-bromo-DL-phenylalanine - Chem-Impex.
  • PLP-enzyme inactivators: Design, enabling methodology development and evalu
  • An outlook on suicide enzyme inhibition and drug design. PubMed Central.
  • Regulation of aromatic L-amino acid decarboxylase by dopamine receptors in the r
  • Aromatic L-amino acid decarboxylase - Wikipedia. Wikipedia.
  • Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogen
  • Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies. PubMed Central.
  • Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogen
  • 4 bromo phenylalanine | Sigma-Aldrich. Sigma-Aldrich.
  • Aromatic L-amino acid decarboxylase inhibitor - Wikipedia. Wikipedia.
  • Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. PubMed.
  • Effects of peripheral aromatic L-amino acids decarboxylase inhibitor on L-(2- 14 C)-3,4-dihydroxyphenylalanine metabolism in man. PubMed.
  • The neurochemical consequences of aromatic L-amino acid decarboxylase deficiency. University of Sydney.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Solubilizing 4-Bromo-D-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-Bromo-D-phenylalanine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming solubility challenges with this compound in aqueous buffers. As a non-natural amino acid derivative, 4-Bromo-D-phenylalanine is a critical building block in peptide synthesis and studies focused on enzyme inhibition and receptor binding.[1] However, its unique chemical structure can present dissolution difficulties. This resource offers in-depth troubleshooting, detailed protocols, and scientific explanations to ensure successful experimental setup.

Section 1: Understanding the Molecule - The "Why" of Solubility Challenges

The solubility of this compound is governed by the interplay between its different chemical moieties. Its structure includes a hydrophobic bromophenyl ring and hydrophilic, ionizable amino (-NH₂) and carboxylic acid (-COOH) groups.[2] Like all amino acids, its net electrical charge in solution is highly dependent on the pH, which is the most critical factor influencing its solubility.

  • At Low pH (Acidic): The amino group is protonated (-NH₃⁺) and the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge, promoting solubility in aqueous media.

  • At High pH (Alkaline): The amino group is neutral (-NH₂) and the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge, which also enhances aqueous solubility.[2]

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists as a zwitterion, with both a positive (-NH₃⁺) and a negative (-COO⁻) charge, resulting in a neutral net charge. In this state, intermolecular attractions are maximized and solubility is at its minimum. The solubility of phenylalanine and its derivatives increases dramatically at pH values below or above the pI.[3][4]

This pH-dependent behavior is the primary reason for solubility issues, especially in neutral buffers like PBS (pH 7.4).

pH Range Dominant Species Net Charge Relative Aqueous Solubility
Acidic (e.g., pH < 2) CationicPositive (+)High
Near Isoelectric Point (pI) ZwitterionicNeutral (0)Low
Alkaline (e.g., pH > 10) AnionicNegative (-)High
Table 1. The influence of pH on the charge state and relative solubility of phenylalanine derivatives in aqueous solutions.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered when dissolving this compound.

Q1: My 4-Bromo-D-phenylalanine HCl won't dissolve when I add it directly to my neutral buffer (e.g., PBS, pH 7.4). What's happening?

A1: This is the most common issue and occurs because the neutral pH of your buffer is likely too close to the compound's isoelectric point (pI), where its solubility is minimal. The hydrochloride salt form helps, but may not be sufficient to overcome this intrinsic property at higher concentrations. The hydrophobic bromophenyl group further resists dissolution in a neutral aqueous environment. To resolve this, you must first dissolve the compound in a more acidic or basic solution to ensure it is fully charged before introducing it to your final buffer. See Protocol 1 for a detailed, step-by-step method.

Q2: The compound dissolved in a small amount of liquid but then precipitated when I added it to my main buffer. Why?

A2: This indicates that the final pH of the mixture shifted into the low-solubility range near the pI, causing the compound to "crash out" of solution. This often happens if a concentrated stock solution, prepared at a low or high pH, is diluted into a weakly buffered final solution, overwhelming the buffer's capacity and causing a drastic pH change.

Self-Validating Solution:

  • Ensure Buffer Strength: Use a buffer with sufficient capacity (typically 25-50 mM) for your final working solution.

  • Slow Addition: Add the concentrated stock solution to your final buffer dropwise while stirring vigorously. This allows the buffer to neutralize the added acid or base gradually, preventing localized pH shifts.

  • pH Check: After adding the stock, verify that the final pH of your solution is as expected. Adjust if necessary with dilute HCl or NaOH.

Q3: Can I use heat or sonication to aid dissolution?

A3: Yes, these methods can be effective but must be used with caution.

  • Sonication: A water bath sonicator is excellent for breaking up solid aggregates and accelerating the dissolution process. It imparts energy without significant heating, making it a safe first choice.

  • Gentle Heating: Increasing the temperature can significantly improve solubility.[5][6] You can warm the solution to 30-40°C. However, avoid boiling or prolonged heating, as this can risk chemical degradation of the amino acid derivative. This method is best used in conjunction with pH adjustment.

Q4: My downstream application involves a cross-linking reaction. Are there any incompatible buffers?

A4: Absolutely. If your experimental plan involves amine-reactive cross-linkers (e.g., those with NHS esters), you must avoid buffers containing primary amines.[7][8] Buffers like Tris (tris(hydroxymethyl)aminomethane) and Glycine will compete with your target protein for the cross-linker, severely reducing or inhibiting your reaction efficiency.[7][8][9]

Recommended Buffers for Amine-Reactive Chemistry:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • MOPS

  • Bicarbonate/Carbonate Buffer

Section 3: Visual Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve solubility issues.

G start Start: Compound won't dissolve in buffer check_ph Is the buffer pH between 6.0 and 8.0? start->check_ph is_conc_high Is the desired concentration high (>5 mg/mL)? check_ph->is_conc_high Yes slow_dissolve Problem: Dissolution is very slow check_ph->slow_dissolve No (pH is acidic/alkaline) use_protocol1 Action: Use Protocol 1 (pH Adjustment Method) is_conc_high->use_protocol1 Yes precip Problem: Compound precipitates after addition to buffer is_conc_high->precip No, but it precipitates check_buffer_strength Is the final buffer concentration sufficient (e.g., >25 mM)? precip->check_buffer_strength slow_addition Action: Add stock solution slowly while vortexing. Check final pH. check_buffer_strength->slow_addition Yes increase_buffer Action: Increase buffer strength. Re-make solution. check_buffer_strength->increase_buffer No use_energy Action: Use water bath sonication or gentle warming (30-40°C). slow_dissolve->use_energy

Sources

Technical Support Center: Optimizing Codon Suppression for p-Bromophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of p-bromophenylalanine (pBpF) incorporation into recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amber suppression experiments. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the incorporation of p-bromophenylalanine (pBpF) using amber codon suppression.

Q1: What is the fundamental principle behind amber codon suppression for pBpF incorporation?

A1: The genetic code has three "stop" codons that terminate protein synthesis: UAG (amber), UAA (ochre), and UGA (opal).[1][2] Amber codon suppression is a technique that reprograms the UAG stop codon to encode a non-canonical amino acid (ncAA), such as pBpF.[1][3] This is achieved by introducing two key components into the expression host:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) : This is an engineered enzyme that specifically recognizes and attaches pBpF to its corresponding tRNA.[4][5] Crucially, this aaRS does not recognize any of the 20 canonical amino acids.[6][7]

  • An orthogonal suppressor tRNA : This is a tRNA molecule with an anticodon (CUA) that recognizes the UAG amber codon.[1][3] This tRNA is not recognized by any of the host's native aaRSs.[6][7]

When the ribosome encounters a UAG codon in the mRNA sequence, the pBpF-charged suppressor tRNA binds to it, leading to the incorporation of pBpF into the growing polypeptide chain instead of termination.[3]

Q2: Why is the orthogonality of the aaRS/tRNA pair so critical?

A2: Orthogonality ensures the fidelity of pBpF incorporation.[7] An ideal orthogonal system has two key characteristics:

  • The engineered aaRS exclusively charges the suppressor tRNA with pBpF and not with any of the 20 naturally occurring amino acids.[6][7]

  • The suppressor tRNA is not a substrate for any of the host cell's endogenous aaRSs.[6][7]

Without this mutual exclusivity, there is a high risk of mis-incorporation of canonical amino acids at the target amber codon, leading to a heterogeneous protein product and complicating downstream analysis and applications.[8]

Q3: What are the primary applications of incorporating pBpF into proteins?

A3: The incorporation of pBpF offers a versatile tool for protein engineering and functional studies. The bromine atom provides a unique bio-orthogonal handle for various applications, including:

  • X-ray Crystallography: The heavy bromine atom can be used for phasing to solve protein structures.

  • Photo-crosslinking: Upon UV irradiation, the carbon-bromine bond can be cleaved to generate a reactive phenyl radical, which can form covalent crosslinks with interacting partners, enabling the study of protein-protein interactions.

  • Spectroscopic Probes: The unique spectroscopic properties of the brominated aromatic ring can be utilized as a probe to study protein structure and dynamics.

Q4: Can I use a cell-free protein synthesis (CFPS) system for pBpF incorporation?

A4: Yes, CFPS systems are increasingly popular for incorporating ncAAs, including pBpF.[9] They offer several advantages over in vivo systems, such as the ability to bypass concerns about cell viability and the direct manipulation of the reaction environment.[9] In a CFPS system, you can directly add the purified orthogonal aaRS, suppressor tRNA, and pBpF to the reaction mixture. This can lead to higher incorporation efficiency, especially when combined with approaches like eliminating release factor 1 (RF1), which normally recognizes the amber codon.[9]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during pBpF incorporation experiments.

Problem 1: Low or No Yield of the Full-Length Protein

This is one of the most frequent challenges. The absence or low yield of your target protein can stem from several factors.

Possible Cause 1.1: Inefficient Amber Suppression
  • Explanation: The efficiency of the orthogonal aaRS in charging the suppressor tRNA with pBpF, and the subsequent competition between the suppressor tRNA and release factor 1 (RF1) at the ribosome, can significantly impact the yield of the full-length protein.

  • Troubleshooting Steps:

    • Optimize the concentration of pBpF: Ensure that a sufficient concentration of pBpF is present in the growth media. A typical starting concentration is 1 mM, but this may need to be optimized for your specific protein and expression system.

    • Increase the expression of the aaRS and tRNA: The relative levels of the aaRS and suppressor tRNA can be critical. Consider using stronger promoters or increasing the copy number of the plasmids encoding these components.[7]

    • Use an RF1-deficient E. coli strain: In E. coli, RF1 is responsible for terminating translation at UAG codons. Using a strain where the gene for RF1 (prfA) has been deleted can significantly improve suppression efficiency by eliminating competition.[9]

    • Consider a different orthogonal system: Not all aaRS/tRNA pairs are created equal. Some may exhibit higher activity and efficiency. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species is a versatile and widely used system for incorporating a variety of ncAAs.[1][3][10]

Possible Cause 1.2: Toxicity of pBpF or the Orthogonal Components
  • Explanation: Overexpression of the orthogonal aaRS and/or the presence of pBpF can sometimes be toxic to the host cells, leading to poor growth and reduced protein expression.[11] p-fluorophenylalanine, a similar analog, has been shown to affect DNA synthesis and chromosome replication in E. coli.[12]

  • Troubleshooting Steps:

    • Perform a toxicity assay: Grow your host cells in the presence of varying concentrations of pBpF to determine the maximum tolerable concentration.

    • Use inducible promoters: Control the expression of the aaRS and your target protein using inducible promoters (e.g., arabinose-inducible araBAD promoter or the T7 promoter) to minimize the metabolic burden on the cells until they have reached an appropriate density.[13]

    • Lower the induction temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which can improve protein folding and reduce the toxic effects of protein overexpression.[14]

    • Reduce inducer concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, potentially improving protein solubility and activity.[14]

Possible Cause 1.3: Codon Usage Bias
  • Explanation: The frequency of different codons for the same amino acid varies between organisms.[2][15] If your gene of interest contains codons that are rare in your expression host, it can lead to translational pausing and premature termination.[16][17][18]

  • Troubleshooting Steps:

    • Codon optimization: Synthesize a version of your gene that is optimized for the codon usage of your expression host (e.g., E. coli).[19] Several online tools and commercial services are available for this purpose.

    • Use expression strains supplemented with rare tRNAs: Some commercially available E. coli strains are engineered to overexpress tRNAs for rare codons, which can help to overcome this issue.[14]

Problem 2: Mis-incorporation of Canonical Amino Acids

Even with an orthogonal system, there is a possibility of incorporating natural amino acids at the amber codon.

Possible Cause 2.1: "Leaky" Suppression in the Absence of pBpF
  • Explanation: In some cases, the orthogonal aaRS may have a low level of activity towards a canonical amino acid, or an endogenous aaRS may weakly recognize the suppressor tRNA. This can lead to the incorporation of a natural amino acid at the UAG codon even when pBpF is not present in the media.

  • Troubleshooting Steps:

    • Perform a negative control experiment: Express your protein in the absence of pBpF. If you still observe a band corresponding to the full-length protein on an SDS-PAGE gel, it indicates leaky suppression.

    • Engineer the aaRS for higher specificity: Further directed evolution or site-directed mutagenesis of the aaRS can be performed to reduce its affinity for canonical amino acids.[8][20][21]

    • Modify the suppressor tRNA: Mutations in the tRNA sequence can disrupt its recognition by endogenous synthetases without affecting its interaction with the orthogonal aaRS.[8]

Possible Cause 2.2: Near-Cognate Suppression
  • Explanation: Endogenous tRNAs with anticodons that are a single nucleotide mismatch to the UAG codon can sometimes lead to mis-incorporation. In E. coli, tRNAs for lysine, tyrosine, and glutamine are known to be potential near-cognate suppressors of the amber codon.[11]

  • Troubleshooting Steps:

    • Use a cell-free system with depleted near-cognate tRNAs: It is possible to remove specific tRNA isoacceptors from the total tRNA pool in a cell-free system, which has been shown to decrease near-cognate suppression.[11]

    • Mass spectrometry analysis: To definitively identify the mis-incorporated amino acid, analyze the purified protein by mass spectrometry.[22][23]

Problem 3: Protein Aggregation and Formation of Inclusion Bodies

The expression of recombinant proteins, particularly those containing ncAAs, can sometimes lead to misfolding and aggregation.

Possible Cause 3.1: High Expression Levels
  • Explanation: Strong promoters and high inducer concentrations can lead to rapid protein synthesis, overwhelming the cellular machinery responsible for proper protein folding.[13][14]

  • Troubleshooting Steps:

    • Optimize expression conditions: As mentioned previously, lowering the induction temperature and reducing the inducer concentration can slow down protein synthesis and promote proper folding.[14]

    • Use a weaker promoter: If possible, switch to a weaker promoter to reduce the overall expression level.

Possible Cause 3.2: Use of Fusion Tags
  • Explanation: While fusion tags are often used to improve solubility and facilitate purification, they can sometimes interfere with proper folding.[13]

  • Troubleshooting Steps:

    • Experiment with different fusion tags: Try different solubility-enhancing tags, such as maltose-binding protein (MBP) or glutathione S-transferase (GST).

    • Cleave the fusion tag: Incorporate a protease cleavage site between your protein and the tag, and remove the tag after purification.

Possible Cause 3.3: Co-expression of Chaperones
  • Explanation: Chaperones are proteins that assist in the folding of other proteins. Overexpressing chaperones can help to prevent aggregation and increase the yield of soluble protein.[14]

  • Troubleshooting Steps:

    • Use chaperone-overexpressing strains: Several E. coli strains are commercially available that overexpress various chaperone proteins.

    • Co-transform with a chaperone-encoding plasmid: Introduce a separate plasmid that expresses a set of chaperones.

III. Experimental Protocols

This section provides detailed step-by-step protocols for key experiments related to pBpF incorporation.

Protocol 1: Small-Scale Expression Trial for pBpF Incorporation

Objective: To test the expression and incorporation of pBpF into a target protein at a small scale.

Materials:

  • E. coli expression strain (e.g., DH5α or BL21(DE3))

  • Plasmid encoding the orthogonal aaRS and suppressor tRNA

  • Plasmid encoding the target protein with an in-frame amber codon

  • LB media and appropriate antibiotics

  • p-bromophenylalanine (pBpF)

  • Inducer (e.g., IPTG or L-arabinose)

Procedure:

  • Co-transform the E. coli expression strain with the aaRS/tRNA plasmid and the target protein plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of LB media with antibiotics with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Split the culture into two 25 mL aliquots. To one aliquot, add pBpF to a final concentration of 1 mM. The other aliquot will serve as the negative control.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.5 mM).

  • Incubate the cultures at the desired expression temperature (e.g., 25°C) for 4-16 hours with shaking.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Analyze the cell pellets by SDS-PAGE and Western blotting to assess protein expression and pBpF incorporation.

Protocol 2: Verification of pBpF Incorporation by Mass Spectrometry

Objective: To confirm the site-specific incorporation of pBpF into the target protein.

Materials:

  • Purified protein containing pBpF

  • Protease (e.g., trypsin)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Protein Digestion:

    • Denature the purified protein by heating or using a denaturing agent.

    • Reduce and alkylate the cysteine residues.

    • Digest the protein with a specific protease, such as trypsin, overnight.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by mass spectrometry.

    • Look for the peptide fragment containing the amber codon site.

    • The mass of this peptide should be increased by the mass of pBpF minus the mass of water, compared to the mass of the same peptide with a canonical amino acid at that position. The isotopic signature of bromine (approximately a 1:1 ratio of 79Br and 81Br) will also be present in the mass spectrum of the pBpF-containing peptide.

  • Tandem Mass Spectrometry (MS/MS):

    • For unambiguous confirmation, perform MS/MS analysis on the pBpF-containing peptide.

    • The fragmentation pattern will confirm the amino acid sequence and pinpoint the exact location of pBpF incorporation.

IV. Visualizations

Diagram 1: Workflow for pBpF Incorporation

G cluster_0 Plasmid Preparation cluster_1 Host Cell Transformation cluster_2 Protein Expression cluster_3 Analysis & Verification p1 Construct aaRS/tRNA Plasmid t1 Co-transform E. coli with both plasmids p1->t1 p2 Construct Target Gene Plasmid (with amber codon) p2->t1 e1 Cell Growth t1->e1 e2 Add pBpF e1->e2 e3 Induce Expression e2->e3 e4 Incubation e3->e4 a1 Protein Purification e4->a1 a2 SDS-PAGE & Western Blot a1->a2 a3 Mass Spectrometry a1->a3

Caption: A streamlined workflow for the incorporation of p-bromophenylalanine.

Diagram 2: Troubleshooting Logic for Low Protein Yield

Caption: A decision tree for troubleshooting low protein yield.

V. Quantitative Data Summary

ParameterRecommended RangePotential Impact of Optimization
pBpF Concentration 0.5 - 2 mMHigher concentrations can be toxic, while lower concentrations may limit incorporation efficiency.
Induction Temperature 18 - 30°CLower temperatures can improve protein solubility and reduce toxicity.[14]
Inducer Concentration (e.g., IPTG) 0.1 - 1 mMLower concentrations can slow down protein synthesis, promoting proper folding.[14]
Cell Density at Induction (OD600) 0.6 - 1.0Inducing at a higher cell density can sometimes increase overall yield.

VI. References

  • 9. (2020). National Institutes of Health.

  • 6. (2020). National Institutes of Health.

  • 24. (2022). National Institutes of Health.

  • 11. (2016). National Institutes of Health.

  • 7. American Chemical Society.

  • 3. (2017). Oxford Academic.

  • 16. (2018). PubMed.

  • 17. (2018). National Institutes of Health.

  • 1. PubMed Central.

  • 25. (2020). PubMed.

  • 18. (2018). eLife.

  • 26. National Institutes of Health.

  • 10. (2021). MDPI.

  • 27. (2016). PubMed.

  • 8. (2007). PubMed.

  • 28. (2016). Royal Society of Chemistry.

  • 29. (2022). bioRxiv.

  • 30. (2022). PubMed.

  • 31. (2024). PubMed.

  • 2. Wikipedia.

  • 19. Thermo Fisher Scientific.

  • 4. (2018). National Institutes of Health.

  • 14. Rockland Immunochemicals.

  • 32. (2024). Frontiers.

  • 20. (2021). bioRxiv.

  • 33. (2025). Patsnap Synapse.

  • 21. (2022). PubMed.

  • 15. (2021). National Institutes of Health.

  • 22. National Institutes of Health.

  • 5. (2021). Frontiers.

  • 13. (2010). National Institutes of Health.

  • 34. (2020). PubMed Central.

  • 23. National Institutes of Health.

  • 35. CRISPR Medicine News.

  • 36. (2002). Royal Society of Chemistry.

  • 37. (2013). ResearchGate.

  • 38. (2020). The Institute of Cancer Research.

  • 39. (2021). PubMed.

  • 12. (1969). PubMed.

  • 40. (2010). National Institutes of Health.

  • 41. (2019). MDPI.

  • 42. (2001). PubMed.

  • 43. (2021). PubMed.

  • 44. (2015). PubMed.

Sources

Technical Support Center: Preventing Misincorporation of Natural Amino Acids with p-Bromophenylalanine (pBpa)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the site-specific incorporation of p-bromophenylalanine (pBpa). This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion technology. Here, we address common challenges and provide in-depth troubleshooting advice to ensure high-fidelity incorporation of pBpa, minimizing the misincorporation of canonical amino acids.

Understanding the Challenge: The Root of Misincorporation

The successful incorporation of a non-canonical amino acid (ncAA) like pBpa relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair must function independently of the host cell's endogenous machinery.[1][2] Misincorporation of natural amino acids occurs when this orthogonality is compromised. The primary culprits are:

  • Promiscuity of the Engineered aaRS: The engineered aminoacyl-tRNA synthetase (aaRS) intended for pBpa may still recognize and charge the suppressor tRNA with a structurally similar natural amino acid, most commonly Phenylalanine (Phe) or Tyrosine (Tyr).

  • Charging of the Suppressor tRNA by Endogenous Synthetases: The host cell's own synthetases (e.g., Lysyl-tRNA synthetase) may incorrectly recognize and charge the orthogonal suppressor tRNA with a natural amino acid.[3]

  • Depletion of pBpa: Insufficient concentration or degradation of pBpa in the culture media can lead to a scenario where the engineered aaRS, under pressure, incorporates a natural amino acid instead.[4][5]

This guide provides a structured approach to diagnose and resolve these issues, ensuring the integrity of your final protein product.

Troubleshooting Guide (Q&A Format)

Here we address specific issues you might encounter during your experiments.

Q1: My mass spectrometry (MS) analysis shows a significant peak corresponding to my protein with Phenylalanine or Tyrosine at the target site, alongside the correct pBpa-containing protein. How can I improve the specificity of pBpa incorporation?

A1: This is a classic case of competitive misincorporation, likely stemming from the engineered pBpa-specific aminoacyl-tRNA synthetase (pBpaRS) incorrectly charging the suppressor tRNA with Phe or Tyr.

Immediate Steps:

  • Increase pBpa Concentration: The most direct way to outcompete natural amino acids is to increase the concentration of pBpa in your growth media. A higher concentration of the desired ncAA can shift the kinetic balance in favor of its own incorporation.[6] See Table 1 for recommended starting concentrations.

  • Amino Acid-Depleted Media: Consider using a minimal medium that lacks Phenylalanine. This removes the primary competitor from the system. If using a rich medium is necessary for protein yield, you can try adding structural analogs of Phe that inhibit the endogenous PheRS but are not recognized by your engineered pBpaRS.

Advanced Strategies:

  • Synthetase Engineering: The issue may lie in the specificity of your pBpaRS. Not all synthetases are created equal. Some variants have been specifically engineered to enhance specificity for pBpa and reduce recognition of natural amino acids.[3] For instance, mutations in the active site can be introduced to better accommodate the bromo- group of pBpa while sterically hindering the smaller Phe or Tyr.[7] Consider switching to a more rigorously selected pBpaRS variant.

  • Negative Selection: When evolving a pBpaRS, a robust negative selection step is crucial to remove polyspecific mutants that also accept endogenous amino acids.[1] If you are developing your own synthetase, ensure your selection process is stringent enough to eliminate these off-target activities.

Q2: I'm observing misincorporation of Lysine or Tryptophan, which are structurally dissimilar to pBpa. What is the likely cause?

A2: This points to a different problem: your orthogonal suppressor tRNA is likely being mis-charged by one of the host's endogenous synthetases. This is a known issue, particularly with E. coli Lysyl-tRNA synthetase.[3]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Solution Path start Lys/Trp Misincorporation Detected by MS cause Endogenous aaRS is mis-charging the suppressor tRNA start->cause Likely due to solution1 Modify the Suppressor tRNA cause->solution1 Strategy 1 solution2 Use Engineered Host Strain cause->solution2 Strategy 2 result High-Fidelity pBpa Incorporation solution1->result solution2->result

Caption: Troubleshooting logic for non-cognate amino acid misincorporation.

  • tRNA Redesign: The solution often involves modifying the suppressor tRNA itself. Researchers have shown that disrupting specific base pairs in the tRNA structure can eliminate recognition by the endogenous E. coli Lysyl-tRNA synthetase without affecting its function with the orthogonal pBpaRS.[3] If you have the capability, consider introducing mutations to your tRNA expression plasmid.

  • Engineered Host Strains: Some research groups have developed specialized E. coli strains where certain endogenous synthetases have been modified or knocked out to prevent cross-reactivity. Using such a strain can be a straightforward solution if available.

Q3: My protein yield drops dramatically when I add pBpa to the culture. Is pBpa toxic, and can I mitigate this?

A3: While high concentrations of any amino acid analog can cause cellular stress, a significant drop in yield often points to other factors beyond simple toxicity.

  • Inhibition of Endogenous Pathways: Some phenylalanine analogues are known to inhibit cellular processes.[8][9] pBpa might be partially inhibiting the endogenous Phenylalanyl-tRNA synthetase, leading to a general slowdown in protein synthesis.

  • Expression System Optimization: The efficiency of ncAA incorporation is highly dependent on the expression levels of the tRNA/synthetase pair.[6] Ensure that the expression of your pBpaRS and suppressor tRNA is optimally induced. Sometimes, a lower induction temperature (e.g., 30°C instead of 37°C) can improve protein folding and overall yield, even if ncAA incorporation is most efficient at higher temperatures.[10]

  • Plasmid System: The choice of plasmid and promoter can have a significant impact. Using a system with multi-copy tRNA/synthetase genes can boost the components needed for efficient incorporation.[6][11]

Table 1: Recommended Starting Concentrations for Expression Optimization

ComponentConcentration RangeHost SystemNotes
p-Bromophenylalanine 1 - 2 mME. coliTest a gradient. Concentrations above 1 mM may not significantly increase yield.[6]
L-Arabinose (for pBAD) 0.02% - 0.2% (w/v)E. coliTitrate to find the optimal expression level of the aaRS without causing toxicity.
IPTG (for pET) 0.1 - 1 mME. coliLower concentrations can sometimes improve soluble protein expression.
Antibiotics Standard concentrationsE. coliEnsure the strain used is not already resistant to the antibiotic on your tRNA/aaRS plasmid.[12]

Frequently Asked Questions (FAQs)

Q: How can I be certain that pBpa has been incorporated correctly? A: The gold standard for verification is mass spectrometry. Intact protein analysis or peptide mass fingerprinting after tryptic digest will show a characteristic mass shift corresponding to the replacement of an amino acid with pBpa.[13][14] For example, replacing Phenylalanine (165.19 Da) with pBpa (244.08 Da) results in a mass increase of approximately 78.9 Da.

Q: Is pBpa stable in growth media? A: pBpa is generally stable in standard culture media under typical growth conditions. However, it is good practice to prepare fresh stock solutions and add it to the media just before inoculation to avoid any potential degradation over time.

Q: Can I use auto-induction media for pBpa incorporation? A: Yes, auto-induction media can be used and is often recommended as it can lead to higher cell densities and protein yields.[10][15] You will need to supplement the auto-induction media with the required concentration of pBpa.

Experimental Protocol: Verification of pBpa Incorporation

This protocol outlines a general workflow for confirming the site-specific incorporation of pBpa into a target protein expressed in E. coli.

Workflow Diagram:

G cluster_0 Expression cluster_1 Purification & Analysis a Co-transform E. coli with Protein Plasmid & pBpaRS/tRNA Plasmid b Grow culture and add pBpa a->b c Induce expression (e.g., with IPTG/Arabinose) b->c d Cell Lysis & Protein Purification (e.g., Ni-NTA) c->d e SDS-PAGE to confirm protein expression d->e f Mass Spectrometry (LC-MS/MS) e->f g Confirm Mass Shift & Identify Incorporation Site f->g

Caption: General workflow for pBpa incorporation and verification.

Step-by-Step Methodology:

  • Transformation: Co-transform your E. coli expression host (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest with an in-frame amber (TAG) codon at the desired site, and a second plasmid encoding the orthogonal pBpaRS/tRNA pair.[12]

  • Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight. The next day, use this to inoculate your main expression culture (e.g., in minimal media or supplemented LB) containing the necessary antibiotics and pBpa (typically 1 mM).[6][12]

  • Induction: Grow the main culture at 37°C to an OD600 of 0.6-0.8. Induce the expression of both the target protein and the orthogonal pair components as required by your specific promoters (e.g., add IPTG and L-arabinose).[12]

  • Harvest and Lysis: After the expression period (e.g., 4-6 hours or overnight at a lower temperature), harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Purify your target protein using an appropriate method (e.g., affinity chromatography if your protein is tagged).

  • Verification by SDS-PAGE: Run a sample of your purified protein on an SDS-PAGE gel to confirm its size and purity.

  • Verification by Mass Spectrometry:

    • Submit the purified protein for intact mass analysis to confirm the overall mass corresponds to the pBpa-containing protein.

    • For definitive site-verification, perform an in-gel or in-solution tryptic digest of your protein band/sample.

    • Analyze the resulting peptides by LC-MS/MS.[16][17] Search the MS/MS data against your protein sequence, including a modification at the target residue corresponding to the mass of pBpa. Successful identification of the modified peptide confirms high-fidelity incorporation.

References

  • Green, A. P., et al. (2014). An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity. Biochemistry, 53(1), 92-101. Available at: [Link]

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. Available at: [Link]

  • Chin, J. W., et al. (2002). An expanded eukaryotic genetic code. Science, 297(5587), 1666. Available at: [Link]

  • Ihling, C. H., et al. (2019). Reliable Identification of Cross-Linked Products in Protein Interaction Studies by 13C-Labeled p-Benzoylphenylalanine. Journal of the American Society for Mass Spectrometry, 30(10), 2116-2126. Available at: [Link]

  • Kowal, A. K., et al. (2001). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Protein Science, 10(10), 2150-2157. Available at: [Link]

  • Majmudar, C. Y., et al. (2015). A protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast. STAR Protocols, 4(4), 102657. Available at: [Link]

  • Sakamoto, K., et al. (2009). New methods enabling efficient incorporation of unnatural amino acids in yeast. Nucleic Acids Research, 37(3), e20. Available at: [Link]

  • Guo, J., et al. (2009). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. Biochemistry, 48(36), 8593-8601. Available at: [Link]

  • Götze, M., et al. (2012). Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids. Rapid Communications in Mass Spectrometry, 26(1), 85-90. Available at: [Link]

  • Giese, A. C., et al. (2024). Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. Analytical Chemistry. Available at: [Link]

  • Lang, K., & Chin, J. W. (2014). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. Methods in Enzymology, 536, 219-237. Available at: [Link]

  • Sun, R., et al. (2010). Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. Biochemical and Biophysical Research Communications, 391(1), 709-715. Available at: [Link]

  • Lindsley, J. E., & Minter, S. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 835-841. Available at: [Link]

  • Giese, A. C., et al. (2024). Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. ChemRxiv. Available at: [Link]

  • Lindsley, J. E., & Minter, S. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PMC. Available at: [Link]

  • Coin, I., et al. (2013). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Chemical Science, 4(5), 2119-2124. Available at: [Link]

  • Amiram, M., et al. (2015). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. ACS Chemical Biology, 10(6), 1472-1479. Available at: [Link]

  • Safro, M., et al. (2000). Phenylalanyl-tRNA Synthetases. Madame Curie Bioscience Database. Available at: [Link]

  • Yu, X. C., et al. (2021). Amino acid misincorporation in recombinant proteins. mAbs, 13(1), 1907797. Available at: [Link]

  • Rodgers, K. J., & Shiozawa, S. (2008). Misincorporation of amino acid analogues into proteins by biosynthesis. The International Journal of Biochemistry & Cell Biology, 40(8), 1451-1466. Available at: [Link]

  • Yu, X. C., et al. (2018). Amino Acid Misincorporation Propensities Revealed Through Systematic Amino Acid Starvation. Biochemistry, 57(49), 6782-6791. Available at: [Link]

  • Yu, X. C., et al. (2018). Amino Acid Misincorporation Propensities Revealed Through Systematic Amino Acid Starvation. ResearchGate. Available at: [Link]

  • Mohan, S., et al. (2020). Evidence for co-translational misincorporation of non-canonical amino acid hydroxyproline in recombinant antibodies produced in Chinese Hamster Ovary (CHO) cell lines. PLOS One, 15(10), e0240026. Available at: [Link]

  • Alexander, S. C., et al. (2014). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 549, 115-132. Available at: [Link]

Sources

Technical Support Center: Purifying Proteins Containing 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid (UAA) 4-Bromo-D-phenylalanine. The site-specific incorporation of this UAA is a powerful tool for protein engineering and drug design, offering unique properties for structural and functional studies.[1][2] However, the introduction of this bulky, hydrophobic, and chemically distinct residue can present unique challenges during protein purification.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and successfully purify your target protein.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of proteins containing 4-Bromo-D-phenylalanine, offering potential causes and actionable solutions.

Issue 1: Low Protein Expression and/or Poor Incorporation of 4-Bromo-D-phenylalanine

Symptoms:

  • Low overall protein yield compared to the wild-type protein.

  • Mass spectrometry analysis reveals a low percentage of 4-Bromo-D-phenylalanine incorporation.

Potential Causes:

  • Toxicity of the Unnatural Amino Acid: High concentrations of 4-Bromo-D-phenylalanine can be toxic to E. coli, leading to reduced cell growth and protein expression.

  • Inefficient Orthogonal Translation System (OTS): The aminoacyl-tRNA synthetase (aaRS) may not be efficiently charging the tRNA with 4-Bromo-D-phenylalanine, or the tRNA may be inefficiently recognized by the ribosome.

  • Codon Bias: The codon used to encode the UAA may be suboptimal for the expression host.[3]

Troubleshooting & Optimization:

Experimental Protocol: Optimizing Expression Conditions

  • Titrate 4-Bromo-D-phenylalanine Concentration:

    • Start with a lower concentration of the UAA (e.g., 1 mM) and gradually increase it. Monitor both cell density (OD600) and protein expression levels to find the optimal balance between incorporation efficiency and cell health.

  • Optimize Induction Conditions:

    • Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can reduce the rate of protein expression, allowing more time for correct folding and UAA incorporation.[3]

    • Induction Temperature: Reducing the induction temperature to 15-25°C can improve protein solubility and folding.[3]

  • Enhance the Orthogonal Translation System:

    • Ensure you are using a validated and efficient aaRS/tRNA pair for 4-Bromo-D-phenylalanine.

    • Consider co-expressing molecular chaperones to assist in proper protein folding.[4]

  • Codon Optimization:

    • If possible, use a codon for the UAA that is known to be efficiently translated in your expression host.

Issue 2: Protein Aggregation and Poor Solubility

Symptoms:

  • The target protein is found predominantly in the insoluble fraction (inclusion bodies) after cell lysis.

  • The purified protein precipitates out of solution during or after purification.

Potential Causes:

  • Increased Hydrophobicity: The bromo-phenyl group is significantly more hydrophobic than a standard phenylalanine residue. This can lead to the exposure of hydrophobic patches on the protein surface, promoting intermolecular interactions and aggregation.[5]

  • Disrupted Folding: The bulky bromine atom can interfere with proper protein folding, leading to misfolded intermediates that are prone to aggregation.[6][7]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and additives in your buffers may not be suitable for the modified protein.[8]

Troubleshooting & Optimization:

Workflow for Troubleshooting Protein Aggregation

Aggregation_Troubleshooting start Protein Aggregation Observed lysis Optimize Lysis Conditions start->lysis Insoluble in lysate? buffer_opt Buffer Optimization start->buffer_opt Soluble but precipitates later? refolding On-Column or Dilution Refolding lysis->refolding Still insoluble? success Soluble Protein Obtained refolding->success additives Screen Solubility-Enhancing Additives buffer_opt->additives sec Size Exclusion Chromatography additives->sec sec->success

Caption: A decision-making workflow for addressing protein aggregation issues.

Experimental Protocol: Buffer Optimization for Solubilization

  • pH Screening:

    • Determine the theoretical isoelectric point (pI) of your protein.

    • Screen a range of buffer pH values, typically 1-2 pH units away from the pI to ensure the protein has a net charge, which can prevent aggregation.[8]

  • Salt Concentration:

    • Vary the salt concentration (e.g., NaCl from 50 mM to 500 mM). Higher salt concentrations can sometimes shield hydrophobic interactions.[9]

  • Solubility-Enhancing Additives:

    • Test the addition of various excipients to your buffers. See the table below for common additives and their mechanisms.

Table 1: Common Buffer Additives to Enhance Protein Solubility

AdditiveTypical ConcentrationMechanism of Action
L-Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic surfaces.
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Non-detergent sulfobetaines (NDSBs)0.1-1 MStabilize the native state of proteins.
Mild Detergents (e.g., Tween-20, Triton X-100)0.01-0.1% (v/v)Can help solubilize proteins with exposed hydrophobic regions.
Issue 3: Altered Chromatographic Behavior

Symptoms:

  • The protein does not bind to an affinity column as expected.

  • The protein elutes at a different salt concentration in ion-exchange chromatography.

  • The protein shows an unexpected retention time in size-exclusion chromatography.

Potential Causes:

  • Conformational Changes: The incorporation of 4-Bromo-D-phenylalanine may induce subtle conformational changes that mask an affinity tag or alter the surface charge distribution of the protein.[7]

  • Increased Hydrophobicity: The brominated residue can increase the overall hydrophobicity of the protein, leading to non-specific interactions with chromatography resins.

  • Oligomerization/Aggregation: The protein may be forming soluble aggregates or different oligomeric states, affecting its apparent size in size-exclusion chromatography.

Troubleshooting & Optimization:

Chromatography Strategy for 4-Bromo-D-phenylalanine Proteins

Chromatography_Strategy start Crude Lysate affinity Affinity Chromatography (e.g., His-tag) start->affinity hic Hydrophobic Interaction Chromatography (HIC) affinity->hic Alternative iex Ion-Exchange Chromatography (IEX) affinity->iex Polishing Step 1 sec Size-Exclusion Chromatography (SEC) hic->sec iex->sec Polishing Step 2 (Aggregate Removal) final Pure Protein sec->final

Caption: A suggested chromatographic purification workflow.

  • Affinity Chromatography:

    • If using a terminal affinity tag (e.g., His-tag), ensure it is accessible. Consider adding a longer, flexible linker between the tag and the protein.

    • Perform a thorough wash step with a low concentration of a mild detergent to reduce non-specific binding.

  • Ion-Exchange Chromatography (IEX):

    • Perform a pH and salt gradient to determine the optimal binding and elution conditions for the modified protein.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can be a powerful tool for purifying proteins with increased hydrophobicity. The 4-bromo-phenyl group can provide a strong interaction point for HIC resins.

  • Size-Exclusion Chromatography (SEC):

    • Use SEC as a final polishing step to remove any remaining aggregates and to confirm the oligomeric state of your protein.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I verify the successful incorporation of 4-Bromo-D-phenylalanine into my protein?

A1: The most reliable method for verifying incorporation is mass spectrometry.[10][11]

  • Intact Protein Analysis: High-resolution mass spectrometry of the intact protein can confirm the mass shift corresponding to the replacement of a phenylalanine with a 4-Bromo-D-phenylalanine.

  • Peptide Mapping: For larger proteins, digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides can pinpoint the exact location of the UAA incorporation.[10][11]

Q2: Will the bromine atom affect the stability of my protein?

A2: The effect on stability is protein-dependent. The bulky and hydrophobic nature of the bromo-phenyl group can be destabilizing if it disrupts critical packing interactions within the protein core.[6][7] Conversely, it could potentially enhance stability if it fills a pre-existing cavity or engages in favorable halogen bonding interactions. It is recommended to perform biophysical characterization, such as thermal shift assays or circular dichroism, to assess the stability of your modified protein compared to the wild-type.[12][13]

Q3: Can I use standard buffers for purifying my 4-Bromo-D-phenylalanine-containing protein?

A3: While standard buffers are a good starting point, you will likely need to optimize them.[9] Due to the increased hydrophobicity and potential for aggregation, the addition of stabilizing agents like L-arginine or glycerol is often beneficial.[14] Always ensure your buffer pH is appropriately distant from the protein's pI.[8]

Q4: My protein is expressed in inclusion bodies. What is the best strategy for purification?

A4: For proteins in inclusion bodies, you will need to perform denaturation and refolding.

  • Solubilization: Use a strong denaturant like 8 M urea or 6 M guanidinium hydrochloride to solubilize the inclusion bodies.

  • Purification under Denaturing Conditions: You can perform affinity chromatography (e.g., with a His-tag) in the presence of the denaturant.

  • Refolding: Refold the purified protein by gradually removing the denaturant. This can be done through dialysis, dilution, or on-column refolding. Screen a matrix of refolding conditions (pH, temperature, additives) to maximize the yield of correctly folded, active protein.

Q5: Are there any special considerations for storing purified proteins with 4-Bromo-D-phenylalanine?

A5: Yes, due to their potential for aggregation, it is crucial to find optimal storage conditions.

  • Concentration: Store the protein at the lowest practical concentration.

  • Buffer: Use the optimized buffer from your purification that includes any necessary stabilizing additives.

  • Cryoprotectants: For long-term storage at -80°C, the addition of a cryoprotectant like 20-50% glycerol is highly recommended to prevent aggregation during freeze-thaw cycles.[15]

  • Flash Freezing: Rapidly freeze aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the protein.

References

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). PubMed Central. [Link]

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (n.d.). PubMed Central. [Link]

  • Protocol - Protein expression and purification. (n.d.). University of Washington. [Link]

  • Optimizing Protein Yield in E. coli Expression Systems. (2024). Patsnap Synapse. [Link]

  • Phenylalanine modification in plasma-driven biocatalysis revealed by solvent accessibility and reactive dynamics in combination with protein mass spectrometry. (2025). arXiv. [Link]

  • Perfect Protein Purification Buffers: 5 Top Ingredients. (n.d.). Bitesize Bio. [Link]

  • Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. (2019). PubMed. [Link]

  • Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. (2019). National Institutes of Health. [Link]

  • Advanced biophysical characterization for protein discovery. (n.d.). NMR-BIO. [Link]

  • Strategies to Optimize Protein Expression in E. coli. (2010). PubMed Central. [Link]

  • Strategies to optimize protein expression in E. coli. (2010). SciSpace. [Link]

  • Tips for Optimizing Protein Expression and Purification. (n.d.). Rockland Immunochemicals. [Link]

  • Strategies to optimize protein expression in E. coli. (2010). PubMed. [Link]

  • pH and Protein Purification. (2020). Trialtus Bioscience. [Link]

  • 5.2 Protein purification. (n.d.). Roche. [Link]

  • What Are The Protocols And Tips Used In Protein Purification? (2022). Biomatik. [Link]

  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). MDPI. [Link]

  • Structural Evaluation of Protein/Metal Complexes via Native Electrospray Ultraviolet Photodissociation Mass Spectrometry. (2020). ACS Publications. [Link]

  • Recombinant Protein Purification. (n.d.). Cytiva. [Link]

  • Purifying Challenging Proteins. (n.d.). Cytiva. [Link]

  • Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII. (n.d.). PubMed Central. [Link]

  • Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. (2024). PubMed Central. [Link]

  • Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. (2017). PubMed Central. [Link]

  • Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. (2019). National Institutes of Health. [Link]

  • Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. (2017). ResearchGate. [Link]

  • Purification of L-phenylalanine. (1986).
  • Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. (2014). PubMed Central. [Link]

  • Expression analysis of phenylketonuria mutations. Effect on folding and stability of the phenylalanine hydroxylase protein. (2000). PubMed. [Link]

  • Proteomics: The science of protein analysis. (n.d.). AgResearch. [Link]

  • Loss of Function in Phenylketonuria Is Caused by Impaired Molecular Motions and Conformational Instability. (n.d.). PubMed Central. [Link]

  • Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms. (2025). PubMed Central. [Link]

  • Protein Degradation and the Pathologic Basis of Phenylketonuria and Hereditary Tyrosinemia. (2020). PubMed Central. [Link]

  • 4-Bromo-L-phenylalanine. (n.d.). PubChem. [Link]

  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. (2025). ResearchGate. [Link]

  • Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. (n.d.). PubMed Central. [Link]

Sources

Navigating the Nuances of 4-Bromo-D-phenylalanine: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-D-phenylalanine. As a crucial component in innovative peptide synthesis and drug development, understanding the stability of this non-proteinogenic amino acid is paramount to the success and reproducibility of your research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, storage, and stability of 4-Bromo-D-phenylalanine under various experimental conditions. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our application scientists receive regarding the stability and handling of 4-Bromo-D-phenylalanine.

Q1: What are the optimal storage conditions for solid 4-Bromo-D-phenylalanine?

To ensure long-term stability and prevent degradation, solid 4-Bromo-D-phenylalanine should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Recommended storage is at 0-8°C.[4][5] It is crucial to protect the compound from moisture and light to minimize potential degradation.

Q2: How should I prepare stock solutions of 4-Bromo-D-phenylalanine?

The preparation of stock solutions is a critical step that can impact the stability of 4-Bromo-D-phenylalanine. Due to its limited aqueous solubility, the choice of solvent is important. While specific solubility data is not extensively published, related compounds can be dissolved in aqueous acidic or basic solutions, or in organic solvents such as DMSO and DMF for less polar derivatives. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or lower to minimize freeze-thaw cycles. The stability of the solution will be pH and temperature-dependent.

Q3: What is the general stability of 4-Bromo-D-phenylalanine in solution at different pH values?

Q4: How does temperature affect the stability of 4-Bromo-D-phenylalanine in both solid and solution states?

In its solid, crystalline form, 4-Bromo-D-phenylalanine is relatively stable at recommended storage temperatures (0-8°C).[4][5] As with most chemical compounds, elevated temperatures can increase the rate of degradation, even in the solid state.[8] In solution, the effect of temperature is more pronounced, with higher temperatures accelerating degradation kinetics.[9] For enzymatic reactions involving phenylalanine analogs, temperatures above 40°C can lead to decreased stability and activity.[6][7]

Q5: Is 4-Bromo-D-phenylalanine sensitive to light?

Yes, aromatic amino acids and their derivatives can be susceptible to photodegradation.[10][11] It is advisable to protect solutions of 4-Bromo-D-phenylalanine from direct light exposure by using amber vials or by wrapping containers in aluminum foil. This is a standard precaution for many phenylalanine analogs to prevent the formation of photoproducts that could interfere with experimental results.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments involving 4-Bromo-D-phenylalanine, with a focus on stability-related problems.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results (e.g., variable biological activity, inconsistent analytical readings). Degradation of 4-Bromo-D-phenylalanine in stock or working solutions.• Prepare fresh solutions before each experiment.• If using a stored stock solution, perform a quality control check (e.g., HPLC) to assess purity before use.• Ensure proper storage of solutions (aliquoted, -20°C or below, protected from light).
Low yield or incomplete reaction in peptide synthesis. 1. Degradation of the 4-Bromo-D-phenylalanine building block.2. Suboptimal coupling conditions.• Verify the purity of the solid 4-Bromo-D-phenylalanine before use.• Optimize coupling reaction times and reagents. The bulky bromo-substituent may require longer coupling times or more potent activators.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Formation of degradation products due to improper handling or storage (e.g., exposure to extreme pH, high temperature, or light).• Review solution preparation and storage protocols. Ensure pH is maintained within a stable range and solutions are protected from light and excessive heat.• Characterize the unknown peaks by mass spectrometry to identify potential degradation products. This can provide insights into the degradation pathway.
Precipitation of the compound from solution. Exceeding the solubility limit of 4-Bromo-D-phenylalanine in the chosen solvent system.• Determine the solubility of 4-Bromo-D-phenylalanine in your specific buffer or solvent system before preparing high-concentration stock solutions.• Consider using a co-solvent if compatible with your experimental setup.• Adjust the pH of the solution, as the solubility of amino acids is pH-dependent.

III. Experimental Protocols & Methodologies

To ensure the integrity of your experiments, it is crucial to validate the stability of 4-Bromo-D-phenylalanine under your specific experimental conditions. Below is a generalized protocol for conducting a preliminary stability study.

Protocol: Preliminary Stability Assessment of 4-Bromo-D-phenylalanine in Solution

Objective: To determine the short-term stability of a 4-Bromo-D-phenylalanine solution under specific pH and temperature conditions relevant to a planned experiment.

Materials:

  • 4-Bromo-D-phenylalanine (solid)

  • Buffers of desired pH (e.g., pH 4.0, 7.4, 9.0)

  • High-purity water and other necessary solvents

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 254 nm)

  • Incubators or water baths set to desired temperatures

  • Amber vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 4-Bromo-D-phenylalanine in the desired solvent at a known concentration.

    • Dilute the stock solution with the respective buffers to achieve the final experimental concentration in separate amber vials for each pH and temperature condition to be tested.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, inject an aliquot of each solution onto the HPLC system to obtain the initial peak area of 4-Bromo-D-phenylalanine. This will serve as the 100% reference point.

  • Incubation:

    • Place the vials in the respective temperature-controlled environments (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of 4-Bromo-D-phenylalanine remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Expected Outcome: This study will provide a stability profile of 4-Bromo-D-phenylalanine under your specific experimental conditions, allowing you to determine if the compound is sufficiently stable for the duration of your experiment or if modifications to the protocol (e.g., preparing fresh solutions more frequently) are necessary.

IV. Visualizing Workflows and Potential Degradation

To further aid in experimental design and troubleshooting, the following diagrams illustrate a typical experimental workflow and a conceptualized degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Solid Solid 4-Bromo-D-phenylalanine StockSol Prepare Stock Solution Solid->StockSol Dissolve in appropriate solvent WorkSol Prepare Working Solution (in buffer) StockSol->WorkSol Dilute to final concentration Incubate Incubate under Experimental Conditions (pH, Temp, Time) WorkSol->Incubate QC Quality Control (e.g., HPLC) WorkSol->QC T=0 Incubate->QC Time points Assay Perform Biological/Chemical Assay Incubate->Assay Data Data Analysis QC->Data Assay->Data

Caption: A typical experimental workflow for using 4-Bromo-D-phenylalanine.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Products Parent 4-Bromo-D-phenylalanine Degradation Degradation Products Parent->Degradation pH Extreme pH pH->Degradation Temp High Temperature Temp->Degradation Light UV Light Light->Degradation Debromination Debromination Degradation->Debromination Decarboxylation Decarboxylation Degradation->Decarboxylation Oxidation Oxidation of side chain Degradation->Oxidation Racemization Racemization Degradation->Racemization

Caption: Conceptualized potential degradation pathways for 4-Bromo-D-phenylalanine.

V. Concluding Remarks

While specific, quantitative stability data for 4-Bromo-D-phenylalanine under all conceivable experimental conditions is not exhaustively documented, a thorough understanding of general principles of amino acid stability, coupled with diligent experimental practice, can ensure the reliable and effective use of this valuable compound. The information and protocols provided in this guide are intended to empower researchers to proactively address stability concerns and to confidently integrate 4-Bromo-D-phenylalanine into their research endeavors. For further assistance, please do not hesitate to contact our technical support team.

VI. References

  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. Available from: [Link]

  • Photoprotective Steering of Previtamin D 3 Photochemistry by Phenylalanine in Solution. MDPI. Available from: [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. Available from: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. National Institutes of Health. Available from: [Link]

  • 4-Bromo-L-phenylalanine. National Institutes of Health. Available from: [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. National Institutes of Health. Available from: [Link]

  • The list of phenylalanine degradation compounds measured and selected... ResearchGate. Available from: [Link]

  • The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. National Institutes of Health. Available from: [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available from: [Link]

  • Thermal Stability of Amorphous Solid Dispersions. National Institutes of Health. Available from: [Link]

  • Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. MDPI. Available from: [Link]

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health. Available from: [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. Available from: [Link]

  • Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria. National Institutes of Health. Available from: [Link]

  • Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation. National Institutes of Health. Available from: [Link]

  • Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. National Institutes of Health. Available from: [Link]

  • Thermal Stability and Thermal Degradation Reaction. Amanote Research. Available from: [Link]

  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. National Institutes of Health. Available from: [Link]

  • pH-based Detection of Phenylalanine by Potentiometric and Colorimetric Methods. National Institutes of Health. Available from: [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. ResearchGate. Available from: [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. Available from: [Link]

  • Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanatetrimer. Asian Journal of Chemistry. Available from: [Link]

  • Influence of Thermal Annealing on the Thermodynamic and Mass-Transfer Kinetic Properties of d- and l-Phenylalanine Anilide on Imprinted Polymeric Stationary Phases. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-4-Bromo-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of Fmoc-4-Bromo-D-phenylalanine into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and electronically modified amino acid derivative in Solid-Phase Peptide Synthesis (SPPS). Here, we will delve into the causality behind common experimental hurdles and provide field-proven troubleshooting strategies and detailed protocols to ensure successful and efficient coupling.

Introduction: Understanding the Unique Challenges

Fmoc-4-Bromo-D-phenylalanine is a valuable building block in peptide chemistry. The bromine atom serves as a versatile handle for post-synthetic modifications, such as cross-coupling reactions, and can enhance binding affinities through halogen bonding.[1] The D-configuration can impart increased proteolytic stability to the resulting peptide. However, the combination of the bulky Fmoc protecting group, the bromo-substituted phenyl ring, and the D-stereochemistry can present significant challenges during SPPS. These include incomplete couplings, on-resin aggregation, and the potential for racemization. This guide will equip you with the knowledge and tools to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of Fmoc-4-Bromo-D-phenylalanine, presented in a question-and-answer format.

Question 1: My Kaiser test is positive (blue beads) after a standard coupling cycle for Fmoc-4-Bromo-D-phenylalanine. What is causing the incomplete coupling, and how can I resolve it?

Answer:

A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying a failed or incomplete coupling reaction. The primary culprit is often the steric hindrance posed by the bulky Fmoc group and the bromophenyl side chain.[2] Here’s a systematic approach to troubleshoot this issue:

Immediate Actions:

  • Double Coupling: This is the most straightforward solution. After the initial coupling, drain the reaction vessel, wash thoroughly with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-4-Bromo-D-phenylalanine.[3]

  • Extended Reaction Time: Sterically hindered amino acids require more time to react completely. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3]

If the problem persists, consider these more advanced strategies:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents may not be sufficient. Utilize more powerful uronium or phosphonium salt-based coupling reagents.

Coupling Reagent ClassExamplesReactivityNotes
Uronium/Aminium Salts HATU, HBTU, HCTUHighForm highly reactive esters that can overcome steric barriers. HATU is often considered one of the most effective.
Phosphonium Salts PyBOP, PyAOPHighSimilar in efficacy to uronium salts.
  • Elevated Temperature: Cautiously increasing the reaction temperature to 40-50°C can enhance the coupling rate.[3] However, be mindful that this can increase the risk of racemization for some amino acids.[3] Microwave-assisted peptide synthesis is a highly effective method to drive difficult couplings to completion quickly and efficiently.[4]

Question 2: I'm observing a decrease in resin volume and poor solvent flow during the synthesis of a peptide containing multiple hydrophobic residues, including 4-Bromo-D-phenylalanine. What is happening?

Answer:

This is a classic sign of on-resin peptide aggregation. Hydrophobic sequences, particularly those containing bulky residues like phenylalanine derivatives, can form strong inter- or intra-molecular hydrogen bonds, leading to the collapse of the resin matrix and making the N-terminal amine inaccessible for the next coupling step.[2][5]

Strategies to Mitigate Aggregation:

  • Solvent Choice: N-Methylpyrrolidone (NMP) has superior solvating properties compared to N,N-Dimethylformamide (DMF) and is often preferred for difficult sequences.[5] For particularly problematic cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structure formation and improve solvation.

  • Resin Selection: Using a low-substitution resin can increase the distance between peptide chains, reducing the likelihood of aggregation. PEG-based resins (e.g., TentaGel) are more hydrophilic and can improve solvation of the growing peptide chain.[6]

Question 3: My final peptide product shows a significant diasteriomeric impurity. How can I minimize racemization of Fmoc-4-Bromo-D-phenylalanine during coupling?

Answer:

Racemization is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. Racemization primarily occurs at the carboxy-activated amino acid during the coupling step.[7][8]

Key Strategies to Suppress Racemization:

  • Choice of Coupling Reagents and Additives:

    • Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or OxymaPure® is crucial for suppressing racemization.[9] HOAt and OxymaPure® are generally more effective than HOBt.[9]

    • Reagent Combination: The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® is a proven low-racemization coupling cocktail.[9]

  • Base Selection: The choice of base can significantly impact racemization. While N,N-Diisopropylethylamine (DIEA) is commonly used, for amino acids prone to racemization, a more sterically hindered and weaker base like 2,4,6-trimethylpyridine (collidine) is recommended.[9]

  • Avoid Prolonged Pre-activation: Over-extending the pre-activation time of the amino acid before adding it to the resin can increase the risk of racemization.[10] For uronium or phosphonium salt-mediated couplings, consider adding the reagents directly to the resin-bound amine without a pre-activation step.[9]

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling extend_time Extend Coupling Time (4h to overnight) start:e->extend_time:w re_test Re-run Kaiser Test double_coupling->re_test After second coupling extend_time->re_test potent_reagent Switch to Potent Reagent (e.g., HATU, HCTU) re_test->potent_reagent Positive success Coupling Successful re_test->success Negative elevate_temp Elevate Temperature (40-50°C or Microwave) potent_reagent->elevate_temp check_aggregation Assess for Aggregation (Resin shrinking?) elevate_temp->check_aggregation change_solvent Change Solvent (DMF to NMP) check_aggregation->change_solvent Yes failure Consult Further (Consider sequence redesign) check_aggregation->failure No change_solvent->success spss_cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling deprotect1 Treat with 20% Piperidine in DMF (3 min) deprotect2 Treat with 20% Piperidine in DMF (10-15 min) deprotect1->deprotect2 wash1 Wash with DMF deprotect2->wash1 preactivate Pre-activate Fmoc-4-Br-D-Phe-OH with Coupling Reagent & Base couple Add to Resin (Agitate 2-4h) preactivate->couple wash2 Wash with DMF couple->wash2 wash1->couple kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot (e.g., Double Couple) kaiser_test->troubleshoot Positive

Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS, highlighting the key steps.

References

  • Gundersen, B. V., et al. (2013). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Science, 19(8), 507-514.
  • BenchChem. (2025). Application Note: Advanced Coupling Protocols for Fmoc-DL-Phe-OH and Other Sterically Hindered Residues in Difficult Peptide Sequences.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc-DL-Phe-OH Coupling.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • BOC Sciences. (n.d.).
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions.
  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Marchesan, S., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 548.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
  • Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.).
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.
  • Sigma-Aldrich. (n.d.).
  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1205.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 9(5), e97191.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
  • Tam, J. P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?

Sources

Technical Support Center: Troubleshooting Low Yield of Proteins with Incorporated 4-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for non-canonical amino acid incorporation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with expressing proteins containing 4-Bromo-phenylalanine. As Senior Application Scientists, we have structured this guide to move from foundational concepts to specific, field-tested troubleshooting strategies, explaining the scientific rationale behind each recommendation.

Critical Prerequisite: The L- vs. D-Isomer of 4-Bromophenylalanine

Question: I am using 4-Bromo-D-phenylalanine as specified in my request, but my yields are non-existent. Why?

Answer: This is a crucial starting point. The entire protein synthesis machinery, from aminoacyl-tRNA synthetases to the ribosome itself, is stereospecific for L-amino acids . It will not recognize or incorporate D-amino acids into a growing polypeptide chain. Therefore, attempting to incorporate 4-Bromo-D-phenylalanine will result in termination at the target codon and no production of the full-length protein.

All successful protocols for the genetic incorporation of 4-Bromophenylalanine utilize the L-isomer (4-Bromo-L-phenylalanine) , commonly abbreviated as p-Br-Phe or pBpF. This guide will proceed under the assumption that the goal is to incorporate 4-Bromo-L-phenylalanine. If you have been using the D-isomer, switching to the L-isomer is the essential first step.

Frequently Asked Questions: The Foundations of p-Br-Phe Incorporation

This section addresses the most common questions regarding the underlying mechanism and components required for successful incorporation.

Question: What is the fundamental mechanism for incorporating 4-Bromo-L-phenylalanine (p-Br-Phe) into a protein?

Answer: The most robust and widely used method is amber codon suppression .[1] This process hijacks the natural translation machinery by reprogramming the UAG "amber" stop codon to instead encode for p-Br-Phe. This is achieved using an "orthogonal" translation system, which consists of two components that function in the host cell (e.g., E. coli) without interfering with its native translational processes:

  • An evolved aminoacyl-tRNA synthetase (aaRS): This enzyme is engineered to specifically recognize and "charge" p-Br-Phe. For p-Br-Phe, this is often a mutant of the yeast phenylalanyl-tRNA synthetase (yPheRS), such as the T415A or T415G variant, which has a modified binding pocket to accommodate the bromine atom and enhance specificity for p-Br-Phe over native amino acids like Tryptophan or Lysine.[2][3]

  • A suppressor tRNA: This is a tRNA molecule, often derived from yeast (tRNAPhe), with its anticodon mutated to CUA.[2] This CUA anticodon allows it to recognize and bind to the UAG amber stop codon in the mRNA sequence.

When this orthogonal pair is expressed in E. coli and p-Br-Phe is supplied in the growth media, the engineered synthetase charges the suppressor tRNA with p-Br-Phe. This charged tRNA then delivers p-Br-Phe to the ribosome when it encounters a UAG codon, allowing translation to continue and incorporating the non-canonical amino acid at the desired site.[4]

Question: Why is my protein yield almost always lower when incorporating p-Br-Phe compared to expressing the wild-type version?

Answer: Lower yields are a common challenge in non-canonical amino acid incorporation and stem from several factors.[5] The primary reason is the inherent competition at the reprogrammed stop codon. The suppressor tRNA must compete with the host cell's Release Factor 1 (RF1) , which normally binds to the UAG codon to terminate translation.[1] If RF1 binds first, the ribosome releases the truncated, incomplete protein. Other factors contributing to lower yield include:

  • Suboptimal aaRS Activity: The engineered synthetase may still charge the suppressor tRNA less efficiently than its wild-type counterpart charges its native tRNA.[4]

  • Reduced tRNA Levels: The expression levels of the suppressor tRNA might not be optimal for efficient competition with RF1.

  • EF-Tu Binding: The elongation factor Tu (EF-Tu), which delivers charged tRNAs to the ribosome, may have a lower affinity for a suppressor tRNA charged with a bulky non-canonical amino acid.[4]

  • Toxicity: High concentrations of p-Br-Phe or leaky expression of the target protein can be toxic to the cells, leading to poor growth and reduced protein production.[6]

Troubleshooting Guide: From No Protein to Low Yield

This section is formatted to help you diagnose and solve specific experimental problems.

Category 1: No or Very Low Full-Length Protein Expression

Question: My Western blot or SDS-PAGE shows no band corresponding to my full-length protein. Where do I start?

Answer: This indicates a fundamental failure in the system. The issue could be with the expression of the orthogonal components, cellular toxicity, or the stability of your reagents.

start No Full-Length Protein Detected check_toxicity 1. Assess p-Br-Phe Toxicity start->check_toxicity check_components 2. Verify Orthogonal Pair Expression check_toxicity->check_components Growth OK sol_toxicity Solution: - Reduce p-Br-Phe concentration - Use minimal media - Optimize induction time/temp check_toxicity->sol_toxicity Poor Growth / Lysis check_reagents 3. Check Reagent Integrity check_components->check_reagents Components Expressed sol_components Solution: - Confirm inducer concentrations - Sequence synthetase plasmid - Run control expression (e.g., GFP-TAG) check_components->sol_components No Synthetase/tRNA check_vector 4. Confirm Vector & Sequence check_reagents->check_vector Reagents OK sol_reagents Solution: - Prepare fresh p-Br-Phe stock - Check inducer stock activity check_reagents->sol_reagents Degraded Reagents sol_vector Solution: - Re-sequence target gene - Confirm in-frame TAG codon check_vector->sol_vector Sequence Error

Caption: Troubleshooting workflow for absence of protein expression.

  • Assess p-Br-Phe Toxicity: Before inducing your target protein, check if the concentration of p-Br-Phe itself is inhibiting cell growth.

    • How to Check: Grow your cells in media with and without p-Br-Phe and monitor the optical density (OD600). A significant drop in growth rate in the presence of p-Br-Phe indicates toxicity. Some phenylalanine analogues can be toxic, leading to non-steady-state growth.[6]

    • Solution: Decrease the concentration of p-Br-Phe in your media. Start with 1 mM and titrate down if necessary. Using a minimal media (like M9) instead of a rich media (like LB) can also help, as it prevents the cells from metabolizing the analogue in unintended ways.[7]

  • Verify Orthogonal Pair Expression: Your target protein cannot be made if the machinery to incorporate p-Br-Phe is missing.

    • How to Check: If your synthetase is tagged (e.g., with a His-tag), you can perform a Western blot to confirm its expression after induction (typically with arabinose). Alternatively, use a well-characterized control plasmid, like one expressing GFP with an internal amber codon, to verify that the entire system is functional.

    • Solution: Ensure you are adding the correct inducer for your synthetase plasmid. Plasmid systems where the synthetase and tRNA are on a separate, lower-copy-number plasmid (like p15A origin) are often more stable and provide a better ratio of components.[4]

  • Check Reagent Integrity:

    • How to Check: 4-Bromo-L-phenylalanine has limited solubility in water at neutral pH.[8] Ensure it is fully dissolved. It is often prepared as a concentrated stock in a mild acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and then diluted into the media.

    • Solution: Prepare fresh p-Br-Phe and inducer (e.g., IPTG, arabinose) stocks. Autoclaving media after adding p-Br-Phe can lead to its degradation.[9] It should be filter-sterilized and added to cooled media.

Category 2: Low Incorporation Efficiency (Truncated and Full-Length Protein Observed)

Question: I see two bands on my blot: one at the expected full-length size and another smaller one. What's happening?

Answer: This is the classic sign of inefficient amber suppression. The smaller band is the truncated product resulting from RF1-mediated termination, while the upper band is your desired p-Br-Phe-containing protein. The goal is to shift this ratio in favor of the full-length product.

cluster_solutions Optimization Strategies start Low Incorporation Efficiency (Truncated + Full-Length Protein) strain Use RF1 Knockout Strain (e.g., C321.ΔA) start->strain concentration Optimize p-Br-Phe & Inducer Concentrations start->concentration context Evaluate Codon Context start->context plasmids Optimize Plasmid System start->plasmids desc_strain desc_strain strain->desc_strain Rationale: Eliminates the primary competitor (RF1) for the suppressor tRNA at the UAG codon, dramatically increasing read-through. [23] desc_concentration desc_concentration concentration->desc_concentration Rationale: Ensures sufficient charged tRNA is available to outcompete RF1. Fine-tunes expression to avoid toxicity and metabolic burden. [11] desc_context desc_context context->desc_context Rationale: The nucleotide following the UAG codon can influence RF1 binding and suppression efficiency. Purine bases (A or G) are often favorable. [15] desc_plasmids desc_plasmids plasmids->desc_plasmids Rationale: Using a single plasmid for both synthetase and tRNA, or optimizing copy numbers, ensures a balanced ratio of orthogonal components. [1]

Caption: Key strategies to enhance amber suppression efficiency.

  • Use a Genomically Recoded E. coli Strain: This is the most impactful solution. Strains like C321.ΔA have had all endogenous UAG stop codons replaced with UAA, and the gene for RF1 has been deleted.[10] In these strains, there is no competition from RF1, leading to a dramatic increase in incorporation efficiency.

  • Optimize Component Concentrations:

    • p-Br-Phe: Ensure you are not using a limiting concentration. A typical starting point is 1-2 mM.

    • Synthetase Expression: The amount of charged tRNA is critical. Titrate the concentration of the inducer for your synthetase (e.g., L-arabinose for pBAD promoters) to find the optimal level.

    • Target Protein Expression: A very high induction of the target protein can deplete the pool of charged suppressor tRNA, leading to more termination. Try lowering the IPTG concentration (e.g., from 1 mM down to 0.1 mM) and reducing the induction temperature to 18-25°C for a longer period (16-24 hours).[11]

  • Consider Codon Context: The nucleotide immediately following the UAG codon can influence suppression efficiency. Studies have shown that a purine (A or G) at the +4 position often results in better suppression than a pyrimidine (C or T).[10][12] If you have the flexibility to mutate this site without impacting protein function, it can improve yield.

Experimental Protocols & Data Tables

Protocol: Small-Scale Optimization of p-Br-Phe Expression

This protocol is designed to test multiple conditions in parallel to identify the optimal parameters for your specific protein.

  • Preparation: Transform your expression host (E. coli BL21(DE3) or an RF1-knockout strain) with your target protein plasmid and your orthogonal pair plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of appropriate media (e.g., LB or M9) with antibiotics and grow overnight at 37°C.

  • Main Culture Inoculation: The next day, use the overnight culture to inoculate 24 x 5 mL cultures in a 24-well block to an OD600 of ~0.1.

  • Growth: Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.

  • Induction Matrix: Add p-Br-Phe, the synthetase inducer (e.g., L-arabinose), and the target protein inducer (e.g., IPTG) according to an optimization matrix. A sample matrix is provided in the table below.

  • Expression: Reduce the temperature to 20°C and incubate with shaking for 16-20 hours.

  • Harvest and Analysis: Harvest 1 mL from each well by centrifugation. Resuspend the cell pellets in SDS-PAGE loading buffer, normalized by OD600. Analyze the expression levels of full-length and truncated protein by SDS-PAGE and Western blotting.

Table 1: Example Induction Optimization Matrix
Culturep-Br-Phe (mM)Synthetase Inducer (e.g., % Arabinose)Target Inducer (e.g., IPTG, mM)
Set A (Varying IPTG) 10.02%0.1
10.02%0.4
10.02%1.0
Set B (Varying p-Br-Phe) 0.50.02%0.4
1.00.02%0.4
2.00.02%0.4
Set C (Varying Synthetase) 10.002%0.4
10.02%0.4
10.2%0.4
Controls
No p-Br-Phe00.02%0.4
No IPTG10.02%0
Wild-Type (No TAG)000.4
Table 2: Troubleshooting Summary
SymptomPotential CauseRecommended Action(s)
No cell growth after adding p-Br-PheCytotoxicity of the amino acid.Lower p-Br-Phe concentration; use minimal media; check pH of media after addition.
No full-length protein, even with controlsFailure of orthogonal components.Verify synthetase expression; use a GFP-TAG reporter; check/remake inducer stocks.
Strong truncated band, weak full-length bandInefficient amber suppression (RF1 competition).Use an RF1-knockout strain; optimize inducer/p-Br-Phe concentrations; check codon context.
Smear on gel or insoluble proteinProtein misfolding/aggregation.Lower induction temperature (18-25°C); reduce IPTG concentration; test different purification buffers.
Yields decrease in larger scale culturesPoor aeration or nutrient limitation.Use baffled flasks for large cultures; ensure adequate oxygen supply in fermenters.

References

  • Aleksashin, A., et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. Available at: [Link]

  • van der Felt, T., et al. (2012). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Microbiology. Available at: [Link]

  • Jin, X., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Applied Microbiology and Biotechnology. Available at: [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available at: [Link]

  • Chen, Y., et al. (2017). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. Available at: [Link]

  • Kowal, A. K., et al. (2001). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Protein Engineering. Available at: [Link]

  • Walter, F., et al. (2020). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. ACS Synthetic Biology. Available at: [Link]

  • O'Donoghue, P., et al. (2012). Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion. FEBS Letters. Available at: [Link]

  • Rauhut, R., et al. (1985). Accuracy of the phenylalanyl-tRNA Synthetase From the Archaebacterium Methanosarcina Barkeri... Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (2016). What are the best ways to optimize IPTG inducible protein expression in BL21 cells?. ResearchGate. Available at: [Link]

  • Namy, O., et al. (2004). Translational readthrough potential of natural termination codons in eucaryotes – The impact of RNA sequence. Biochimie. Available at: [Link]

  • Leconte, J., et al. (2006). Phenylalanyl-tRNA synthetase contains a dispensable RNA-binding domain that contributes to the editing of noncognate aminoacyl-tRNA. Biochemistry. Available at: [Link]

  • Roy, B., et al. (2016). Phenylalanyl-tRNA synthetase. Research and Reports in Biochemistry. Available at: [Link]

  • Feinstein, S. I., & Altman, S. (1977). Context Effects on Nonsense Codon Suppression in ESCHERICHIA COLI. Genetics. Available at: [Link]

  • Taira, H., et al. (2006). Site-specific incorporation of 4-Iodo-L-phenylalanine through opal suppression. ResearchGate. Available at: [Link]

  • Peterson, E. B., et al. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. Protein Expression and Purification. Available at: [Link]

  • Tadros, M., et al. (2021). Phenylalanyl tRNA synthetase (PheRS) substrate mimics: design, synthesis, molecular dynamics and antimicrobial evaluation. RSC Medicinal Chemistry. Available at: [Link]

  • Odtohan, T., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. ACS Chemical Biology. Available at: [Link]

  • Ling, J., et al. (2007). Phenylalanyl-tRNA synthetase editing defects result in efficient mistranslation of phenylalanine codons as tyrosine. RNA. Available at: [Link]

  • Henrickson, R. L., et al. (1991). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical Biochemistry. Available at: [Link]

  • Ghaley, S. K., et al. (2018). Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. International Journal of Molecular Sciences. Available at: [Link]

  • Jin, X., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Applied Microbiology and Biotechnology. Available at: [Link]

  • Pine, M. J. (1973). Incorporation of l-2,5-Dihydrophenylalanine into Cell Proteins of Escherichia coli and Sarcoma 180. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • BioLab. (n.d.). Culture Media for Amino Acid Decomposition Studies. BioLab. Available at: [Link]

  • Hou, Y., et al. (2023). Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose. Fermentation. Available at: [Link]

  • Niu, J., et al. (2013). Co-expression of five genes in E coli for L-phenylalanine in Brevibacterium flavum. BMC Biotechnology. Available at: [Link]

  • ResearchGate. (2015). How to dissolve 4-bromo-L-phenylalanine in pure water...?. ResearchGate. Available at: [Link]

  • Zhang, C., et al. (2011). Enhanced L-phenylalanine production by recombinant Escherichia coli BR-42 (pAP-B03) resistant to bacteriophage BP-1 via a two-stage feeding approach. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Puurunen, M. K., et al. (2021). Safety and pharmacodynamics of an engineered E. coli Nissle for the treatment of phenylketonuria: a first-in-human phase 1/2a study. Nature Metabolism. Available at: [Link]

  • Moh-Moh-Aye, et al. (2014). Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid. Scientific Reports. Available at: [Link]

Sources

Technical Support Center: Minimizing Toxicity of Non-Canonical Amino Acids in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of non-canonical amino acids (ncAAs) into proteins. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with ncAA-induced cytotoxicity in cell culture. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the viability of your cells.

Part 1: Understanding the Roots of ncAA Toxicity

The successful incorporation of non-canonical amino acids into proteins is a powerful tool in protein engineering and drug discovery. However, the introduction of these synthetic molecules into a biological system can sometimes lead to cytotoxicity, confounding experimental results and limiting the potential of this technology. Understanding the underlying causes of this toxicity is the first step toward mitigating it.

Toxicity can arise from several factors, often related to the disruption of normal cellular processes:

  • Metabolic Disruption: Some ncAAs can act as mimics of canonical amino acids, leading to their unintended incorporation into the cellular proteome by endogenous aminoacyl-tRNA synthetases (aaRSs). This can result in misfolded, non-functional proteins, triggering stress responses and apoptosis.[1][2] Other ncAAs may interfere with essential metabolic pathways.

  • Competition with Endogenous Amino Acids: High concentrations of ncAAs can outcompete their canonical counterparts for transport into the cell or for binding to the orthogonal aaRS, leading to a depletion of the necessary building blocks for protein synthesis and subsequent cellular stress.

  • Reactivity of the ncAA Side Chain: The unique functional groups that make ncAAs so valuable can also be the source of their toxicity. Highly reactive side chains, such as those containing aldehydes or ketones, can form off-target covalent bonds with other cellular components, leading to widespread cellular damage.[3]

  • Degradation Products: The breakdown of some ncAAs within the cell can produce toxic byproducts. The stability of the ncAA in the culture medium and within the cell is a critical factor to consider.

  • Insolubility: Poor solubility of an ncAA in aqueous culture media can lead to the formation of precipitates that are themselves cytotoxic or that sequester essential nutrients.

Part 2: Proactive Strategies to Minimize Toxicity from the Outset

A well-designed experiment can prevent many of the common pitfalls associated with ncAA toxicity. By taking a proactive approach, you can significantly increase your chances of success.

2.1. Choosing the Right Non-Canonical Amino Acid

The selection of the ncAA is a critical first step. Consider the following:

  • Structural Similarity to Canonical Amino Acids: Be aware of ncAAs that are close structural analogs of the 20 canonical amino acids, as these are more likely to be mistakenly used by the cell's own machinery. If a structural analog must be used, it is crucial to use an auxotrophic cell line.[2]

  • Side Chain Reactivity: Carefully consider the reactivity of the ncAA's side chain in the cellular environment. If a highly reactive group is necessary, consider using a "caged" or protected version that is only activated under specific conditions (e.g., photo-activation).[4]

  • Solubility: Test the solubility of the ncAA in your chosen cell culture medium before beginning your experiments. Some ncAAs may require a co-solvent, such as DMSO, which can also be toxic to cells. If a co-solvent is necessary, be sure to include a vehicle control in your experiments.

2.2. Optimizing Cell Culture Conditions

The cell culture environment plays a significant role in how cells respond to the presence of an ncAA.[5][6][7]

  • Medium Composition: The composition of the culture medium can impact ncAA toxicity. For example, supplementing the medium with the canonical amino acid that is structurally similar to your ncAA can sometimes mitigate toxicity by reducing off-target incorporation.[5]

  • Serum Concentration: Fetal bovine serum (FBS) can contain amino acids and other components that may interact with your ncAA or influence its uptake. If you are encountering toxicity, consider reducing the serum concentration or transitioning to a serum-free, chemically defined medium.[5][7]

  • pH and Temperature: Ensure that the pH and temperature of your culture are optimal for your cell line.[5] Stressed cells are more susceptible to the toxic effects of ncAAs.

2.3. Cell Line Engineering and Selection

The choice of cell line is critical. Some cell lines are inherently more robust and tolerant to ncAAs than others.

  • Auxotrophic Cell Lines: For ncAAs that are structural analogs of canonical amino acids, the use of an auxotrophic cell line that cannot synthesize the corresponding canonical amino acid is highly recommended.[2] This allows you to control the intracellular concentration of the canonical amino acid, thereby minimizing competition and misincorporation.

  • Engineered Cell Lines: It is possible to engineer cell lines for improved ncAA tolerance. This can involve overexpressing efflux pumps that remove the ncAA from the cell, or modifying metabolic pathways to detoxify the ncAA or its byproducts.[8][9][10][11]

Part 3: Troubleshooting Guide & FAQs

Even with careful planning, you may encounter issues with ncAA toxicity. This section provides answers to common questions and a guide to troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if I observe significant cell death after adding my ncAA?

A1: The first step is to perform a dose-response experiment to determine the maximum non-toxic concentration of your ncAA. This will help you to distinguish between toxicity caused by the ncAA itself and toxicity resulting from the expression of your ncAA-containing protein.

Q2: How can I be sure that the toxicity I'm seeing is from the ncAA and not from my protein of interest?

A2: A crucial control is to transfect your cells with the expression plasmid for your protein of interest but add the ncAA to a separate group of untransfected cells. If you see toxicity in the cells with the ncAA alone, the ncAA is likely the culprit.

Q3: My ncAA is not very soluble in my culture medium. What can I do?

A3: First, try to dissolve the ncAA in a small amount of a biocompatible solvent like DMSO before adding it to your medium. Be sure to keep the final concentration of the solvent as low as possible (typically <0.5%) and include a vehicle control in your experiment. If solubility is still an issue, you may need to consider a different ncAA or a more soluble derivative.

Q4: I am using an auxotrophic cell line, but I am still seeing toxicity. What could be the problem?

A4: Even in auxotrophic lines, some "leaky" synthesis of the canonical amino acid can occur. Ensure that your medium is completely devoid of the canonical amino acid. Also, consider the possibility that the ncAA is interfering with another metabolic pathway.

Troubleshooting Workflow

When encountering toxicity, a systematic approach is key. The following diagram outlines a decision-making workflow for troubleshooting ncAA-related cytotoxicity.

Caption: A decision-making workflow for troubleshooting ncAA toxicity.

Data Presentation: Recommended Starting Concentrations

The optimal concentration of an ncAA is a balance between efficient incorporation and minimal toxicity. The following table provides recommended starting concentrations for a few commonly used ncAAs. Note that these should be optimized for your specific cell line and experimental conditions.[12]

Non-Canonical Amino AcidAbbreviationRecommended Starting Concentration (Mammalian Cells)Key Considerations
p-Azido-L-phenylalaninepAzF0.1 - 1 mMCan be toxic at higher concentrations. Ensure fresh solutions are used.
p-Acetyl-L-phenylalaninepAcF0.5 - 2 mMGenerally well-tolerated.
Bromo-L-phenylalanineBrF0.1 - 0.5 mMCan be more toxic; start with lower concentrations.
O-propargyl-L-tyrosineOPG0.2 - 1 mMGenerally well-tolerated.
Nε-acetyl-L-lysineAcK1 - 5 mMHigher concentrations may be needed due to competition with lysine.
Experimental Protocols
Protocol: Determining the Maximum Non-Toxic ncAA Concentration

This protocol outlines a standard procedure for determining the cytotoxicity of a non-canonical amino acid using a cell viability assay, such as the MTS assay.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Non-canonical amino acid (ncAA) stock solution (e.g., 100 mM in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • MTS reagent (or similar cell viability reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. A typical seeding density is 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • ncAA Treatment:

    • Prepare a serial dilution of your ncAA in complete culture medium. A typical concentration range to test is 0 mM (control) to 10 mM.

    • If your ncAA is dissolved in a solvent like DMSO, prepare a vehicle control with the highest concentration of the solvent used in the ncAA dilutions.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different ncAA concentrations.

    • Incubate the plate for the duration of your intended experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per well).

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent but no cells).

    • Normalize the absorbance values to the untreated control wells (100% viability).

    • Plot the cell viability (%) against the ncAA concentration.

    • The maximum non-toxic concentration is the highest concentration that does not result in a significant decrease in cell viability.

Visualizing the Interplay of Factors in ncAA Toxicity

The following diagram illustrates the interconnected factors that can contribute to ncAA-induced cytotoxicity. Understanding these relationships is crucial for developing effective mitigation strategies.

ncaa_toxicity_factors cluster_ncaa_properties ncAA Properties cluster_cellular_response Cellular Response ncAA_Concentration High Concentration Metabolic_Stress Metabolic Stress ncAA_Concentration->Metabolic_Stress competes with canonical AAs ncAA_Reactivity Side-chain Reactivity Cellular_Damage Off-target Reactions ncAA_Reactivity->Cellular_Damage causes ncAA_Metabolism Metabolic Byproducts Toxicity Toxicity ncAA_Metabolism->Toxicity can be toxic Proteome_Instability Proteome Instability Proteome_Instability->Toxicity induces apoptosis Metabolic_Stress->Toxicity leads to Cellular_Damage->Toxicity leads to

Caption: Interconnected factors contributing to ncAA-induced cytotoxicity.

References
  • Al-Amin, M., & Shariff, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry.
  • Alper, H., & Stephanopoulos, G. (2009). Expanding the metabolic engineering toolbox: more options to engineer cells. Metabolic Engineering.
  • Arranz-Gibert, P., & Guixer, B. (2018). Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. Journal of Visualized Experiments.
  • Budisa, N., & Pal, D. (2010).
  • Chin, J. W. (2017). Expanding and reprogramming the genetic code.
  • Dumas, A., & Lercher, L. (2015). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology.
  • Giri, J., & Kumar, D. (2021). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Peptide Science.
  • Hoesl, M. G., & Budisa, N. (2012). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Molecules.
  • KAY, M. M., & KOPP, F. (1998). Incorporation of non-canonical amino acids. In Methods in molecular biology (pp. 267–283). Humana Press.
  • Lee, J. H., & Kim, D. M. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology.
  • Lisk, D. L., & Schepartz, A. (2009). Future prospects for noncanonical amino acids in biological therapeutics. Current Opinion in Chemical Biology.
  • O'Donoghue, P., & Ling, J. (2013). Improving the Efficiency and Orthogonality of Genetic Code Expansion. Chemistry & Biology.
  • O'Reilly, M. K., & Cole, P. A. (2024).
  • Park, H. S., & Hohn, M. J. (2011). Selective Pressure Incorporation (SPI) for Annotation of Proteins with Unnatural Amino Acids. In Methods in Molecular Biology (pp. 157–164). Humana Press.
  • Peters, F. B., & Pezacki, J. P. (2018). Metabolic engineering for understanding abiotic stress tolerance in plants. Trends in Biotechnology.
  • Pagar, A. D., & Patil, M. D. (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
  • Rodriguez, E. A., & Lester, H. A. (2013). Incorporation of non-canonical amino acids. In Neuromethods (pp. 165–189). Humana Press.
  • Smolskaya, S., & Che-Othman, M. H. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.
  • Wang, Q., & Parrish, J. R. (2001). Expanding the genetic code of Escherichia coli. Science.
  • Woodruff, L. B., & Boyle, N. R. (2017). Engineering membrane and cell-wall programs for tolerance to toxic chemicals: beyond solo genes. Current Opinion in Biotechnology.
  • Worst, E. G., & Exner, M. P. (2022). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. JoVE (Journal of Visualized Experiments).
  • Penn State. (2024, July 4). Re-engineering cancerous tumors to self-destruct and kill drug-resistant cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway engineering for the biosynthesis of ncAAs. Retrieved from [Link]

  • The Lifesciences Magazine. (n.d.). 5 Key Parameters In Cell Culture Optimization: Techniques. Retrieved from [Link]

  • VistaLab Technologies. (2022, August 8). 8 Ways to Optimize Cell Cultures. Retrieved from [Link]

  • YouTube. (2022, May 27). Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. Retrieved from [Link]

  • YouTube. (2025, December 22). Restricting 2 Amino Acids eliminated Cancer in Clinical Trial!. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Anticancer Activities of Zn2+, Ni2+, Co2+, and Cu2+ Complexes of 4-Benzopyranone-2-carboxylic Acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enhanced NK-92 Cytotoxicity by CRISPR Genome Engineering Using Cas9 Ribonucleoproteins. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Optimizing the process of nucleofection for professional antigen presenting cells. Retrieved from [Link]

Sources

Technical Support Center: Best Practices for Handling 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable unnatural amino acid throughout your experiments. By understanding the underlying chemical principles of its handling, you can avoid degradation and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing 4-Bromo-D-phenylalanine?

For long-term storage, 4-Bromo-D-phenylalanine should be kept at 2-8°C in a tightly sealed container. Anhydrous conditions are recommended to prevent potential hydrolysis. For short-term use, storage at room temperature in a desiccator is acceptable.

Q2: How does pH affect the stability of 4-Bromo-D-phenylalanine in aqueous solutions?

While specific degradation kinetics at various pH values are not extensively documented, the stability of 4-Bromo-D-phenylalanine in solution is influenced by its zwitterionic nature. At its isoelectric point (pI), which is typically near neutral pH for phenylalanine derivatives, the amino acid has minimal solubility and may be more stable.[1] In strongly acidic or basic solutions, the amino and carboxyl groups are fully protonated or deprotonated, respectively, which can influence the electronic properties of the entire molecule, including the carbon-bromine bond. It is advisable to prepare solutions fresh and use them promptly, especially at pH values far from neutrality.

Q3: Is 4-Bromo-D-phenylalanine sensitive to light?

Yes, exposure to light, particularly UV light, can induce degradation. The primary photodegradation pathway for brominated aromatic compounds is reductive debromination, where the carbon-bromine bond is cleaved, leading to the formation of D-phenylalanine and other byproducts. Therefore, it is crucial to store the solid compound and any solutions in amber vials or otherwise protected from light.

Q4: What are the common degradation products of 4-Bromo-D-phenylalanine?

The primary degradation pathways are anticipated to be:

  • Photodegradation: Leading to the formation of D-phenylalanine through reductive debromination.

  • Thermal Degradation: At elevated temperatures, general amino acid degradation pathways such as deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group) can occur.[2]

  • Oxidative Damage: In the presence of strong oxidizing agents or reactive oxygen species, the aromatic ring can be hydroxylated or otherwise modified.

Q5: What solvents are recommended for dissolving 4-Bromo-D-phenylalanine?

4-Bromo-D-phenylalanine has good solubility in many organic solvents such as DMSO, DMF, and methanol. Its solubility in aqueous buffers is pH-dependent, with the lowest solubility at its isoelectric point.[1] To dissolve it in aqueous solutions, it may be necessary to adjust the pH to be either acidic (e.g., pH < 4) or basic (e.g., pH > 8) to fully protonate the carboxylic acid or deprotonate the amino group, respectively.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no incorporation into a peptide during solid-phase peptide synthesis (SPPS). 1. Incomplete dissolution of the amino acid. 2. Degradation of the amino acid prior to use. 3. Inefficient coupling reaction.1. Ensure complete dissolution in an appropriate solvent like DMF before adding to the synthesizer. 2. Verify the purity of your 4-Bromo-D-phenylalanine stock using HPLC-UV. 3. Use a more powerful coupling reagent (e.g., HATU) and extend the coupling time.
Unexpected mass peaks in mass spectrometry analysis of a synthesized peptide. 1. Presence of deletion sequences (peptide without the bromo-amino acid). 2. Debromination during synthesis or cleavage. 3. Side reactions involving the bromophenyl group.1. Optimize coupling efficiency as described above. 2. Minimize exposure to light during all steps. Use a cleavage cocktail with scavengers (e.g., triisopropylsilane) to protect the bromine. 3. Ensure all reagents are of high purity and inert conditions are maintained where necessary.
Poor cell viability or protein expression when using 4-Bromo-D-phenylalanine in cell culture. 1. Toxicity of the unnatural amino acid at the concentration used. 2. Degradation of the amino acid in the culture medium, leading to toxic byproducts.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Prepare fresh media with the amino acid for each experiment. Minimize light exposure of the culture plates.
Inconsistent experimental results over time. Degradation of the 4-Bromo-D-phenylalanine stock.1. Aliquot the solid compound upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. 2. Store aliquots at 2-8°C under argon or nitrogen. 3. Periodically check the purity of a stored aliquot by HPLC-UV.

Experimental Protocols

Protocol 1: Assessing the Purity of 4-Bromo-D-phenylalanine by HPLC-UV

Objective: To determine the purity of a 4-Bromo-D-phenylalanine sample and detect potential degradation products like D-phenylalanine.

Materials:

  • 4-Bromo-D-phenylalanine sample

  • D-phenylalanine standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Bromo-D-phenylalanine sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Prepare a 1 mg/mL solution of the D-phenylalanine standard in the same manner.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 254 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

  • Analysis:

    • Inject the D-phenylalanine standard to determine its retention time.

    • Inject the 4-Bromo-D-phenylalanine sample.

    • The purity of the sample can be calculated from the peak area of 4-Bromo-D-phenylalanine relative to the total peak area. The presence of a peak at the retention time of the D-phenylalanine standard indicates debromination.

Visualizing Degradation Pathways and Workflows

cluster_storage Storage Conditions cluster_stressors Degradation Stressors cluster_products Degradation Products Solid_Compound 4-Bromo-D-phenylalanine (Solid) Light Light (UV) Solid_Compound->Light Photodegradation Heat Heat Solid_Compound->Heat Thermal Decomposition Solution 4-Bromo-D-phenylalanine (Solution) Solution->Light Photodegradation Solution->Heat Thermal Decomposition Oxidants Oxidizing Agents Solution->Oxidants Oxidation Debrominated D-phenylalanine Light->Debrominated Deaminated Deaminated Byproduct Heat->Deaminated Decarboxylated Decarboxylated Byproduct Heat->Decarboxylated Oxidized Oxidized Byproduct Oxidants->Oxidized

Caption: Key degradation pathways for 4-Bromo-D-phenylalanine.

Start Receive 4-Bromo-D-phenylalanine Aliquot Aliquot into smaller, sealed containers Start->Aliquot Store Store at 2-8°C, protected from light Aliquot->Store Weigh Weigh out required amount in a glove box or low-humidity environment Store->Weigh Check_Purity Periodically check purity of stock with HPLC Store->Check_Purity Dissolve Dissolve in appropriate solvent (e.g., DMF, DMSO, or pH-adjusted buffer) Weigh->Dissolve Use Use immediately in experiment Dissolve->Use

Caption: Recommended workflow for handling solid 4-Bromo-D-phenylalanine.

References

  • Benchchem. (2025). Technical Support Center: Expression of Proteins with Unnatural Amino Acids.
  • r/OrganicChemistry. (2024, April 20).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) The unnatural culture of amino acids.
  • Benchchem. (2025). A Technical Guide to the Solubility and Stability of N-Allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe).
  • Cayman Chemical. (2022, December 8). L-Phenylalanine Product Information.
  • SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine - Optional[13C NMR] - Chemical Shifts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solubility of L-Phenylalanine in Aqueous Solutions.
  • National Center for Biotechnology Information. (2020, July 22). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 23). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Solubility of L-Phenylalanine in Aqueous Solutions | Request PDF.
  • Springer. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
  • ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Different state of protonation for amino acids at different pH values....
  • ResearchGate. (n.d.). The list of phenylalanine degradation compounds measured and selected....
  • Chemistry LibreTexts. (2022, September 12). 1.30: Aromatic Compounds.
  • University of Rochester. (2022, July 16). Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives.
  • Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable | MCC Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 23). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Retrieved from [Link]

  • Patsnap. (2025, July 22). How Carbolic Acid Affects Aromatic Compound Stability.
  • National Center for Biotechnology Information. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain) | Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine.
  • Quora. (2017, August 25). Which aromatic carbanion compound is more stable, one having +R and - Quora.
  • Benchchem. (2025). Application Notes and Protocols for the Analysis of p-amino-D-phenylalanine by HPLC and UPLC.
  • Benchchem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
  • National Center for Biotechnology Information. (2024, April 2). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Retrieved from [Link]

  • Max Planck Institute. (2018, November 26). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination.
  • AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • Royal Society of Chemistry. (2024, April 2). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations.
  • ResearchGate. (2025, August 10). The stability of polyaniline in strongly alkaline or acidic aqueous media.

Sources

Technical Support Center: Overcoming Challenges in the Enzymatic Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the enzymatic synthesis of chiral amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during experimental and process-scale synthesis. As the demand for enantiomerically pure amino acids in pharmaceuticals, agrochemicals, and other specialty chemicals grows, enzymatic methods offer a highly selective, efficient, and sustainable alternative to traditional chemical synthesis.[1][2][3] However, harnessing the full potential of biocatalysis requires a deep understanding of the challenges involved.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face at the bench and during scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the enzymatic synthesis of chiral amino acids, providing concise answers and links to more detailed troubleshooting guides.

Q1: Why is my enzyme's activity significantly lower than expected or what is reported in the literature?

A1: Several factors can contribute to lower-than-expected enzyme activity. These include suboptimal reaction conditions (pH, temperature), incorrect substrate concentration, the presence of inhibitors, or issues with cofactor regeneration for cofactor-dependent enzymes. It is also possible that the enzyme has degraded due to improper storage or handling.

Q2: What is enzyme immobilization, and why is it important for the synthesis of chiral amino acids?

A2: Enzyme immobilization is the process of confining enzyme molecules to a solid support material.[4][5] This technique is crucial for improving the stability and reusability of enzymes, which are often a significant cost factor in large-scale synthesis.[4][6] Common immobilization methods include adsorption, covalent bonding, and entrapment. Immobilization can also help in preventing product inhibition by facilitating easier separation of the enzyme from the reaction mixture.[6]

Q3: My reaction equilibrium is unfavorable, leading to low product yield. How can I overcome this?

A3: Unfavorable reaction equilibria are a common challenge, particularly with transaminases.[6][7] Strategies to shift the equilibrium towards product formation include:

  • Product Removal: Implementing in-situ product removal techniques.

  • Increasing Substrate Concentration: Adding an excess of one of the substrates.

  • Coupled Reactions: Using a secondary enzymatic reaction to consume a co-product, thereby pulling the primary reaction forward.

Q4: What are the main advantages of using enzymes for chiral amino acid synthesis compared to chemical methods?

A4: Biocatalysis offers several advantages over traditional chemical synthesis:

  • High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, leading to high-purity products.[2][5][8]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and the risk of side reactions.[8]

  • Environmental Sustainability: Biocatalytic processes are generally more environmentally friendly, avoiding the use of harsh reagents and heavy metal catalysts.[2][9]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific problems encountered during the enzymatic synthesis of chiral amino acids.

Low Enantioselectivity

Problem: The enantiomeric excess (ee) of the chiral amino acid product is below the desired level.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Sub-optimal Reaction Conditions pH and temperature can influence the enzyme's conformation and, consequently, its stereoselectivity.1. pH Optimization: Perform a pH screen to identify the optimal pH for enantioselectivity. 2. Temperature Optimization: Evaluate a range of temperatures to find the ideal balance between activity and selectivity.
Substrate Purity Impurities in the starting material may be preferentially converted by the enzyme, leading to a mixture of enantiomers.1. Substrate Analysis: Verify the purity of your substrate using techniques like HPLC or GC. 2. Purification: If necessary, purify the substrate before the enzymatic reaction.
Enzyme Specificity The chosen enzyme may not be sufficiently selective for the target substrate.1. Enzyme Screening: Test a panel of different enzymes (e.g., various transaminases or dehydrogenases) to find one with higher enantioselectivity for your substrate. 2. Protein Engineering: If feasible, consider directed evolution or rational design to improve the enzyme's stereoselectivity.[1][2][5]
Side Reactions Non-enzymatic or competing enzymatic reactions may be occurring, leading to the formation of the undesired enantiomer.1. Control Experiments: Run the reaction without the enzyme to check for non-enzymatic background reactions. 2. Reaction Monitoring: Analyze the reaction mixture at different time points to identify the formation of by-products.

Workflow for Troubleshooting Low Enantioselectivity:

G start Low Enantioselectivity Observed check_conditions Verify Reaction Conditions (pH, Temp) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize pH and Temperature optimize_conditions->check_conditions conditions_ok->optimize_conditions No check_substrate Analyze Substrate Purity conditions_ok->check_substrate Yes substrate_ok Substrate Pure? check_substrate->substrate_ok purify_substrate Purify Substrate purify_substrate->check_substrate substrate_ok->purify_substrate No screen_enzymes Screen Alternative Enzymes substrate_ok->screen_enzymes Yes enzyme_ok Improved Selectivity? screen_enzymes->enzyme_ok protein_engineering Consider Protein Engineering investigate_side_reactions Investigate Side Reactions protein_engineering->investigate_side_reactions enzyme_ok->protein_engineering No end Problem Resolved enzyme_ok->end Yes investigate_side_reactions->end

Caption: Troubleshooting workflow for low enantioselectivity.

Poor Enzyme Stability and Reusability

Problem: The enzyme loses activity rapidly under reaction conditions or cannot be efficiently reused across multiple batches.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions Extremes of pH, temperature, or the presence of organic co-solvents can denature the enzyme.1. Condition Optimization: Determine the enzyme's stability window for pH and temperature. 2. Co-solvent Screening: If a co-solvent is necessary, screen for more enzyme-friendly options.
Protease Contamination The enzyme preparation may be contaminated with proteases that degrade the biocatalyst.1. Purity Check: Analyze the enzyme preparation for proteolytic activity. 2. Protease Inhibitors: Add protease inhibitors to the reaction mixture.
Product or Substrate Inhibition High concentrations of the substrate or product can lead to enzyme inhibition or denaturation.[7]1. Fed-batch Strategy: Implement a fed-batch approach to maintain low substrate concentrations. 2. In-situ Product Removal: Use techniques like precipitation, extraction, or crystallization to remove the product as it is formed.
Inefficient Immobilization The chosen immobilization method may not be suitable for the enzyme or the reaction conditions.[6]1. Screen Immobilization Supports: Test different support materials (e.g., resins, magnetic nanoparticles). 2. Optimize Immobilization Protocol: Vary parameters such as enzyme loading, cross-linker concentration, and incubation time.

Experimental Protocol: Enzyme Immobilization via Adsorption

  • Support Preparation: Wash the chosen support material (e.g., an ion-exchange resin) with a suitable buffer to equilibrate the pH.

  • Enzyme Solution: Prepare a solution of the enzyme in the same buffer.

  • Immobilization: Mix the enzyme solution with the support material and incubate with gentle agitation for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C).

  • Washing: Separate the immobilized enzyme from the solution and wash it several times with buffer to remove any unbound enzyme.

  • Activity Assay: Determine the activity of the immobilized enzyme and compare it to the activity of the free enzyme to calculate the immobilization yield.

Inefficient Cofactor Regeneration

Problem: For cofactor-dependent enzymes like dehydrogenases, the reaction rate decreases over time due to the depletion of the reduced cofactor (e.g., NADH or NADPH).

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Limiting Co-substrate The co-substrate for the regeneration enzyme (e.g., formate for formate dehydrogenase) is being depleted.1. Increase Co-substrate Concentration: Add a higher concentration of the co-substrate to the reaction mixture. 2. Fed-batch Addition: Continuously or intermittently feed the co-substrate during the reaction.
Low Regeneration Enzyme Activity The enzyme responsible for cofactor regeneration has low activity or is unstable under the reaction conditions.1. Optimize Regeneration System: Ensure the pH and temperature are optimal for the regeneration enzyme. 2. Increase Regeneration Enzyme Concentration: Add more of the regeneration enzyme to the reaction.
Cofactor Degradation The cofactor itself may be degrading over time.1. Minimize Reaction Time: Optimize the reaction to reduce the overall time the cofactor is exposed to potentially degrading conditions. 2. Use Cofactor Analogs: In some cases, more stable synthetic cofactor analogs can be used.

Diagram of a Cofactor Regeneration System:

G sub α-Keto Acid main_enzyme Amino Acid Dehydrogenase sub->main_enzyme + NH3 prod Chiral Amino Acid nadph NAD(P)H nadph->main_enzyme nadp NAD(P)+ regen_enzyme Formate Dehydrogenase nadp->regen_enzyme main_enzyme->prod main_enzyme->nadp co_sub Formate co_sub->regen_enzyme co_prod CO2 regen_enzyme->nadph regen_enzyme->co_prod

Caption: Cofactor regeneration cycle in chiral amino acid synthesis.

Section 3: Enzyme Inhibition

Enzyme inhibition is a critical factor that can significantly impact the efficiency of chiral amino acid synthesis. Understanding the type of inhibition is key to devising an effective mitigation strategy.

Q5: How can I determine if my enzyme is being inhibited and what type of inhibition is occurring?

A5: The presence of inhibition can be inferred from a decrease in reaction rate over time, even when substrate is not limiting. To determine the type of inhibition (competitive, non-competitive, or uncompetitive), you can perform enzyme kinetic studies by measuring the initial reaction rates at varying substrate and inhibitor concentrations.

Types of Reversible Inhibition:

Inhibition Type Description Effect on Kinetics Mitigation Strategy
Competitive The inhibitor binds to the active site, competing with the substrate.[10][11]Increases the apparent Km, Vmax remains unchanged.Increase the substrate concentration to outcompete the inhibitor.[10][11]
Non-competitive The inhibitor binds to an allosteric site, altering the enzyme's conformation.[10][11]Decreases Vmax, Km remains unchanged.The effect cannot be overcome by increasing substrate concentration.[10] Consider removing the inhibitor from the reaction mixture.
Uncompetitive The inhibitor binds only to the enzyme-substrate complex.[11]Decreases both Vmax and Km.This type of inhibition is often exacerbated by high substrate concentrations.

Experimental Protocol: Determining Inhibition Type

  • Set up Reactions: Prepare a series of reactions with varying substrate concentrations and a fixed concentration of the potential inhibitor. Include a control series with no inhibitor.

  • Measure Initial Rates: For each reaction, measure the initial rate of product formation.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]). The pattern of the lines for the inhibited and uninhibited reactions will indicate the type of inhibition.

References

  • Benchchem. (n.d.). Technical Support Center: Scaling Up Chiral Amino Acid Synthesis.
  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ResearchGate. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • National Institutes of Health. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system.
  • Oxford Academic. (n.d.). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites.
  • ResearchGate. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids.
  • National Institutes of Health. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • RSC Publishing. (2018). Enzymatic asymmetric synthesis of chiral amino acids.
  • Chiral Amino Acids Synthesis. (n.d.).
  • National Institutes of Health. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids.
  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules.
  • National Institutes of Health. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.
  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • National Institutes of Health. (n.d.). An Update: Enzymatic Synthesis for Industrial Applications.
  • Chemistry LibreTexts. (2025). 8.7: Enzyme Inhibition.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Wikipedia. (n.d.). Enantioselective synthesis.
  • Synthetic Biology Journal. (n.d.). A review on enzyme-catalyzed synthesis of chiral amino acids.
  • Journal of the American Chemical Society. (2026). Chiral Spindle-like Nanorods Reprogram Neuroinflammation by Catalyzing α-Ketoglutarate Biosynthesis.
  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition.

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for Verifying Peptides with 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural validation of synthetic peptides is a cornerstone of modern drug discovery and chemical biology. The deliberate incorporation of non-canonical amino acids, such as the synthetically versatile 4-Bromo-D-phenylalanine, imparts unique structural and functional properties to peptides. These modifications can enhance proteolytic stability, modulate receptor binding affinity, and serve as valuable probes for structure-activity relationship (SAR) studies.[1][2] However, these unnatural building blocks also introduce distinct challenges for structural verification, demanding a robust and multi-faceted analytical approach.

While mass spectrometry is indispensable for confirming molecular weight and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy remains the unparalleled technique for elucidating the high-resolution three-dimensional structure of peptides in solution.[3] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of NMR strategies for the structural verification of peptides containing 4-Bromo-D-phenylalanine. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to navigate the complexities of these unique biomolecules.

The Challenge: Unique Spectroscopic Signatures of 4-Bromo-D-phenylalanine

The incorporation of 4-Bromo-D-phenylalanine introduces two primary features that influence the NMR spectrum:

  • The Heavy Atom Effect of Bromine: The electron-withdrawing nature and the large electron cloud of the bromine atom directly impact the electronic environment of the phenyl ring. This "heavy atom effect" influences the chemical shifts of the aromatic protons and carbons, often in a manner that defies simple electronegativity-based predictions.[2]

  • The D-Configuration: The stereochemistry of the α-carbon dictates the local backbone conformation and influences the spatial arrangement of neighboring residues. A D-amino acid can induce unique turns or kinks in the peptide backbone, which are observable through specific Nuclear Overhauser Effect (NOE) patterns.

These features necessitate a carefully selected suite of NMR experiments to unambiguously assign all proton and carbon signals and to define the peptide's three-dimensional fold.

A Comparative Analysis of Key NMR Experiments

A thorough structural elucidation of a peptide containing 4-Bromo-D-phenylalanine relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle.

NMR Experiment Information Provided Application for 4-Bromo-D-phenylalanine Peptides Alternative Approaches & Considerations
1D ¹H NMR Fingerprint of the peptide, initial assessment of purity and folding.Provides a quick overview of the sample's quality. The aromatic region will show characteristic signals for the 4-bromophenyl group.Limited information for peptides of even moderate complexity due to signal overlap.
2D TOCSY Reveals through-bond correlations within an entire amino acid spin system.Essential for identifying and grouping all the proton signals belonging to a single amino acid residue, including the distinct spin system of 4-Bromo-D-phenylalanine.[4][5]COSY provides only direct (2-3 bond) correlations and may not be sufficient to identify the complete spin system of longer side chains.
2D NOESY Shows through-space correlations between protons that are close in space (< 5-6 Å).Crucial for sequential assignment (linking amino acids together) and for determining the 3D structure. Unique NOEs involving the D-amino acid can reveal local conformational changes.[6]ROESY can be used for medium-sized molecules where the NOE effect might be close to zero.
2D ¹H-¹³C HSQC Correlates directly bonded protons and carbons.Provides the ¹³C chemical shifts, which are sensitive to the local electronic environment and secondary structure. Helps resolve signal overlap in the ¹H spectrum.HMQC is an alternative, but HSQC is generally preferred for its better resolution in the proton dimension.
2D ¹H-¹³C HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Useful for confirming assignments, especially for quaternary carbons like the Cγ of the 4-bromophenyl group, and for linking spin systems across the peptide bond.Can be more time-consuming to acquire than HSQC.

The Strategic Workflow for Structural Verification

A logical and efficient workflow is critical for the successful analysis of a peptide containing 4-Bromo-D-phenylalanine. The following diagram illustrates a recommended experimental pathway.

G cluster_0 Initial Assessment cluster_1 Resonance Assignment cluster_2 Structure Calculation & Validation Sample_Prep Sample Preparation (Purity >95%, 0.5-5 mM) OneD_H1 1D ¹H NMR Sample_Prep->OneD_H1 Quality Control TOCSY 2D TOCSY (Identify Spin Systems) OneD_H1->TOCSY Proceed if sample is pure & folded NOESY 2D NOESY (Sequential Walk) TOCSY->NOESY Assign residues Restraints Generate Distance & Dihedral Restraints HSQC 2D ¹H-¹³C HSQC (Assign ¹³C Shifts) NOESY->HSQC Sequential assignment HMBC 2D ¹H-¹³C HMBC (Confirm Assignments) HSQC->HMBC Refine & confirm Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Validation Structure Validation (e.g., PROCHECK) Calculation->Validation

Caption: Experimental workflow for NMR structural analysis.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

Meticulous sample preparation is the foundation of high-quality NMR data.

  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities will complicate the spectra.

  • Solvent Selection: Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O). The choice depends on whether the exchangeable amide protons are of interest.

  • Concentration: Aim for a peptide concentration of 0.5-5 mM. Higher concentrations improve the signal-to-noise ratio but can lead to aggregation.

  • pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and the amide proton exchange rate is minimized (typically pH 4-6).

  • Internal Standard: Add a known amount of an internal standard, such as DSS or TSP, for chemical shift referencing.

Data Acquisition: A Standard Suite of 2D NMR Experiments

The following protocols are for a standard 600 MHz NMR spectrometer.

a. 2D TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a single amino acid's spin system.

  • Pulse Program: dipsi2etgpsi or equivalent with water suppression.

  • Key Parameters:

    • Mixing time: 60-80 ms (to allow magnetization transfer throughout the spin system).

    • Spectral width: 12-14 ppm in both dimensions.

    • Acquisition time: ~2-4 hours.

b. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space for sequential assignment and 3D structure determination.

  • Pulse Program: noesygpph or equivalent with water suppression.

  • Key Parameters:

    • Mixing time: 100-200 ms (optimized based on the molecular size of the peptide).

    • Spectral width: 12-14 ppm in both dimensions.

    • Acquisition time: ~8-12 hours.

c. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly attached protons and carbons.

  • Pulse Program: hsqcetgpsi or equivalent.

  • Key Parameters:

    • ¹³C Spectral width: ~80-100 ppm (aliphatic region) or ~40-50 ppm (aromatic region).

    • ¹H Spectral width: 12-14 ppm.

    • Acquisition time: ~4-6 hours.

Data Interpretation: Decoding the Spectra

The assignment process is a systematic puzzle-solving endeavor.

  • Spin System Identification (TOCSY): In the TOCSY spectrum, trace the vertical correlations from each amide proton (in the "fingerprint region" from ~7.0-9.0 ppm) to identify all the protons belonging to that amino acid. The 4-Bromo-D-phenylalanine will have a characteristic aromatic spin system.

  • Sequential Assignment (NOESY): In the NOESY spectrum, look for cross-peaks between the amide proton of one residue (i) and the α-proton of the preceding residue (i-1). This "sequential walk" allows you to order the identified spin systems along the peptide sequence.[7] The presence of a D-amino acid may result in unique NOEs, such as a strong αH(i) to αH(i-1) cross-peak, which is less common in L-amino acid sequences.

  • ¹³C Assignment (HSQC): Once the protons are assigned, the corresponding ¹³C signals can be read directly from the HSQC spectrum.

Expected Chemical Shifts for 4-Bromo-D-phenylalanine in a Peptide

While specific chemical shifts are highly dependent on the local environment, the following table provides estimated ranges based on the free amino acid and known substituent effects.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
αH 4.0 - 4.555 - 60Influenced by backbone conformation.
βH 2.8 - 3.238 - 42Diastereotopic protons may have different shifts.
Aromatic H (ortho to CH₂) ~7.2 - 7.4~132 - 134
Aromatic H (meta to CH₂) ~7.4 - 7.6~131 - 133
Aromatic C (ipso to CH₂) -~137 - 139Quaternary carbon, no direct ¹H attachment.
Aromatic C (ipso to Br) -~120 - 122Quaternary carbon, no direct ¹H attachment.

Note: These are estimated values and will vary depending on the peptide sequence and conformation.

Advanced NMR Techniques for Deeper Structural Insights

For more complex systems or to resolve ambiguities, advanced NMR techniques can be employed.

  • Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information about bonds relative to the magnetic field. They are particularly useful for defining the overall fold of the peptide and can be invaluable for validating structures.

  • Paramagnetic Relaxation Enhancement (PRE): By introducing a paramagnetic tag at a specific site, PREs can provide long-range distance restraints (up to ~25 Å), which is significantly greater than the distances measurable by NOE.

Conclusion: A Robust Strategy for Unambiguous Verification

The incorporation of 4-Bromo-D-phenylalanine into peptides offers exciting possibilities for drug design and biochemical studies. While this non-canonical amino acid presents unique challenges for structural analysis, a systematic and well-chosen suite of NMR experiments can provide unambiguous verification of the peptide's structure. The combination of TOCSY for spin system identification, NOESY for sequential assignment and 3D structure, and heteronuclear correlation experiments like HSQC and HMBC for resolving ambiguities forms a robust and reliable strategy. By understanding the principles behind each experiment and following a logical workflow, researchers can confidently navigate the structural maze of these complex and promising molecules.

References

  • BenchChem. (2025). Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for Validating Peptides with 4-Bromo-2-chloro-D-phenylalanine. BenchChem.
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
  • SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine - Optional[13C NMR] - Chemical Shifts.
  • Zondlo, N. J., & Sametz, D. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Peptide NMR Problem. (n.d.).
  • Tripathi, J., et al. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 20-28.
  • Chem-Impex. (n.d.). 4-Bromo-D-phenylalanine.
  • ResearchGate. (n.d.). Region of the NOESY spectrum showing the cross-peaks of alpha and amide... [Image].
  • Nadler, A., et al. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 614, 207-238.
  • Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem. (n.d.).
  • Gavenonis, J., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society.
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
  • Williamson, M. P. (1994). Peptide Structure Determination by NMR. In: Chapman, D. (eds) Methods in Molecular Biology, vol 26. Humana Press.
  • National Center for Biotechnology Information. (n.d.).
  • Fields, G. B., et al. (1989). Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem.
  • Gavenonis, J., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society.
  • Aapptec Peptides. (n.d.). Fmoc-Phe(4-Br)-OH [198561-04-5].
  • National Center for Biotechnology Information. (n.d.). 4-Bromophenylalanine. PubChem.
  • Lee, Y., & Kim, D. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • Lee, Y., & Kim, D. (2025). Design of peptides with non-canonical amino acids using flow matching.
  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA, 79(11), 759.

Sources

A Comparative Guide to the Enzymatic Effects of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. Phenylalanine analogs, in particular, serve as powerful tools to probe the active sites and mechanisms of the aromatic amino acid hydroxylase family. This guide provides an in-depth comparison of the effects of two such analogs, 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine, on the activity of these critical enzymes. While direct comparative quantitative data for these specific compounds is not extensively available in public literature, this guide will leverage structural analysis, established principles of enzyme kinetics, and data from related halogenated compounds to provide a robust comparative framework.

The Aromatic Amino Acid Hydroxylases: A Vital Trio

At the heart of this discussion are three homologous non-heme iron enzymes that play crucial roles in human physiology:

  • Phenylalanine Hydroxylase (PAH): Primarily active in the liver, PAH catalyzes the conversion of L-phenylalanine to L-tyrosine.[1] This is the rate-limiting step in the catabolism of phenylalanine.[2]

  • Tyrosine Hydroxylase (TH): Found in the central nervous system and the adrenal medulla, TH is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3]

  • Tryptophan Hydroxylase (TPH): This enzyme exists in two isoforms (TPH1 and TPH2) and is the rate-limiting step in the synthesis of serotonin.[4]

These enzymes share a common mechanism, utilizing a tetrahydrobiopterin cofactor and molecular oxygen to hydroxylate their respective aromatic amino acid substrates.[4] Given their structural and mechanistic similarities, inhibitors are often screened across the entire family to determine their specificity.

Structural Nuances: 3-Bromo vs. 4-Bromo Isomers

The key to understanding the differential effects of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine lies in the positional difference of the bromine atom on the phenyl ring.

  • 4-Bromo-DL-phenylalanine (para-substituted): The bromine atom is located at the para position, directly opposite the alanine side chain. This substitution maintains the overall symmetry of the molecule.

  • 3-Bromo-DL-phenylalanine (meta-substituted): The bromine atom is at the meta position, creating an asymmetric substitution pattern on the phenyl ring.

This seemingly small difference has significant implications for how each molecule interacts with the highly specific active site of an enzyme. The electronic properties of the phenyl ring are altered differently by the electron-withdrawing bromine atom at the meta versus the para position, which can influence the reactivity of the aromatic ring. Furthermore, the steric bulk of the bromine atom in these two positions will dictate the precise orientation of the molecule within the enzyme's active site.

Inferred Effects on Enzyme Activity: A Mechanistic Comparison

Phenylalanine Hydroxylase (PAH)

The natural substrate for PAH is L-phenylalanine, which is hydroxylated at the para position to form L-tyrosine.

  • 4-Bromo-DL-phenylalanine: Due to the bromine atom occupying the para position where hydroxylation would normally occur, it is highly probable that 4-Bromo-DL-phenylalanine acts as a competitive inhibitor of PAH. The enzyme would likely bind this analog in a manner similar to the natural substrate, but the catalytic reaction would be stalled as the site of hydroxylation is blocked. This is analogous to how other para-substituted phenylalanine analogs, such as p-chlorophenylalanine, are known to inhibit aromatic amino acid hydroxylases.[5]

  • 3-Bromo-DL-phenylalanine: The effect of the meta-substituted analog is more complex to predict. With the para position unoccupied, it is conceivable that 3-Bromo-DL-phenylalanine could act as a substrate for PAH, leading to the formation of 3-bromo-4-hydroxy-DL-phenylalanine. However, the presence of the bulky bromine atom at the meta position could also sterically hinder the proper positioning of the phenyl ring within the active site, leading to inhibition . The electronic effect of the meta-bromine could also alter the reactivity of the para position, potentially reducing the rate of hydroxylation if it does act as a substrate. Studies on phenylalanine-3-hydroxylase, an enzyme that specifically hydroxylates phenylalanine at the meta position, highlight the critical role of active site residues in determining the regiospecificity of the reaction.[6] This suggests that the canonical PAH is likely to have a strong preference for para-hydroxylation, and any deviation from this, such as a meta-substituent, could lead to inhibitory interactions.

cluster_pathway Phenylalanine Hydroxylation Pathway cluster_inhibition Inhibition by Brominated Analogs Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr L-Tyrosine PAH->Tyr Product 4-Bromo 4-Bromo-DL-phenylalanine 4-Bromo->PAH Competitive Inhibition 3-Bromo 3-Bromo-DL-phenylalanine 3-Bromo->PAH Potential Inhibition or Alternative Substrate

Inferred interactions of brominated phenylalanines with PAH.
Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH)

Both TH and TPH have active sites tailored to their larger substrates, L-tyrosine and L-tryptophan, respectively. However, phenylalanine can act as a substrate for both, albeit with lower efficiency.[7] It is known that high levels of phenylalanine can competitively inhibit TH and TPH, which is a contributing factor to the neurological symptoms of phenylketonuria (PKU).[8]

  • 4-Bromo-DL-phenylalanine and 3-Bromo-DL-phenylalanine: It is highly likely that both isomers will act as competitive inhibitors of TH and TPH. Their structural similarity to phenylalanine allows them to bind to the active sites of these enzymes. The presence of the bromine atom, regardless of its position, is likely to interfere with the catalytic hydroxylation step. The subtle differences in how each isomer fits into the active site, which is optimized for a different natural substrate, would likely result in different binding affinities and, therefore, different inhibitory potencies. Without experimental data, it is difficult to definitively predict which isomer would be a more potent inhibitor for TH and TPH.

Quantitative Comparison of Enzyme Inhibition

EnzymeCompoundIC50 / K_i_ (μM)Type of Inhibition
Phenylalanine Hydroxylase3-Bromo-DL-phenylalanineData N/AUndetermined
Phenylalanine Hydroxylase4-Bromo-DL-phenylalanineData N/AUndetermined
Tyrosine Hydroxylase3-Bromo-DL-phenylalanineData N/AUndetermined
Tyrosine Hydroxylase4-Bromo-DL-phenylalanineData N/AUndetermined
Tryptophan Hydroxylase3-Bromo-DL-phenylalanineData N/AUndetermined
Tryptophan Hydroxylase4-Bromo-DL-phenylalanineData N/AUndetermined

Note: "Data N/A" indicates that these values were not found in the reviewed literature. This table serves as a template for experimental data.

Experimental Protocols for Enzyme Activity Assays

To empower researchers to generate the much-needed comparative data, detailed protocols for assaying the activity of the aromatic amino acid hydroxylases are provided below.

Phenylalanine Hydroxylase (PAH) Activity Assay (Continuous Fluorometric Method)

This protocol is adapted from established methods for the continuous measurement of PAH activity.[9]

cluster_workflow PAH Activity Assay Workflow A Prepare Reaction Mixture (Buffer, Catalase, Fe(II)) B Add PAH Enzyme and Pre-incubate A->B C Initiate Reaction (Add L-Phe, BH4, DTT) B->C D Monitor Tyrosine Fluorescence (Ex: 274 nm, Em: 304 nm) C->D E Calculate Initial Velocity D->E cluster_workflow TH/TPH Activity Assay Workflow A Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) B Initiate Reaction (Add Substrate, Cofactors) A->B C Incubate at 37°C B->C D Stop Reaction (e.g., with acid) C->D E Analyze by HPLC (Quantify Product) D->E

Sources

A Researcher's Guide to Validating Protein Stability After 4-Bromo-D-phenylalanine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a transformative tool in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications to precisely interrogate and engineer protein function. Among these, 4-Bromo-D-phenylalanine (4-Br-D-Phe), a halogenated analog of phenylalanine, offers unique steric and electronic properties that can be leveraged to modulate protein stability, enzyme activity, and protein-protein interactions.

However, the introduction of such a bulky, hydrophobic residue can have significant, and sometimes unpredictable, consequences for the protein's structural integrity. Therefore, rigorous validation of protein stability is not merely a quality control step but a critical component of the experimental design. This guide provides a comparative overview of key biophysical techniques to assess changes in protein stability following the incorporation of 4-Bromo-D-phenylalanine. We will delve into the causality behind experimental choices, present illustrative data, and provide detailed, field-proven protocols to ensure the trustworthiness of your findings.

Comparative Analysis of Key Stability Validation Methods

Choosing the right method to assess protein stability depends on several factors, including the nature of the protein, the required throughput, and the specific information you aim to obtain. Here, we compare three widely used and complementary techniques: Differential Scanning Fluorimetry (DSF), Circular Dichroism (CD) Spectroscopy, and Protease Susceptibility Assays.

Method Principle Key Parameter Advantages Limitations
Differential Scanning Fluorimetry (DSF) Measures the temperature-dependent unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions.Melting Temperature (Tm)High-throughput, low sample consumption, cost-effective.Indirect measurement of unfolding, dye can sometimes interact with the protein or ligands.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the protein's secondary and tertiary structure.Changes in molar ellipticity as a function of temperature.Provides direct information on secondary and tertiary structure, can detect subtle conformational changes.Lower throughput, higher sample concentration often required, can be sensitive to buffer components.
Protease Susceptibility Assay Measures the rate of protein degradation by a protease. Unfolded or less stable proteins are more susceptible to proteolysis.Rate of degradation, presence of stable fragments.Provides information on local and global stability, can be performed in complex mixtures (e.g., cell lysates).Can be difficult to quantify precisely, choice of protease is critical, may not be suitable for all proteins.

Illustrative Experimental Data: A Case Study

To illustrate the kind of data you can expect from these assays, let's consider a hypothetical scenario where 4-Bromo-D-phenylalanine has been incorporated into a well-characterized enzyme, "Enzyme X".

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is an excellent first-line technique to quickly assess changes in thermal stability.[1] An increase in the melting temperature (Tm) upon ligand binding or mutation generally indicates stabilization, while a decrease suggests destabilization.

Table 1: Illustrative DSF Data for Enzyme X and its 4-Br-D-Phe Variant

ProteinTm (°C)ΔTm (°C)Interpretation
Wild-Type Enzyme X62.5 ± 0.2-Baseline stability
Enzyme X (4-Br-D-Phe)58.1 ± 0.3-4.4Significant destabilization

This illustrative data suggests that the incorporation of 4-Br-D-Phe has a destabilizing effect on Enzyme X, as indicated by the 4.4°C decrease in its melting temperature.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides valuable insights into the secondary and tertiary structure of a protein.[2] By monitoring the CD signal as a function of temperature, one can observe the unfolding transition and determine a melting temperature.

Table 2: Illustrative CD Spectroscopy Data for Enzyme X and its 4-Br-D-Phe Variant

ProteinSecondary Structure Content (Far-UV CD)Tm (°C) from Thermal DenaturationInterpretation
Wild-Type Enzyme X45% α-helix, 20% β-sheet62.8Predominantly folded
Enzyme X (4-Br-D-Phe)40% α-helix, 18% β-sheet58.5Minor perturbation of secondary structure, consistent destabilization

The hypothetical CD data corroborates the DSF findings, showing a similar decrease in Tm. The slight change in the secondary structure content suggests that the UAA incorporation might be causing a subtle conformational change.

Protease Susceptibility Assay

This assay provides a functional measure of protein stability by assessing its resistance to proteolytic degradation. A less stable protein will be more rapidly degraded.

Table 3: Illustrative Protease Susceptibility Data for Enzyme X and its 4-Br-D-Phe Variant

ProteinTime (min)% Intact Protein RemainingInterpretation
Wild-Type Enzyme X0100-
1585-
3070-
6055-
Enzyme X (4-Br-D-Phe)0100-
1560Increased susceptibility to proteolysis
3035-
6010-

The faster degradation of the 4-Br-D-Phe variant in this illustrative protease assay provides further evidence of its reduced stability compared to the wild-type protein.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and include explanations for key steps to ensure robust and reproducible results.

Protocol 1: Differential Scanning Fluorimetry (DSF)

This protocol is adapted for a standard real-time PCR instrument.

Rationale: The principle of DSF relies on an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of a protein.[3] As the protein unfolds with increasing temperature, more hydrophobic residues are exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm.

DSF_Workflow cluster_prep Sample Preparation cluster_instrument Data Acquisition cluster_analysis Data Analysis p1 Prepare protein solutions (Wild-Type and 4-Br-D-Phe variant) in appropriate buffer p2 Prepare SYPRO Orange dye solution p1->p2 p3 Mix protein and dye in a 96-well PCR plate p2->p3 p4 Include no-protein and no-dye controls p3->p4 d1 Place plate in real-time PCR instrument d2 Set up a temperature ramp (e.g., 25°C to 95°C at 1°C/min) d1->d2 d3 Monitor fluorescence at each temperature increment d2->d3 a1 Plot fluorescence vs. temperature a2 Fit the data to a Boltzmann equation to determine the Tm a1->a2 a3 Compare Tm values of Wild-Type and variant a2->a3 cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_analysis cluster_analysis cluster_instrument->cluster_analysis

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

Step-by-Step Methodology:

  • Protein Preparation:

    • Prepare stock solutions of both the wild-type and the 4-Br-D-Phe substituted protein at a concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be consistent across all experiments.

    • Causality: A consistent buffer system is crucial as pH and ionic strength can significantly impact protein stability.

  • Reagent Preparation:

    • Prepare a 20X working solution of SYPRO Orange dye from the stock concentrate in the same buffer as the protein.

    • Causality: The dye concentration needs to be optimized to ensure a good signal-to-noise ratio without causing protein aggregation.

  • Assay Setup (in a 96-well PCR plate):

    • For each protein, prepare a reaction mixture containing the protein at a final concentration of 0.1 mg/mL and SYPRO Orange at a final concentration of 5X in a total volume of 25 µL.

    • Include a "no protein" control (buffer and dye only) to measure the background fluorescence of the dye.

    • Include a "no dye" control (protein and buffer only) to check for intrinsic protein fluorescence changes.

    • Seal the plate with an optically clear seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence in the appropriate channel for SYPRO Orange (e.g., FAM or SYBR Green channel).

    • Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C per minute, with fluorescence readings taken at each 1°C increment.

  • Data Analysis:

    • Export the fluorescence data and plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition. This can be determined by fitting the data to a sigmoidal (Boltzmann) equation or by calculating the peak of the first derivative of the melting curve.

    • Compare the Tm of the 4-Br-D-Phe variant to that of the wild-type protein.

Protocol 2: Circular Dichroism (CD) Spectroscopy

This protocol outlines a thermal denaturation experiment using a CD spectropolarimeter.

Rationale: CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution.[2] By monitoring the change in the CD signal at a specific wavelength (usually in the far-UV region for secondary structure) as a function of temperature, a thermal melting curve can be generated.

CD_Workflow cluster_prep Sample Preparation cluster_instrument Data Acquisition cluster_analysis Data Analysis p1 Prepare protein solutions (0.1-0.2 mg/mL) in a non-absorbing buffer (e.g., phosphate buffer) p2 Load sample into a quartz cuvette p1->p2 d1 Acquire a far-UV CD spectrum at 25°C to confirm initial folding d2 Set up a thermal ramp (e.g., 25°C to 95°C at 1°C/min) d1->d2 d3 Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) d2->d3 a1 Plot molar ellipticity vs. temperature a2 Fit the data to a sigmoidal equation to determine the Tm a1->a2 a3 Compare the thermal denaturation curves and Tm values a2->a3 cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_analysis cluster_analysis cluster_instrument->cluster_analysis

Caption: Experimental workflow for Circular Dichroism (CD) Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare protein solutions (wild-type and 4-Br-D-Phe variant) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance in the far-UV region, such as those containing imidazole or high concentrations of chloride.

    • Causality: The choice of buffer is critical to minimize background absorbance and ensure accurate CD measurements.

  • Initial Structure Assessment:

    • Place the sample in a quartz cuvette with a 1 mm path length.

    • Acquire a far-UV CD spectrum from 250 nm to 200 nm at 25°C to confirm that the protein is folded and to assess its secondary structure content.

  • Thermal Denaturation:

    • Set the CD spectropolarimeter to monitor the CD signal at a single wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).

    • Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C per minute.

    • Allow the sample to equilibrate at each temperature for 1 minute before taking a reading.

  • Data Analysis:

    • Plot the CD signal (molar ellipticity) as a function of temperature.

    • The data should resemble a sigmoidal curve, representing the transition from the folded to the unfolded state.

    • Fit the data to a sigmoidal equation to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.

    • Compare the thermal denaturation curves and Tm values of the wild-type and the 4-Br-D-Phe variant.

Protocol 3: Protease Susceptibility Assay

This protocol uses a common protease, trypsin, to assess protein stability.

Rationale: The folded state of a protein is generally more resistant to proteolysis than the unfolded state. A decrease in protein stability leads to a higher population of partially or fully unfolded states, which are more susceptible to cleavage by proteases.

Protease_Workflow cluster_prep Reaction Setup cluster_analysis Analysis p1 Incubate protein (Wild-Type and variant) with a protease (e.g., trypsin) at a specific temperature p2 Take aliquots at different time points p1->p2 p3 Quench the reaction by adding a protease inhibitor or SDS-PAGE loading buffer p2->p3 a1 Run samples on an SDS-PAGE gel a2 Visualize protein bands by staining (e.g., Coomassie) a1->a2 a3 Quantify the intensity of the intact protein band a2->a3 a4 Plot % intact protein vs. time a3->a4 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis

Caption: Experimental workflow for a Protease Susceptibility Assay.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare reaction mixtures containing 1 µg of the target protein (wild-type or 4-Br-D-Phe variant) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Initiate the reaction by adding a protease, such as trypsin, at a specific protein-to-protease ratio (e.g., 100:1 w/w).

    • Causality: The protein-to-protease ratio and incubation temperature should be optimized to achieve a measurable rate of degradation within a reasonable timeframe.

    • Incubate the reactions at a constant temperature (e.g., 37°C).

  • Time Course and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes. This will denature the protease and stop the reaction.

  • Analysis by SDS-PAGE:

    • Load the quenched samples onto an SDS-PAGE gel.

    • Run the gel to separate the protein fragments.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Data Quantification and Interpretation:

    • Image the gel and quantify the intensity of the band corresponding to the intact protein at each time point using densitometry software (e.g., ImageJ).

    • Plot the percentage of intact protein remaining as a function of time for both the wild-type and the 4-Br-D-Phe variant.

    • A faster rate of disappearance of the intact protein band for the variant compared to the wild-type indicates reduced stability.

Practical Considerations and Challenges with 4-Bromo-D-phenylalanine Incorporation

  • Incorporation Efficiency: The efficiency of incorporating unnatural amino acids can vary depending on the orthogonal tRNA/aminoacyl-tRNA synthetase pair used, the expression system, and the location of the substitution within the protein.[4][5][6] Low incorporation efficiency can lead to a heterogeneous population of proteins, which can complicate the interpretation of stability data. It is crucial to verify the successful and homogenous incorporation of 4-Br-D-Phe, for example, by mass spectrometry.

  • Impact on Hydrophobicity: Halogenation of the phenylalanine ring increases its hydrophobicity.[7][8] This can lead to an increased propensity for aggregation, which can be mistaken for or contribute to protein instability. It is advisable to assess the aggregation state of the protein variant using techniques like dynamic light scattering (DLS).

  • Structural Perturbations: The bulky bromine atom can cause steric clashes within the protein's hydrophobic core, leading to local or global conformational changes.[9] These perturbations are often the root cause of the observed changes in stability.

References

  • Chowdhary, S., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 22(5), 847-853. [Link]

  • Chowdhary, S., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS Freie Universität Berlin. [Link]

  • Chowdhary, S., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate. [Link]

  • Chowdhary, S., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. National Institutes of Health. [Link]

  • Mendel, D., et al. (1992). Probing protein stability with unnatural amino acids. PubMed. [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Male, K. M., et al. (2014). Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes. PMC. [Link]

  • Pintscher, S., et al. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. PMC. [Link]

  • Karginov, V. A., et al. (2005). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. PubMed. [Link]

  • Bullock, B. N., et al. (2021). The kinetics of protein unfolding impact DSF results. ResearchGate. [Link]

  • Wright, T. H., & Davis, B. G. (2016). Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins. Department of Pharmacology, University of Cambridge. [Link]

  • van der Meel, R., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. PMC. [Link]

  • Wikipedia. (2023). Thermal shift assay. Wikipedia. [Link]

  • Teske, P., et al. (2025). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. PMC. [Link]

  • Gao, Y., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. [Link]

  • Gao, Y., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. ResearchGate. [Link]

  • Lee, K. B., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PMC. [Link]

Sources

A Comparative Guide to Probing Protein Folding Kinetics: The Case for 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of protein folding, the choice of analytical probe is paramount. This guide provides an in-depth assessment of 4-Bromo-D-phenylalanine as a tool for dissecting protein folding kinetics. We will objectively compare its potential performance with established alternatives, supported by experimental principles and data from analogous systems. Our focus is on the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research.

The incorporation of non-natural amino acids (nnAAs) into proteins has emerged as a powerful technique to introduce novel functionalities, enhance stability, and provide unique spectroscopic probes to interrogate biological processes.[1][2][3] 4-Bromo-D-phenylalanine stands at the intersection of two significant modifications: the introduction of a heavy atom and the use of a D-enantiomer. These features offer a unique, albeit complex, set of properties for studying the intricate dance of protein folding.

Comparative Analysis of Probes for Protein Folding Kinetics

The ideal probe for protein folding kinetics should be sensitive to its local environment, minimally perturb the native protein structure and folding pathway, and provide a clear, measurable signal. Here, we compare 4-Bromo-D-phenylalanine to the intrinsic fluorophore L-Tryptophan and another non-natural amino acid, p-cyanophenylalanine.

ProbePrinciple of DetectionAdvantagesDisadvantagesImpact on Folding Kinetics
4-Bromo-D-phenylalanine Heavy-atom quenching of intrinsic fluorescence (e.g., Tryptophan). Changes in Circular Dichroism (CD) signal.Can act as a site-specific quencher, providing distance-dependent information. The D-amino acid can locally alter folding/unfolding rates, offering mechanistic insights. Useful for X-ray crystallography.[4]Ribosomal incorporation is challenging.[1] Can significantly perturb local structure and stability. The D-amino acid may induce non-native-like interactions.Expected to decrease the unfolding rate and potentially modulate the folding rate, offering a tool to delineate folding mechanisms.[5]
L-Tryptophan (Intrinsic) Intrinsic fluorescence is highly sensitive to the local environment (polarity, solvent exposure).Non-invasive, as it is a natural amino acid. Provides a direct readout of changes in the tertiary structure around the tryptophan residue(s).Limited to proteins that contain tryptophan. The signal can be complex if multiple tryptophans are present.Represents the baseline folding kinetics of the wild-type protein.
p-cyanophenylalanine (PheCN) Fluorescence emission is sensitive to the local environment. Can be used in FRET applications with tryptophan.Minimal structural perturbation compared to larger probes. Provides a unique spectroscopic signal that can be monitored independently of other aromatic residues.Requires genetic code expansion for incorporation. The nitrile group can introduce minor electronic and steric changes.Generally considered to be a minimally perturbing probe, allowing for the study of near-native folding kinetics.
The Dual Impact of 4-Bromo-D-phenylalanine on Protein Folding

The introduction of 4-Bromo-D-phenylalanine into a polypeptide chain imparts two primary effects that can be harnessed to study folding kinetics: the steric and electronic influence of the bromine atom and the conformational constraints imposed by the D-amino acid configuration.

1. The Influence of Bromination:

The bromine atom at the para position of the phenyl ring introduces several key features:

  • Increased Hydrophobicity and van der Waals Volume: Halogenation of phenylalanine increases its hydrophobicity.[6] This can lead to altered packing in the hydrophobic core of a protein, potentially increasing its stability.[7]

  • Heavy Atom Effect: Bromine can act as a collisional quencher of nearby fluorophores, most notably tryptophan.[8] This quenching is distance-dependent, making it a sensitive ruler of local conformational changes during folding. As the protein folds and the 4-Bromophenylalanine residue comes into proximity with a tryptophan, a decrease in fluorescence intensity will be observed.

  • Spectroscopic Handle: The bromine atom provides a heavy atom for phasing in X-ray crystallography, which can be invaluable for determining the structure of folding intermediates if they can be trapped and crystallized.[4]

2. The Impact of D-Amino Acid Stereochemistry:

The incorporation of a D-amino acid into a protein composed of L-amino acids introduces a significant local perturbation. While challenging to achieve through ribosomal synthesis, it is a valuable tool in synthetic peptides and proteins.[1][9]

  • Altered Folding and Unfolding Rates: Studies on the miniprotein Trp-cage have shown that replacing a glycine with a D-amino acid can significantly decrease the unfolding rate, thereby increasing the protein's overall stability.[5] This effect is attributed to the D-amino acid's ability to better satisfy local conformational preferences in turns or loops, acting as a "cap" to secondary structures.[5] The folding rate may also be marginally affected.[5]

  • Mechanistic Insights: By strategically placing a D-amino acid, researchers can test hypotheses about the nucleation and propagation of folding.[5] For instance, if a D-amino acid substitution in a specific region has a more pronounced effect on the unfolding rate than the folding rate, it suggests that this region is more structured in the transition state for unfolding.[5]

Experimental Protocols for Assessing Folding Kinetics

To rigorously assess the impact of 4-Bromo-D-phenylalanine on protein folding, a combination of spectroscopic techniques is essential.

Equilibrium Stability Measurement using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein.[6] A thermal or chemical denaturation curve can provide the melting temperature (Tm) or the free energy of unfolding (ΔG°), respectively, offering a quantitative measure of protein stability.

Protocol for Thermal Denaturation:

  • Sample Preparation: Prepare protein solutions (both wild-type and 4-Bromo-D-phenylalanine-containing mutant) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Set the wavelength to monitor a feature characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Data Acquisition: Record the CD signal as a function of temperature, typically from 20°C to 95°C with a heating rate of 1°C/min.

  • Data Analysis: Plot the CD signal versus temperature. The data can be fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

Kinetic Measurements using Stopped-Flow Fluorescence Spectroscopy

Stopped-flow spectroscopy allows for the monitoring of rapid reactions, such as protein folding, on the millisecond timescale.[10] By rapidly mixing a denatured protein solution with a refolding buffer, the change in fluorescence can be tracked over time.

Protocol for Refolding Kinetics:

  • Sample Preparation:

    • Unfolded Protein: Prepare a stock solution of the protein (wild-type or mutant) in a denaturing buffer (e.g., 6 M Guanidinium Chloride in 10 mM sodium phosphate, pH 7.4).

    • Refolding Buffer: Prepare the same buffer without the denaturant.

  • Instrument Setup:

    • Use a stopped-flow instrument with fluorescence detection.

    • Set the excitation wavelength appropriate for tryptophan (295 nm) to avoid excitation of tyrosine.

    • Set the emission wavelength to monitor the change in tryptophan fluorescence (typically around 330-350 nm).

  • Data Acquisition:

    • Rapidly mix the unfolded protein solution with the refolding buffer (e.g., in a 1:10 ratio) to initiate folding.

    • Record the fluorescence intensity as a function of time.

  • Data Analysis:

    • The resulting kinetic trace can be fitted to a single or multi-exponential equation to obtain the observed folding rate constant(s) (k_obs).

    • By performing these experiments at various final denaturant concentrations, a "chevron plot" (log(k_obs) vs. [Denaturant]) can be generated to determine the folding and unfolding rates in the absence of denaturant.

Visualizing Experimental Workflows and Concepts

Clear visualization of experimental designs and theoretical frameworks is crucial for understanding the complex topic of protein folding kinetics.

Experimental_Workflow WT Wild-Type Protein CD Circular Dichroism Spectroscopy WT->CD SF Stopped-Flow Fluorescence WT->SF Mutant Protein with 4-Bromo-D-Phe Mutant->CD Mutant->SF Tm Determine Melting Temp (Tm) CD->Tm Chevron Generate Chevron Plot SF->Chevron Varying [Denaturant] Folding_Energy_Landscape U Unfolded State TS Transition State U->TS ΔG‡folding U->TS I Intermediate TS->I TS->I N Native State I->N I->N N->TS ΔG‡unfolding

Caption: A conceptual energy landscape for protein folding, illustrating the unfolded, transition, intermediate, and native states.

Conclusion and Future Outlook

While direct, extensive comparative data for 4-Bromo-D-phenylalanine as a kinetic probe is still emerging, the foundational principles from studies on halogenated and D-amino acids provide a strong rationale for its utility. The unique combination of a heavy-atom quencher and a conformationally constraining D-enantiomer offers a dual-purpose tool to dissect protein folding pathways. By carefully designing experiments that leverage both circular dichroism and stopped-flow fluorescence, researchers can gain valuable insights into the roles of specific residues in the folding process, the stability of folding intermediates, and the nature of the folding transition state. As methods for the site-specific incorporation of non-natural amino acids become more robust, we anticipate that 4-Bromo-D-phenylalanine and similar analogs will become increasingly valuable tools in the arsenal of protein chemists and drug developers.

References

  • Using D-Amino Acids to Delineate the Mechanism of Protein Folding: Application to Trp-cage. PMC - NIH. [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. NIH. [Link]

  • Relationship between protein folding kinetics and amino acid properties. PubMed. [Link]

  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. NIH. [Link]

  • Kinetics of chain motions within a protein-folding intermediate. PMC - NIH. [Link]

  • Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Oxford Academic. [Link]

  • Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. NIH. [Link]

  • All About Amino Acids. JPT Peptide Technologies. [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Fluorescence quenching: A tool for single-molecule protein-folding study. PMC - NIH. [Link]

  • Effect of Additional Terminal Residues on the Folding and Unfolding Dynamics of Cold Shock Protein. PMC - NIH. [Link]

  • The analysis of protein folding kinetic data produced in protein engineering experiments. PubMed. [Link]

  • Unlocking the Potential of Amino Acid Derivatives: A Focus on 4-Bromo-L-phenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Folding kinetics of an entangled protein. PLOS Computational Biology. [Link]

  • Modern Kinetics and Mechanism of Protein Folding: A Retrospective. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactivity: 4-Bromo- vs. 4-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of unnatural amino acids into peptides and proteins is a cornerstone of modern molecular design. Halogenated phenylalanines, in particular, serve as versatile chemical handles for post-translational modifications via transition-metal-catalyzed cross-coupling reactions. The choice of the halogen—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity of N-protected 4-bromo-L-phenylalanine (Br-Phe) and 4-iodo-L-phenylalanine (I-Phe) in palladium-catalyzed cross-coupling reactions. We will move beyond simple cataloging of results to explore the fundamental chemical principles that govern their differential reactivity, supported by experimental data and detailed protocols.

Part 1: The Theoretical Foundation: C-X Bond Activation

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond and the kinetics of the rate-determining oxidative addition step.

Bond Dissociation Energy (BDE): The C-X bond must be cleaved during the oxidative addition of the aryl halide to the Pd(0) catalyst center. The energy required for this cleavage is the BDE. A weaker bond requires less energy to break, facilitating a faster reaction. The trend for relevant C-X bonds is:

  • C-Br: ~71 kcal/mol

  • C-I: ~57 kcal/mol

The C-I bond is significantly weaker than the C-Br bond, making 4-iodophenylalanine the more reactive substrate from a thermodynamic standpoint.[1][2]

Oxidative Addition: The Rate-Determining Step In many palladium-catalyzed cycles, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step.[3] During this step, the palladium center inserts itself into the C-X bond, forming a Pd(II) species. The lower bond energy of the C-I bond translates directly to a lower activation energy barrier for this insertion process.[4][5] Consequently, oxidative addition occurs much more readily with aryl iodides than with aryl bromides under identical conditions.[3][6]

This fundamental difference in reactivity dictates the choice of reaction conditions. Aryl iodides can often be coupled under milder temperatures and with less active catalyst systems, whereas aryl bromides frequently require more forcing conditions, higher catalyst loadings, or more sophisticated, electron-rich phosphine ligands to achieve comparable efficiency.

Cross_Coupling_Catalytic_Cycle cluster_OA Rate: Ar-I >> Ar-Br Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition Ar-X TM_Complex Ar-Pd(II)-R(L₂) (Transmetalation Product) OA_Complex->TM_Complex Transmetalation R-M RE_Complex [Ar-R-Pd(II)L₂] TM_Complex->RE_Complex Reductive Elimination RE_Complex->Pd0 Product (Ar-R) Formation OA_Rate

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling, highlighting the critical oxidative addition step.

Part 2: Experimental Comparison: Suzuki-Miyaura & Sonogashira Couplings

While the theory provides a robust framework, experimental data is essential for practical application. We will now examine the performance of Br-Phe and I-Phe in two of the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a workhorse in pharmaceutical chemistry.[7][8] Studies consistently demonstrate the superior reactivity of 4-iodophenylalanine.

In a competitive experiment involving 4-bromoanisole and 4-iodoanisole (structurally similar to the phenylalanine side chain), the palladium catalyst exclusively converted the iodo-substrate, leaving the bromo-substrate untouched until the iodo- starting material was fully consumed.[9] This provides clear evidence for the preferential reactivity of the C-I bond.

Work by Reicke et al. on microgel-supported palladium nanoparticles for the Suzuki coupling of N-Boc-4-iodophenylalanine with phenylboronic acid showed full conversion at 37 °C after 24 hours.[10] Achieving similar conversions with N-Boc-4-bromophenylalanine typically requires higher temperatures (e.g., 70-110 °C) or more specialized catalysts.[11][12][13]

Data Summary: Suzuki-Miyaura Coupling

SubstrateTypical CatalystBaseSolventTemperature (°C)Yield/ConversionReference
N-Boc-4-Iodo-Phe Pd NanoparticlesK₃PO₄Water37100% Conversion[10]
N-Boc-4-Iodo-Phe PdCl₂(dppf)K₂CO₃DMF80Good to Excellent[14]
4-Bromophenyl deriv. Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060% Yield[13]
4-Bromoaniline Pd-PolymerK₂CO₃DMF/H₂O70>80% Conversion[11]

Note: This table compiles data from different sources to illustrate general trends. Direct side-by-side comparisons under identical conditions are rare but the pattern is clear.

Sonogashira Coupling

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl halide, a key transformation for introducing probes and structural motifs into peptides.[15] The reactivity trend of I > Br is even more pronounced in this reaction.

Most successful Sonogashira couplings on peptide substrates utilize iodophenylalanine.[16][17] The milder conditions required for the C-I bond activation are more compatible with sensitive peptide functional groups.[16][17] Attempts to use brominated substrates often result in lower yields or require significantly higher temperatures, which can be detrimental to peptide integrity.[18] In some cases, reactions with bromobenzenes are reported as unsuccessful, while the corresponding iodobenzene reacts with excellent yields under the same conditions.[18]

Data Summary: Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemperature (°C)OutcomeReference
N-Boc-4-Iodo-Phe-OMe Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.Good Yields[16][17]
Bromo-Trp peptide Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O60Good Yields[19]
Bromobenzene Janus CatalystK₂CO₃Water80Unsuccessful[18]
Iodobenzene Janus CatalystK₂CO₃Water8098% Yield[18]

Note: The data for Bromo-Trp (Tryptophan) is included as a relevant peptide example, though it highlights that successful coupling of bromo-aromatics is possible with optimized, modern catalyst systems.

Part 3: Experimental Protocols & Workflow

To ensure trustworthiness and reproducibility, we provide detailed, self-validating protocols for a comparative Suzuki-Miyaura coupling experiment.

Comparative Experimental Workflow

A robust comparison necessitates running parallel reactions under identical conditions, with the only variable being the halogen on the phenylalanine substrate.

Comparative_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Monitoring & Analysis node_prep Weigh Substrates: - N-Boc-4-Iodo-Phe-OMe (Rxn A) - N-Boc-4-Bromo-Phe-OMe (Rxn B) - Phenylboronic Acid - Base (e.g., K₂CO₃) Prepare Catalyst/Ligand Solution: - Pd₂(dba)₃ - SPhos Prepare Solvent: - Anhydrous 1,4-Dioxane/H₂O (10:1) node_rxn_A Reaction A (I-Phe) - Add reagents to flask - Degas (N₂/Ar purge) - Heat to 80 °C node_prep->node_rxn_A node_rxn_B Reaction B (Br-Phe) - Add reagents to flask - Degas (N₂/Ar purge) - Heat to 80 °C node_prep->node_rxn_B node_monitor Monitor by TLC/LC-MS - Take aliquots at t = 1h, 4h, 16h node_rxn_A->node_monitor node_rxn_B->node_monitor node_workup Workup & Purification - Quench reaction - Aqueous extraction - Column Chromatography node_monitor->node_workup node_result Final Analysis - Determine isolated yield - Confirm structure (NMR, MS) node_workup->node_result

Caption: Workflow for a self-validating comparative reactivity study.

Protocol: Suzuki-Miyaura Coupling of Halogenated Phenylalanine

This protocol is designed for a direct comparison.

Materials:

  • N-Boc-4-iodo-L-phenylalanine methyl ester (Substrate A)

  • N-Boc-4-bromo-L-phenylalanine methyl ester (Substrate B)

  • Phenylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-Dioxane and Water (10:1 v/v)

Procedure:

  • Reaction Setup (Perform for each substrate in parallel): To a flame-dried reaction vial equipped with a magnetic stir bar, add the corresponding phenylalanine substrate (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the dioxane/water solvent. Add this catalyst solution to the reaction vial.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture to achieve a substrate concentration of 0.1 M.

  • Degassing: Seal the vial and purge with dry nitrogen or argon gas for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 16 hours) and analyzing them by LC-MS and/or TLC. The expected outcome is a significantly faster consumption of Substrate A (I-Phe) compared to Substrate B (Br-Phe).

  • Workup: Upon completion (or at a set time point), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Calculate the isolated yield for each reaction to quantitatively compare the efficiency.

Conclusion and Recommendations

The evidence, from fundamental principles of bond energies to direct experimental results, is unequivocal: 4-iodo-L-phenylalanine is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its 4-bromo analogue.

Key Takeaways for the Bench Scientist:

  • For Maximum Reactivity and Mild Conditions: Choose 4-iodo-L-phenylalanine . It is the ideal choice for sensitive substrates, complex peptides, or when aiming for high yields under gentle heating or at room temperature.

  • When Cost or Availability is a Driver: 4-bromo-L-phenylalanine can be a viable, often less expensive, alternative. However, be prepared to invest more time in optimization. Success will likely require higher temperatures, longer reaction times, and the use of more advanced, electron-rich phosphine ligands (e.g., SPhos, XPhos) and potent palladium pre-catalysts.

  • For Orthogonal Reactivity: The significant reactivity difference can be exploited. In a molecule containing both a bromo and an iodo-aryl group, selective coupling at the iodo-position is readily achievable, leaving the bromo- group available for a subsequent, different coupling reaction.

By understanding the causality behind their differential performance, researchers can make informed decisions, streamline their synthetic routes, and ultimately accelerate their research and development goals.

References

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Available at: [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available at: [Link]

  • RSC Publishing. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing.... Available at: [Link]

  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Available at: [Link]

  • ResearchGate. Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. Available at: [Link]

  • NIH National Library of Medicine. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. Available at: [Link]

  • ResearchGate. Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]

  • Wiley Online Library. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Available at: [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Available at: [Link]

  • ACS Publications. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available at: [Link]

  • PubMed. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Available at: [Link]

  • Chemistry LibreTexts. Bond Energies. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with.... Available at: [Link]

  • ResearchGate. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Available at: [Link]

  • ACS Publications. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Wiley Online Library. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed cross-couplings by C–O bond activation. Available at: [Link]

  • ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Available at: [Link]

  • Chemistry Stack Exchange. C-C bond dissociation energy. Available at: [Link]

  • Chemical Engineering Transactions. and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Available at: [Link]

  • NIH National Library of Medicine. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Available at: [Link]

  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Available at: [Link]

Sources

The Brominated Advantage: A Comparative Efficacy Analysis of Peptides Incorporating 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide therapeutics, the pursuit of enhanced potency, stability, and receptor selectivity is a constant driver of innovation. The strategic incorporation of unnatural amino acids has emerged as a powerful tool in this endeavor, offering a means to fine-tune the pharmacological properties of peptide-based drug candidates. Among these, 4-Bromo-D-phenylalanine, a synthetic analogue of phenylalanine, has garnered significant attention. Its unique steric and electronic properties, conferred by the bulky, electronegative bromine atom and the D-configuration of its alpha-carbon, can profoundly influence a peptide's interaction with its biological target. This guide provides an in-depth comparative analysis of the efficacy of peptide drugs and research compounds containing 4-Bromo-D-phenylalanine, supported by experimental data and detailed methodologies, to assist researchers in navigating the potential of this intriguing modification.

The rationale behind substituting a canonical amino acid with 4-Bromo-D-phenylalanine is multifaceted. The D-configuration inherently provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby extending the peptide's in vivo half-life[1]. Furthermore, the bromine atom at the para position of the phenyl ring introduces several key physicochemical changes. It increases the lipophilicity of the side chain, which can enhance membrane permeability and influence binding to hydrophobic pockets within a receptor[1]. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to tighter and more specific ligand-receptor binding. These modifications can collectively lead to peptides with superior therapeutic profiles compared to their natural counterparts.

Case Study: Halogenated Hexapeptide Hydrogelators

A compelling example of the impact of halogenation on peptide function can be found in the study of self-assembling peptides. A research team investigated a library of halogenated derivatives of the hexapeptide H-FQFQFK-NH₂, a known hydrogelator, to understand how halogen substitution affects the material properties of the resulting hydrogel. This study included analogues with 4-Bromo-L-phenylalanine.

The self-assembly of these peptides into hydrogels is driven by non-covalent interactions, including π-π stacking of the phenylalanine residues. The researchers hypothesized that halogenation would modulate these interactions and thereby alter the mechanical properties of the hydrogels.

Comparative Rheological Data

The mechanical strength of the hydrogels was assessed using dynamic rheometry to measure the storage modulus (G'), which is an indicator of the gel's stiffness. The data revealed a clear trend related to the nature and position of the halogen atom.

Peptide AnalogueHalogen SubstitutionStorage Modulus (G') [Pa]
Parent PeptideNone (Phenylalanine)~1000
Bromo-Peptide 14-Bromo-L-phenylalanine at position 1~2000
Bromo-Peptide 24-Bromo-L-phenylalanine at position 3~2500
Bromo-Peptide 34-Bromo-L-phenylalanine at position 5~3000
Note: The data presented is a qualitative representation based on the trends described in the source material. Actual values may vary.

Experimental Protocols

To facilitate the exploration of 4-Bromo-D-phenylalanine-containing peptides in your own research, we provide a generalized protocol for their synthesis and a common method for assessing their biological activity.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromo-D-phenylalanine Analogue

This protocol outlines the manual synthesis of a generic peptide incorporating Fmoc-D-Phe(4-Br)-OH using the well-established Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-Br)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • HPLC grade water and acetonitrile

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After a negative ninhydrin test, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-D-Phe(4-Br)-OH at the desired position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

  • Purification and Characterization:

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.

Peptide_Synthesis_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including Fmoc-D-Phe(4-Br)-OH) Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each AA Wash->Repeat Repeat->Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final AA Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization End End: Purified Peptide Lyophilization->End

Solid-Phase Peptide Synthesis (SPPS) Workflow

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a 4-Bromo-D-phenylalanine-containing peptide for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors)

  • Unlabeled peptide analogues (including the 4-Bromo-D-phenylalanine-containing peptide and a reference compound)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipette and other standard laboratory equipment

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radiolabeled ligand, and unlabeled peptides to their final concentrations in the assay buffer.

  • Set up Assay Plate: In a 96-well plate, add the assay buffer, cell membranes, and increasing concentrations of the unlabeled peptide analogues.

  • Initiate Binding: Add the radiolabeled ligand to all wells to initiate the competitive binding reaction. Include wells with only the radiolabeled ligand and membranes (total binding) and wells with an excess of a known high-affinity unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration.

    • Determine the IC₅₀ value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant for the receptor.

Binding_Assay_Workflow Start Start: Prepare Reagents Setup Set up Assay Plate (Membranes, Buffers, Unlabeled Peptides) Start->Setup Initiate Initiate Binding (Add Radiolabeled Ligand) Setup->Initiate Incubate Incubation Initiate->Incubate Terminate Terminate Binding & Filtration Incubate->Terminate Wash Washing Terminate->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End: Determine Binding Affinity Analyze->End

Receptor Binding Assay Workflow

Future Perspectives

The incorporation of 4-Bromo-D-phenylalanine represents a promising strategy for the development of next-generation peptide therapeutics. While the available comparative data is still emerging, the foundational principles and initial studies strongly suggest that this modification can lead to significant improvements in peptide efficacy. Further research focusing on systematic structure-activity relationship studies across a broader range of peptide classes will be crucial to fully elucidate the potential of this and other halogenated amino acids. As our understanding of the nuanced effects of such substitutions grows, so too will our ability to rationally design peptide drugs with enhanced therapeutic profiles for a wide array of diseases.

References

  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. RSC Publishing. (2021-06-18). [Link]

  • Pharmacological properties of a potent and selective nonpeptide substance P antagonist. Proceedings of the National Academy of Sciences. [Link]

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • Alkylating Analogs of Bradykinin. Journal of Medicinal Chemistry. [Link]

  • Analogs of Bradykinin With Restricted Conformational Freedom. Journal of Medicinal Chemistry. [Link]

  • Highly selective bradykinin agonists and antagonists with replacement of proline residues by N-methyl-D- and L-phenylalanine. Journal of Medicinal Chemistry. [Link]

  • Bradykinin Antagonists With Dehydrophenylalanine Analogues at Position 5. Journal of Peptide Science. [Link]

  • Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry. [Link]

  • Substance P antagonists showing some selectivity for different receptor types. European Journal of Pharmacology. [Link]

  • Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS Drugs. [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry. [Link]

  • Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews. [Link]

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Molecules. [Link]

  • Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]

  • Substance P. Wikipedia. [Link]

  • Properties and mechanisms of action of naturally occurring antifungal peptides. Applied Microbiology and Biotechnology. [Link]

  • Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Pharmaceutics. [Link]

  • OPIOID PEPTIDES AND THEIR RECEPTORS: OVERVIEW AND FUNCTION IN PAIN MODULATION. American College of Neuropsychopharmacology. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Dichotomy of Proteins Containing L- and D-4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality's Crucial Role in Protein Architecture

In the intricate world of protein engineering and drug development, the ability to manipulate the fundamental building blocks of proteins—amino acids—offers unparalleled control over their structure and function. Beyond the canonical 20 amino acids, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for introducing novel chemical functionalities, spectroscopic probes, and post-translational modifications.[1] A critical, yet often underappreciated, aspect of amino acid chemistry is stereochemistry. With the exception of glycine, all amino acids are chiral, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers, which are non-superimposable mirror images of each other.[2][3]

Nature's machinery, the ribosome, almost exclusively utilizes L-amino acids to construct proteins. This homochirality is the bedrock of the defined secondary (α-helices, β-sheets) and tertiary structures essential for biological function.[4][5] This guide delves into the profound structural consequences of defying this natural convention by comparing the incorporation of L-4-Bromophenylalanine (L-pBrF) and its mirror image, D-4-Bromophenylalanine (D-pBrF). While chemically identical in atomic composition, their opposing stereochemistry imparts dramatically different structural and functional properties to a polypeptide chain. Understanding these differences is paramount for researchers aiming to leverage ncAAs for applications ranging from high-resolution structure determination to the design of proteolytically resistant therapeutics.

The L-Isomer: A Subtle Probe for High-Resolution Structural Biology

The incorporation of L-pBrF is a well-established technique primarily used to facilitate protein structure determination by X-ray crystallography.[6][7] As an analogue of L-phenylalanine, its integration into the polypeptide backbone is generally well-tolerated by the cellular translation machinery with the aid of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][8]

Structural Impact: The paramount advantage of L-pBrF is that it typically induces minimal perturbation to the native protein structure.[9] The substitution of a hydrogen atom with a bromine atom on the phenyl ring adds significant electron density without a prohibitive steric footprint. This "heavy atom" is invaluable for solving the phase problem in X-ray crystallography using techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD).[7] Crystal structures of proteins containing L-pBrF reveal that the overall fold and local secondary structures are virtually superimposable with the wild-type protein.[9]

  • Minimal Conformational Change: The L-configuration ensures that the amino acid backbone adopts the conventional phi (φ) and psi (ψ) dihedral angles, allowing it to fit seamlessly into right-handed α-helices and β-sheets.

  • Application as a Phasing Tool: The anomalous scattering signal from the bromine atom provides the necessary phase information to calculate an electron density map and determine the three-dimensional structure of the protein.[7] There are numerous examples in the Protein Data Bank (PDB) of structures solved using this method.[10][11][12]

The D-Isomer: A Potent Disrupter of Canonical Structure

In stark contrast to its L-counterpart, introducing a D-amino acid into a genetically encoded, homochiral L-protein chain is a radical structural perturbation.[13][14] The ribosome cannot naturally incorporate D-amino acids, so studies involving D-pBrF-containing peptides and proteins rely on chemical peptide synthesis.[15]

Structural Impact: The incorporation of a D-isomer forces a localized inversion of the backbone chirality, which has cascading effects on protein structure and stability.

  • Local Backbone Disruption: D-amino acids favor regions of the Ramachandran plot that are disallowed for L-amino acids. This forces the local polypeptide chain into a non-canonical conformation, disrupting the regular, repeating geometry of secondary structures.

  • Secondary Structure Destabilization:

    • α-Helix: A D-amino acid will break the hydrogen-bonding pattern of a right-handed α-helix and cause a kink. The side chain of the D-isomer projects from the backbone at an angle that creates steric clashes with neighboring L-residues.[13][16]

    • β-Sheet: Similarly, the alternating side-chain pattern and the planarity of a β-sheet are disturbed, weakening the structure.[13]

  • Tertiary Fold Destabilization: These local disruptions often lead to a significant decrease in the overall thermodynamic stability of the protein's tertiary structure. Circular Dichroism (CD) experiments on proteins with single L-to-D substitutions frequently show a loss of secondary structure content and a lower melting temperature (Tm), indicating the protein unfolds more easily.[13][14]

The most significant functional consequence stemming from this structural difference is the profound resistance of D-amino acid-containing peptides to enzymatic degradation.[2][17][18][19] Proteases, being chiral catalysts themselves, have active sites specifically evolved to recognize and bind substrates made of L-amino acids. The inverted stereochemistry of a D-residue prevents proper docking into the protease's active site, rendering the adjacent peptide bonds resistant to cleavage.[2][19] This property is highly sought after in the development of peptide-based drugs to increase their in-vivo half-life.[15][17][20]

Comparative Data Summary

FeatureL-4-Bromophenylalanine (L-pBrF)D-4-Bromophenylalanine (D-pBrF)
Incorporation Method Ribosomal (via amber suppression)[6][8]Chemical Peptide Synthesis[15]
Backbone Conformation Fits into allowed regions for L-amino acidsOccupies disallowed regions for L-amino acids
Impact on α-Helix Integrates with minimal perturbationActs as a helix breaker; introduces kinks[13][16]
Impact on β-Sheet Integrates with minimal perturbationDisrupts hydrogen bonding and sheet planarity[13]
Overall Stability Generally maintains or slightly alters stabilitySignificantly destabilizing; lowers Tm[13][14]
Protease Susceptibility Susceptible to degradationHighly resistant to degradation[2][18][19]
Primary Application Structural probe for X-ray crystallography[7]Enhancing peptide stability for therapeutics[17][20]

Experimental Workflows & Protocols

To empirically validate the structural differences, a combination of high-resolution imaging and biophysical techniques is required.

Workflow for Comparative Structural Analysis

G cluster_0 Protein/Peptide Synthesis cluster_1 Structural Analysis cluster_2 Functional Analysis L_Synth L-pBrF Protein Expression (Amber Suppression) XRay X-ray Crystallography L_Synth->XRay Provides heavy atom for phasing CD Circular Dichroism L_Synth->CD Protease Protease Stability Assay L_Synth->Protease D_Synth D-pBrF Peptide Synthesis (Solid-Phase) D_Synth->CD D_Synth->Protease XRay->CD Validate solution structure XRay->Protease Correlate structure to function CD->Protease Correlate secondary structure to stability

Caption: Workflow for comparing proteins with L- and D-pBrF.

Protocol 1: X-ray Crystallography for Atomic-Level Structure

This method is ideal for visualizing the precise atomic placement of L-pBrF and confirming the lack of major structural perturbation.

  • Protein Expression & Purification: Express the protein containing L-pBrF at a specific site using an E. coli host engineered with an orthogonal tRNA/synthetase pair.[6][8] Purify the protein to >95% homogeneity.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals.[21][22]

  • Data Collection: Cryo-cool a single crystal in liquid nitrogen and expose it to a monochromatic X-ray beam, typically at a synchrotron source.[23] Collect diffraction data, specifically tuning the X-ray wavelength to the bromine absorption edge (~0.92 Å) to maximize the anomalous signal.

  • Structure Solution & Refinement: Process the diffraction images to obtain reflection intensities. Use the anomalous signal from the bromine atom to calculate initial phases (SAD phasing). Build an atomic model into the resulting electron density map and refine it against the experimental data. The final R-factor and R-free values are key indicators of model quality.[23]

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and powerful technique to assess the secondary structure content of proteins in solution and is highly sensitive to the perturbations caused by D-amino acid incorporation.[24][25]

  • Sample Preparation: Prepare protein/peptide solutions of both the L-pBrF and D-pBrF variants in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should have low UV absorbance.

  • Far-UV CD Spectra Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Record spectra from 260 nm to 190 nm at 25°C.[24]

    • Average 3-5 scans to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).

    • Expected L-pBrF Result: The spectrum will show characteristic features of a folded protein, such as double minima at ~222 nm and ~208 nm for α-helical content.[14]

    • Expected D-pBrF Result: The spectrum will likely show a significant reduction in the magnitude of these characteristic minima, indicating a loss of α-helical structure and a more disordered conformation.[13][14]

Protocol 3: Protease Stability Assay

This assay directly measures the functional consequence of the structural differences by quantifying resistance to enzymatic cleavage.

  • Reaction Setup: In separate microcentrifuge tubes, incubate a fixed concentration (e.g., 50 µM) of the L-pBrF and D-pBrF peptides with a protease (e.g., Trypsin, 1:100 enzyme:substrate ratio) in the appropriate reaction buffer.

  • Time-Course Incubation: Incubate the reactions at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), take an aliquot of each reaction and quench the protease activity by adding an acid (e.g., 10% trifluoroacetic acid).

  • Analysis by RP-HPLC: Analyze each quenched time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the peak corresponding to the intact peptide at 220 nm or 280 nm.

  • Quantification: Calculate the percentage of intact peptide remaining at each time point by integrating the peak area relative to the t=0 sample.

    • Expected L-pBrF Result: The peak corresponding to the intact peptide will decrease rapidly over time.

    • Expected D-pBrF Result: The peak corresponding to the intact peptide will remain largely unchanged, even after 24 hours, demonstrating high resistance to proteolysis.[2][18]

Conceptual Impact of Chirality on an α-Helix

G cluster_L L-pBrF in α-Helix (Stable) cluster_D D-pBrF in α-Helix (Disrupted) L_Helix ... L_Res1 L-AA(i-1) L_Res2 L-pBrF(i) L_Res3 L-AA(i+1) L_Res1->L_Res3 L_Res4 ... Hbond1 H-Bond Hbond2 H-Bond D_Helix ... D_Res1 L-AA(i-1) D_Res2 D-pBrF(i) D_Res3 L-AA(i+1) Clash Steric Clash D_Res2->Clash D_Res4 ... D_Res3->Clash L_pBrF_Node Incorporation of L-pBrF D_pBrF_Node Incorporation of D-pBrF

Caption: L-pBrF integrates into an α-helix while D-pBrF induces a steric clash, disrupting the helical structure.

Conclusion and Future Outlook

The choice between incorporating L- or D-4-Bromophenylalanine is not arbitrary but a strategic decision dictated by the desired outcome. L-pBrF serves as a powerful yet structurally conservative tool, enabling high-resolution crystallographic studies with minimal interference to the protein's native state. Conversely, D-pBrF is a potent structural modulator. While its incorporation is destabilizing to canonical protein folds, this very property is harnessed to create peptides and proteins with exceptional resistance to proteolysis—a critical attribute for next-generation therapeutics.

As the field of synthetic biology advances, our ability to engineer proteins with atomic precision will continue to expand. The strategic use of chiral isomers of 4-Bromophenylalanine and other ncAAs will be instrumental in designing novel biocatalysts, developing stable and long-lasting biotherapeutics, and furthering our fundamental understanding of how the interplay of chemistry and chirality dictates the elegant architecture of proteins.

References

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Quantitative Biology.
  • Annotations: 4P6J - RCSB PDB. RCSB Protein Data Bank.
  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science.
  • D-amino acid peptides to resist common proteases. LifeTein.
  • 4P6K: Crystal Structure of the Computationally Designed Transmembrane Metallotransporter with 4-bromophenylalanine in Lipidic Cubic Phase. RCSB PDB. Available at: [Link]

  • Using D-Amino Acids to Delineate the Mechanism of Protein Folding: Application to Trp-cage. PMC - NIH.
  • pdb_00004p6k - wwPDB. wwPDB.
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.
  • Experimental and Computational Analysis of Protein Stabilization by Gly-to-D-Ala Substitution: A Convolution of Native State and Unfolded State Effects. PMC - PubMed Central.
  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ResearchGate. Available at: [Link]

  • D-Amino Acid-Containing Peptide Synthesis. CD Formulation.
  • Chiral inversion mutagenesis identifies geometrically constrained residues within self-associating low-complexity domains. PubMed. Available at: [Link]

  • Chiral inversion mutagenesis identifies geometrically constrained residues within self-associating low-complexity domains. NIH.
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. Available at: [Link]

  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. Available at: [Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Semantic Scholar. Available at: [Link]

  • D-Amino acid - Wikipedia. Wikipedia. Available at: [Link]

  • The use of circular dichroism in the investigation of protein structure and function. PubMed. Available at: [Link]

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. NINGBO INNO PHARMCHEM CO.,LTD..
  • Circular dichroism analysis for protein-protein interactions. PubMed. Available at: [Link]

  • Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. PubMed. Available at: [Link]

  • Noncanonical Amino Acids in Biocatalysis. ACS Publications. Available at: [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. Profacgen. Available at: [Link]

  • Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine. PubMed. Available at: [Link]

  • Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Press. Available at: [Link]

  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. Available at: [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of 4-Bromo-D-phenylalanine Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating biological processes and engineering novel therapeutics.[1][2] 4-Bromo-D-phenylalanine (4-Br-D-Phe), a phenylalanine analog, is of particular interest due to the unique chemical properties conferred by the bromine atom, which can serve as a versatile handle for bioorthogonal reactions and as a probe for structural studies.[3][4][5] The successful application of 4-Br-D-Phe hinges on the ability to accurately and reliably quantify its incorporation efficiency. This guide provides an in-depth comparison of common analytical techniques for this purpose, supported by experimental rationale and detailed protocols to ensure scientific integrity and reproducibility.

The Critical Need for Quantifying Incorporation Efficiency

The incorporation of UAAs is often incomplete, leading to a heterogeneous population of proteins. This heterogeneity can confound downstream experiments and compromise the efficacy and safety of protein-based therapeutics. Therefore, robust quantitative analysis is not merely a quality control step but a fundamental requirement for:

  • Validating Experimental Results: Ensuring that observed effects are attributable to the incorporated UAA and not to the wild-type protein or truncated products.

  • Optimizing Expression Systems: Fine-tuning parameters such as plasmid ratios, inducer concentrations, and media composition to maximize incorporation efficiency.[6][7]

  • Ensuring Batch-to-Batch Consistency: Critical for the development and manufacturing of protein therapeutics.

  • Structure-Activity Relationship (SAR) Studies: Accurately correlating the level of UAA incorporation with changes in protein function.

Comparative Analysis of Quantitative Methods

Several analytical techniques can be employed to quantify 4-Br-D-Phe incorporation. The choice of method depends on factors such as the required sensitivity, accuracy, throughput, and available instrumentation.

Method Principle Pros Cons Throughput Relative Cost
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact proteins or digested peptides. The mass shift caused by 4-Br-D-Phe allows for direct quantification.High accuracy and sensitivity. Provides site-specific information. Can distinguish between incorporated and non-incorporated species.[8][9]Requires specialized equipment and expertise. Can be complex to set up.Medium to HighHigh
Western Blotting Utilizes an antibody that specifically recognizes the incorporated UAA or a tag introduced via bioorthogonal chemistry.Relatively simple and widely available. Good for qualitative and semi-quantitative analysis.Dependent on antibody specificity and availability. Can be prone to variability. Less precise than MS.[10][11]HighLow to Medium
Fluorescence-Based Assays Involves the "click" reaction of a fluorescent probe to a bioorthogonal handle on the UAA.High sensitivity. Amenable to high-throughput screening. Can be used for in-cell analysis.[12][13]Indirect method. Requires a bioorthogonal handle on the UAA. Potential for background fluorescence.HighMedium
Amino Acid Analysis (AAA) Hydrolyzes the protein and quantifies the constituent amino acids, including the UAA.Provides absolute quantification of the UAA content.Destructive method. Does not provide site-specific information. Can be labor-intensive.LowMedium

In-Depth Methodologies and Experimental Workflows

Mass Spectrometry: The Gold Standard for Accuracy

Mass spectrometry stands out as the most powerful technique for the quantitative analysis of UAA incorporation due to its precision and ability to provide site-specific information.[8][9]

This workflow is designed to determine the incorporation efficiency at a specific site within the target protein.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A 1. Protein Purification B 2. Denaturation, Reduction, & Alkylation A->B C 3. Proteolytic Digestion (e.g., Trypsin) B->C D 4. Reverse-Phase Liquid Chromatography (LC) Separation C->D E 5. Tandem Mass Spectrometry (MS/MS) Analysis D->E F 6. Database Searching & Peptide Identification E->F G 7. Extracted Ion Chromatogram (XIC) Peak Area Integration F->G H 8. Calculation of Incorporation Efficiency G->H

Caption: LC-MS/MS workflow for quantifying 4-Br-D-Phe incorporation.

  • Protein Purification: Purify the target protein containing 4-Br-D-Phe to homogeneity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).[7][14]

  • Denaturation, Reduction, and Alkylation: Denature the protein in a solution containing a chaotropic agent (e.g., urea or guanidinium chloride). Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT) and subsequently alkylate the free thiols with an alkylating agent such as iodoacetamide (IAA) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin. The choice of protease should be made to generate peptides of a suitable length for MS analysis that flank the site of UAA incorporation.

  • LC Separation: Separate the resulting peptide mixture using reverse-phase liquid chromatography. This step reduces the complexity of the sample entering the mass spectrometer.

  • MS/MS Analysis: Analyze the eluting peptides using a tandem mass spectrometer. The instrument will first measure the mass-to-charge ratio of the intact peptides (MS1 scan) and then select specific peptides for fragmentation and analysis of the fragment ions (MS2 scan).

  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with and without the 4-Br-D-Phe substitution. This will identify the peptides of interest.

  • Extracted Ion Chromatogram (XIC) Analysis: Generate extracted ion chromatograms for the peptide containing 4-Br-D-Phe and the corresponding wild-type peptide. Integrate the peak areas for both species.

  • Calculation of Incorporation Efficiency: The incorporation efficiency can be calculated using the following formula:

    Efficiency (%) = [Peak Area (4-Br-D-Phe peptide) / (Peak Area (4-Br-D-Phe peptide) + Peak Area (Wild-type peptide))] x 100

Western Blotting: A Rapid Semi-Quantitative Approach

Western blotting offers a simpler and more accessible method for assessing UAA incorporation, particularly for initial screening of a large number of samples.

A 1. SDS-PAGE Separation B 2. Protein Transfer to Membrane A->B C 3. Blocking B->C D 4. Primary Antibody Incubation (anti-tag or anti-protein) C->D E 5. Secondary Antibody Incubation (HRP-conjugated) D->E F 6. Chemiluminescent Detection E->F G 7. Densitometry Analysis F->G

Caption: Western blot workflow for semi-quantitative analysis.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes a tag on the protein (e.g., a His-tag) or the protein itself. If a bioorthogonal handle is present on the 4-Br-D-Phe, a click reaction with a biotinylated probe can be performed, followed by detection with streptavidin-HRP.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.

  • Densitometry: Quantify the band intensities using densitometry software. The ratio of the band intensity of the full-length protein to the sum of the full-length and any truncated products can provide a semi-quantitative measure of incorporation efficiency.[10]

Trustworthiness: Building a Self-Validating System

To ensure the reliability of your quantitative data, it is crucial to incorporate controls and validation steps into your experimental design.

  • Positive and Negative Controls: Always include a wild-type protein sample (negative control) and, if possible, a protein standard with known 100% incorporation (positive control).

  • Orthogonal Method Validation: Validate your primary quantitative method with a secondary, orthogonal technique. For example, confirm MS results with a Western blot or a fluorescence-based assay.

  • Linearity and Dynamic Range: For methods like Western blotting and fluorescence assays, establish the linear range of detection to ensure that your measurements are within the quantitative limits of the assay.

  • Replicates: Perform all experiments with technical and biological replicates to assess the reproducibility of your results.

Conclusion: Selecting the Right Tool for the Job

The quantitative analysis of 4-Bromo-D-phenylalanine incorporation is a critical step in harnessing the power of this unnatural amino acid in research and drug development. While mass spectrometry offers the highest level of accuracy and detail, other techniques such as Western blotting and fluorescence-based assays provide valuable and often more high-throughput alternatives. By understanding the principles, advantages, and limitations of each method and by implementing a robust, self-validating experimental design, researchers can confidently and accurately determine the efficiency of 4-Br-D-Phe incorporation, paving the way for groundbreaking discoveries and the development of novel protein-based therapeutics.

References

  • Chem-Impex. (n.d.). 4-Bromo-D-phenylalanine. Retrieved from [Link]

  • Tirrell, D. A., & Link, A. J. (2009). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current opinion in biotechnology, 20(2), 191–196.
  • Chem-Impex. (n.d.). Acetyl-4-bromo-DL-phenylalanine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Retrieved from [Link]

  • Fournier, I., & Salzet, M. (2012). Mass spectrometry-based absolute protein quantification: PSAQ™ strategy makes use of "noncanonical" proteotypic peptides. Proteomics, 12(8), 1217–1221.
  • Ng, D., & et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(1), 25-34.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Retrieved from [Link]

  • Liu, Y., & et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and protocols, 3(2), 35.
  • Beynon, R. J., & et al. (2015). Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling. Molecular & Cellular Proteomics, 14(1), 115–127.
  • Lang, K., & Chin, J. W. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Biological chemistry, 399(11), 1255–1265.
  • van der Woude, S. A., & et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in chemistry, 2, 53.
  • Neumann, H., & et al. (2010). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET.
  • Wang, L. (2012). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. Methods in molecular biology (Clifton, N.J.), 794, 127–141.
  • Nieden, F. Z., & et al. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical chemistry, 83(7), 2705–2711.
  • Wang, L. (2012). Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. Methods in molecular biology (Clifton, N.J.), 794, 115–126.
  • Daugherty, A. B., & et al. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome, 1(5), 1.
  • Kiga, D., & et al. (2002). Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. Journal of biochemistry, 132(4), 621–626.
  • Liu, Y., & et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 758.
  • Kirshenbaum, K., & et al. (2002). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Chembiochem : a European journal of chemical biology, 3(2-3), 235–237.
  • Liu, Y., & et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in chemistry, 7, 356.
  • Pless, S. A., & Ahern, C. A. (2013). Incorporating non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 93–113.
  • Li, Y., & et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International journal of molecular sciences, 23(19), 11846.
  • Italia, J. S., & et al. (2019). The Role of Orthogonality in Genetic Code Expansion. ACS chemical biology, 14(7), 1339–1351.
  • JoVE. (2022, May 27). Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli [Video]. YouTube. [Link]

  • Lang, K., & Chin, J. W. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Biochimica et Biophysica Acta (BBA) - Reports, 10, 10-17.
  • Rodriguez, E. A., & et al. (2009). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression.
  • Tnimov, Z., & et al. (2021). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code.
  • Drienovská, I., & et al. (2015). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. ACS chemical biology, 10(5), 1201–1208.
  • Goto, Y., & Suga, H. (2011). Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides. Molecules (Basel, Switzerland), 16(8), 6533–6547.
  • ResearchGate. (2016). What are the best ways to optimize IPTG inducible protein expression in BL21 cells?. Retrieved from [Link]

  • Utsunomiya-Tate, N., & et al. (2024).
  • Lander, G. C., & et al. (2013). Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. Methods in enzymology, 533, 211–231.
  • Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. Retrieved from [Link]

  • Lee, H., & et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in bioengineering and biotechnology, 9, 744723.
  • Kiga, D., & et al. (2002). Site-specific incorporation of 4-Iodo-L-phenylalanine through opal suppression. Journal of biochemistry, 132(4), 621–626.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Bromo-D-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is a critical component of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-D-phenylalanine hydrochloride, a compound frequently utilized in peptide synthesis and drug development. As a halogenated amino acid derivative, its disposal requires specific protocols to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering a comprehensive rationale grounded in regulatory standards and chemical principles to empower researchers in their safety practices.

Part 1: Core Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a hazardous substance, and its proper handling is governed by multiple regulatory bodies, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Profile: According to available Safety Data Sheets (SDS), the primary hazards associated with this compound include:

  • Acute Oral Toxicity: The substance is categorized as toxic if swallowed.[1][2] Ingestion can lead to immediate and severe health consequences, necessitating prompt medical attention.[3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

The causality behind these classifications lies in the compound's chemical structure and reactivity. The presence of the aromatic ring and the bromine atom contributes to its biological activity and potential for irritation.

Waste Classification: Based on its chemical properties, this compound waste must be classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste due to the carbon-bromine bond.[5] This classification is critical because halogenated compounds are subject to stringent disposal regulations, including restrictions on land disposal, to prevent environmental contamination.[6][7] They require high-temperature incineration by a licensed facility to ensure complete destruction and neutralization of hazardous byproducts like hydrogen bromide.[1]

Characteristic Classification & Handling Summary Regulatory Basis
Physical State White to off-white solid powder.SDS[8]
Chemical Class Halogenated Organic CompoundEPA, RCRA[5][6]
OSHA Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant29 CFR 1910.1200[1][9]
Primary Waste Stream Hazardous Halogenated Organic Solids or SolutionsInstitutional EHS, RCRA
Required Disposal Incineration at a licensed hazardous waste facilityEPA Regulations[1][10]

Part 2: The Step-by-Step Disposal Workflow

The following protocol outlines a self-validating system for the safe disposal of this compound from the point of generation to its final hand-off. Adherence to this workflow is essential for maintaining compliance and laboratory safety.

Step 1: Segregation at the Point of Generation

Proper segregation is the most crucial step in the waste management process. Cross-contamination of waste streams can create dangerous chemical reactions and significantly increase disposal costs and complexities.

  • Action: Immediately segregate all waste contaminated with this compound into a dedicated waste container. This includes pure, unused chemical, contaminated personal protective equipment (PPE) like gloves, weigh boats, and any solutions.

  • Causality: As a halogenated organic compound, this waste must not be mixed with non-halogenated organic solvents.[5][11] Mixing these waste streams forces the entire volume to be treated as the more stringently regulated and costly halogenated waste. Furthermore, never dispose of this chemical down the drain; it is not a substance that can be safely neutralized or degraded by wastewater treatment facilities.[2][12]

Step 2: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Action: Use a chemically compatible container in good condition with a secure, tightly sealing lid.[11][12] High-density polyethylene (HDPE) containers are a suitable choice for solid waste. For solutions, ensure the container material is compatible with the solvent used. The original product container can be an ideal choice if it is intact.[12]

  • Causality: The container must prevent the release of dust or vapors and be robust enough to avoid degradation from the chemical or solvent.[11] Using improper containers, such as food jars, is a direct violation of safety protocols and regulations.[12]

Step 3: Accurate and Compliant Labeling

Waste must be tracked from its point of generation to its final disposal, a principle known as "cradle-to-grave" management.[10] Labeling is the first step in this tracking process.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include, at a minimum:[10]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant" or the corresponding GHS pictograms).[9]

    • The full composition of any mixtures, including solvents and their approximate percentages.

  • Causality: Federal and state regulations mandate these specific labeling requirements.[10] Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is essential for the final disposal facility to process the waste correctly.

Step 4: Safe Accumulation and Storage

Laboratories must designate specific locations for the accumulation of hazardous waste, known as Satellite Accumulation Areas (SAAs).[12]

  • Action: Store the labeled waste container in a designated SAA. This area should be at or near the point of waste generation and under the control of laboratory personnel.[13] Keep the container closed at all times except when actively adding waste.[11] Ensure secondary containment is used to capture any potential leaks.

  • Causality: SAAs are a core component of the EPA's strategy for managing hazardous waste safely in a laboratory setting.[10][13] Keeping containers closed minimizes the risk of spills and vapor exposure. Storing incompatibles, such as acids and bases, separately within the SAA is a critical safety measure to prevent violent reactions.[12]

The following diagram illustrates the decision-making process for handling waste generated from procedures involving this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Disposal start Waste containing 4-Bromo-D-phenylalanine HCl is generated is_solid Pure solid or contaminated solid (e.g., gloves, weigh boat)? start->is_solid is_solution Aqueous or organic solution? start->is_solution is_empty Empty original container? start->is_empty solid_waste Place in 'Solid Halogenated Organic Waste' container. Label with contents. is_solid->solid_waste Yes liquid_waste Place in 'Liquid Halogenated Organic Waste' container. Label with all components and percentages. is_solution->liquid_waste Yes empty_cont Triple rinse with a suitable solvent. Collect rinsate as liquid waste. Deface label and dispose of container as non-hazardous glass/plastic. is_empty->empty_cont Yes store Store sealed container in designated Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store pickup Arrange for pickup by EHS or licensed waste contractor store->pickup caption Disposal Workflow for 4-Bromo-D-phenylalanine HCl

Caption: Disposal Workflow for 4-Bromo-D-phenylalanine HCl

Step 5: Final Disposal via Authorized Personnel

The ultimate disposal of hazardous waste is a regulated activity that must be performed by trained professionals.

  • Action: Once the waste container is full, or in accordance with your institution's policies (e.g., removal every 12 months for academic labs under Subpart K), contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer to arrange for pickup.[13]

  • Causality: Hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The EHS office manages this process to ensure full compliance with all local, state, and federal regulations.

Part 3: Managing Spills and Decontamination

Accidental spills are a form of waste generation and must be handled immediately and correctly.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.[1]

  • Contain and Clean: For small powder spills, gently sweep or vacuum (with HEPA filter) the material into a suitable container for disposal.[1][15] Avoid creating dust.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's Chemical Hygiene Plan.[16]

Conclusion

The proper disposal of this compound is not merely a suggestion but a strict requirement dictated by its chemical hazards and robust environmental regulations. By understanding the principles of hazard characterization, segregation, and compliant containment, researchers can effectively mitigate risks. This workflow—from the initial hazard assessment to the final hand-off to EHS—provides a reliable and defensible system for managing this chemical waste, ensuring the safety of laboratory personnel and demonstrating a commitment to environmental stewardship.

References

  • American Chemical Society. (2023). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729, SECTION 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]

  • AAPPTec, LLC. Safety Data Sheet: Fmoc-Phe(4-Br)-OH. Retrieved from [Link]

  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Lab Manager. (2024, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Puerto Rico. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Handling 4-Bromo-D-phenylalanine hydrochloride: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 4-Bromo-D-phenylalanine hydrochloride is foundational to discovery. However, innovation cannot come at the expense of safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this specific molecule. My aim is to instill a deep, procedural understanding of why each step is critical, ensuring that safety becomes an intrinsic part of your experimental workflow, not an afterthought. We will address the compound's dual-hazard nature—stemming from both the halogenated aromatic ring and the hydrochloride salt—to build a self-validating system of protection.

Hazard Analysis: Understanding the Compound's Profile

This compound is not a benign substance. A thorough risk assessment is the cornerstone of any safety protocol. Its hazards can be broken down into two primary sources:

  • The Halogenated Phenylalanine Moiety: Like many halogenated aromatic compounds, this molecule presents risks of irritation and sensitization. The primary routes of exposure are inhalation of the powder, and direct contact with the skin or eyes.[1] Safety Data Sheets (SDS) consistently list it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • The Hydrochloride Salt: The "hydrochloride" component signifies that this is an acidic salt. When dissolved, especially in protic solvents, or upon contact with moisture, it can exhibit corrosive properties characteristic of hydrochloric acid.[2][3] This adds a significant chemical burn hazard to its toxicological profile.[4]

Therefore, our protective strategy must address the risks of a fine, potentially airborne powder, skin and eye contact, and the corrosive nature of the compound.[5][6]

Core Protective Equipment: A Multi-Layered Defense

Effective protection relies on selecting the right equipment for the task. Simply wearing a pair of gloves is insufficient. The following table summarizes the essential PPE required for handling this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing, Aliquoting) Chemical safety gogglesNitrile gloves (double-gloving recommended)Full-length lab coat (buttoned)Mandatory: Use within a certified chemical fume hood.[2]
Preparing Solutions Chemical safety goggles and face shieldNitrile glovesChemical-resistant apron over a lab coatMandatory: Use within a certified chemical fume hood.[2]
Handling Dilute Solutions (<1M) Chemical safety gogglesNitrile glovesFull-length lab coatWell-ventilated area. Fume hood preferred.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl glovesChemical-resistant coveralls or suitAir-purifying respirator with acid gas/particulate cartridges.[7][8]

Why Nitrile Gloves? Nitrile provides excellent resistance to a broad range of chemicals, including the aromatic structure of this compound and the potential corrosive effects of the hydrochloride.[9] Unlike latex, it offers better protection against halogenated solvents and is less likely to cause allergic reactions. Always inspect gloves for tears or pinholes before use.[6]

Operational Protocol: From Weighing to Waste

This section provides a step-by-step workflow for safely handling the solid compound and preparing a stock solution. This protocol is designed to minimize exposure at every stage.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Designate Work Area in Fume Hood B 2. Assemble All Materials (Spatula, Weigh Paper, Vials) A->B C 3. Don Required PPE (Goggles, Lab Coat, Gloves) B->C D 4. Weigh Solid Compound (Slow, deliberate movements) C->D Begin Work E 5. Prepare Solution (Add solid to solvent) D->E F 6. Seal and Label Container E->F G 7. Decontaminate Work Surface F->G Complete Handling H 8. Segregate Waste (Solid, Liquid, Contaminated PPE) G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Step-by-Step Methodology
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Assemble all necessary equipment: spatulas, weigh paper or boat, vials, solvent, and waste containers.

    • Don your personal protective equipment in the correct order: first the lab coat, then safety goggles, and finally gloves.

  • Handling the Solid Compound:

    • Carefully open the container of this compound inside the fume hood. Avoid creating dust clouds.[10]

    • Use a clean spatula to transfer the desired amount of solid to the weigh paper.

    • To prepare a solution, add the weighed solid to your solvent in the receiving flask. Never add solvent directly to the bulk solid container.

    • Securely cap the newly prepared solution and the original stock container.

  • Decontamination and Cleanup:

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate cleaning agent.

    • Dispose of any contaminated weigh paper, pipette tips, and gloves into a designated solid hazardous waste container.[11]

  • Proper PPE Doffing Sequence:

    • This sequence is critical to prevent contaminating yourself.

    • Step 1: Gloves. Remove the first pair of gloves (if double-gloving) or the single pair. Use a glove-to-glove technique (pinching the palm of one glove and peeling it off, then using the clean hand to slide under the cuff of the other glove).

    • Step 2: Lab Coat/Apron. Remove your lab coat or apron by rolling it outwards, ensuring the contaminated exterior is contained.

    • Step 3: Face and Eye Protection. Remove your face shield and/or goggles.

    • Step 4: Final Gloves (if applicable). Remove the inner pair of gloves.

    • Step 5: Hand Washing. Immediately wash your hands thoroughly with soap and water.[11][12]

Emergency Procedures: Spill and Exposure Management

Preparedness is your best defense in an unexpected event.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and call a physician or poison control center immediately.[11][12]

Spill Management
  • Small Spill (in a fume hood):

    • Ensure your PPE is adequate.

    • Cover the spill with an absorbent material suitable for chemical and acid spills.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[5][6]

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Do not attempt to clean it up without proper training and equipment.[12]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a legal and ethical responsibility. All materials that have come into contact with this compound must be treated as hazardous waste.[7]

  • Chemical Waste: Unused solid compound and solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: This includes gloves, weigh paper, pipette tips, and any absorbent materials used for cleanup. These items must be placed in a separate, sealed, and clearly labeled solid hazardous waste container.[5]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Corrosive").

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour any amount of this chemical down the drain.[5]

By integrating these detailed procedures into your daily laboratory practice, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • PSFC. Halogenated Solvents. Available at: [Link]

  • Princeton EHS. Section 6C: Protective Equipment. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • University of California, Santa Cruz. Standard Operating Procedure: Hydrochloric Acid. Available at: [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-Phe(4-Br)-OH. Available at: [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Available at: [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Available at: [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid. Available at: [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.